Product packaging for 2,2-Dichlorobutanoic acid(Cat. No.:CAS No. 13023-00-2)

2,2-Dichlorobutanoic acid

Cat. No.: B076014
CAS No.: 13023-00-2
M. Wt: 156.99 g/mol
InChI Key: OBLYWUBMZGHQDN-UHFFFAOYSA-N
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Description

2,2-Dichlorobutanoic acid is a versatile halogenated carboxylic acid of significant interest in advanced organic synthesis and chemical biology research. Its primary research value lies in its role as a key synthetic intermediate and building block. The electron-withdrawing nature of the two chlorine atoms at the alpha-carbon significantly enhances the acidity of the carboxylic acid group and facilitates nucleophilic substitution reactions, making it a precursor for a wide range of derivatives, including esters, amides, and acid chlorides. Researchers utilize this compound in the development of novel herbicides and plant growth regulators, as its structural motif mimics that of established phenoxyalkanoic acid auxins. The compound's mechanism of action in agrochemical studies is often linked to its ability to disrupt normal plant hormonal balance and cell elongation processes. Furthermore, it serves as a critical starting material in pharmaceutical research for the synthesis of complex molecules with potential bioactive properties, particularly in constructing chiral centers and halogenated scaffolds. This high-purity reagent is strictly intended for laboratory research applications to explore these mechanisms and develop new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O2 B076014 2,2-Dichlorobutanoic acid CAS No. 13023-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13023-00-2

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

2,2-dichlorobutanoic acid

InChI

InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)

InChI Key

OBLYWUBMZGHQDN-UHFFFAOYSA-N

SMILES

CCC(C(=O)O)(Cl)Cl

Canonical SMILES

CCC(C(=O)O)(Cl)Cl

Other CAS No.

13023-00-2

Origin of Product

United States

Foundational & Exploratory

2,2-Dichlorobutanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,2-Dichlorobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No: 13023-00-2).[1] It is intended for researchers, scientists, and professionals in drug development who require detailed technical information. This document collates data on the compound's physical characteristics, spectroscopic profile, reactivity, and toxicological information. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid. Its chemical structure and properties are detailed below. The presence of two chlorine atoms on the alpha-carbon significantly influences its reactivity and acidity.[2]

Identifiers and Descriptors
Identifier TypeValue
IUPAC Name This compound[3]
CAS Number 13023-00-2[1][3][4]
Molecular Formula C₄H₆Cl₂O₂[1][3]
SMILES CCC(C(=O)O)(Cl)Cl[3]
InChI InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[1][3]
InChIKey OBLYWUBMZGHQDN-UHFFFAOYSA-N[3]
Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Weight 156.99 g/mol [3]
Boiling Point 218.1°C at 760 mmHg[1][5]
Density 1.401 g/cm³[1][5]
Flash Point 85.7°C[1][5]
Refractive Index 1.479[1]
pKa (Predicted) 1.0 ± 0.18[4]
Vapor Pressure 0.0487 mmHg at 25°C[1]
XLogP3 1.9[3]
Topological Polar Surface Area 37.3 Ų[3]

Reactivity and Stability

Acidity: The primary characteristic of this compound's reactivity is its enhanced acidity compared to butanoic acid. The two electron-withdrawing chlorine atoms on the α-carbon stabilize the carboxylate anion through the inductive effect. This makes the removal of the acidic proton from the carboxylic acid group easier, rendering it a stronger acid.[2] Among dichlorobutanoic acid isomers, the 2,2-dichloro- variant is the strongest acid because the chlorine atoms are closest to the carboxylic acid group, maximizing the inductive effect.[2][6]

Stability: The compound is stable under recommended storage conditions.[7]

Incompatibilities: It is incompatible with strong oxidizing agents.[7]

Hazardous Decomposition Products: When heated to decomposition, it may form hazardous products such as carbon oxides and hydrogen chloride gas.[7]

Synthesis and Experimental Protocols

A generalized workflow for the characterization of such a compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_evaluation Further Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Purity_Check Purity Assessment (GC, HPLC) Structure_ID->Purity_Check PhysChem Physicochemical Tests (MP, BP, Density) Purity_Check->PhysChem Reactivity Reactivity Studies PhysChem->Reactivity Toxicology Toxicological Screening Reactivity->Toxicology Final Final Report & Data Archiving Toxicology->Final

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Data

While raw spectral data requires access to specialized databases, it is known that spectral information for this compound, including GC-MS, is available.[3] For related compounds like 2,2-Dichlorobutane, NMR and Raman spectra are also available, which can provide a reference for the expected spectral features of the butanoic acid derivative.[9][10]

Safety and Toxicology

This compound is considered an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[7]

Hazard TypeDescription
Eye Contact Causes serious eye irritation.[7]
Skin Contact Causes skin irritation. May be harmful if absorbed through the skin.[7]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[7]
Ingestion May be harmful if swallowed.[7]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH at levels ≥ 0.1%.[7]
Mutagenicity No data available.[7]

Visualization of Molecular Structure

The structural formula of this compound is a key descriptor for understanding its chemical nature.

G C1 C O1 O C1->O1 O2 O C1->O2 C2 C C2->C1 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 C3 C C3->C2 H_ethyl1 H C3->H_ethyl1 H_ethyl2 H C3->H_ethyl2 C4 C C4->C3 H_ethyl3 H C4->H_ethyl3 H_ethyl4 H C4->H_ethyl4 H_ethyl5 H C4->H_ethyl5 H1 H O1->H1

Caption: Molecular structure of this compound.

References

In-Depth Technical Guide: 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13023-00-2

This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines representative experimental protocols for its synthesis and analysis, and discusses its potential, though currently underexplored, applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,2-Dichlorobutyric acid, is a halogenated carboxylic acid.[1][2][3][4] Its chemical structure consists of a four-carbon butanoic acid backbone with two chlorine atoms substituted at the alpha-carbon position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including reaction setups, purification methods, and analytical procedures.

PropertyValueReference(s)
CAS Number 13023-00-2[1][2][3][4]
Molecular Formula C₄H₆Cl₂O₂[1][2][3][4]
Molecular Weight 156.99 g/mol [1][4]
IUPAC Name This compound[1]
Boiling Point 218.1 °C (at 760 mmHg)[4]
Density 1.401 g/cm³[4]
Refractive Index 1.479[4]
Flash Point 85.7 °C[4]
Vapour Pressure 0.0487 mmHg (at 25 °C)[4]
pKa (Predicted) 1.0 ± 0.18[2]
XLogP3 (Predicted) 1.9[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in peer-reviewed literature. However, based on established organic chemistry principles and methodologies for structurally similar compounds, the following representative protocols can be employed.

Representative Synthesis Protocol: Alpha-Chlorination of Butyric Acid

The synthesis of this compound can be approached via the direct chlorination of butyric acid at the alpha-position. This reaction is a variation of the Hell-Volhard-Zelinsky reaction.

Reaction Principle: Butyric acid is first converted to an acyl halide intermediate, which then undergoes enolization. The enol form is subsequently chlorinated. Repetition of this process leads to dichlorination at the alpha-carbon.

Materials and Reagents:

  • Butyric Acid (1 mole)

  • Thionyl Chloride (SOCl₂) (2.2 moles)

  • Chlorine Gas (Cl₂)

  • Red Phosphorus (catalytic amount, e.g., 0.1 mole) or Phosphorus Trichloride (PCl₃)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Distilled water

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • UV lamp (for initiation)

Procedure:

  • Acid Chloride Formation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, combine butyric acid (1 mole) and a catalytic amount of red phosphorus.

  • Slowly add thionyl chloride (1.1 moles) from the dropping funnel. The mixture is gently warmed to initiate the reaction, which produces butanoyl chloride.

  • Chlorination: Once the formation of the acid chloride is complete, cool the flask. Begin bubbling dry chlorine gas through the mixture while irradiating with a UV lamp. Maintain the temperature as recommended for alpha-chlorination reactions (typically between 80-100 °C).

  • Second Chlorination: Continue the chlorination process. The reaction will proceed through the monochlorinated intermediate (2-chlorobutanoyl chloride) to the desired dichlorinated product (2,2-dichlorobutanoyl chloride). The reaction progress can be monitored by Gas Chromatography (GC).

  • Hydrolysis: Once the reaction is complete, cautiously add the reaction mixture to an excess of cold water with vigorous stirring. This hydrolyzes the 2,2-dichlorobutanoyl chloride to this compound.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile chlorinated organic acids. Due to the polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic peak shape and thermal stability.

Principle: The carboxylic acid is converted to a less polar and more volatile ester (e.g., methyl or ethyl ester) via derivatization. The derivatized analyte is then separated by GC and detected by MS.

Materials and Reagents:

  • Sample containing this compound

  • Derivatization agent (e.g., Diazomethane, BF₃-Methanol, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal Standard (IS) (e.g., a structurally similar chlorinated acid not present in the sample, such as 2,2-Dichloropropionic acid)

  • High-purity solvents (e.g., Dichloromethane, Methanol (B129727), Hexane)

  • Anhydrous Sodium Sulfate

Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • For aqueous samples, acidify the sample to a pH < 2 with HCl.

    • Pass the acidified sample through a C18 SPE cartridge pre-conditioned with methanol and acidified water.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analyte with a suitable solvent like dichloromethane.[5]

    • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization (Methylation with BF₃-Methanol):

    • Concentrate the dried eluate to approximately 1 mL.

    • Add 1 mL of 14% BF₃-Methanol solution.

    • Heat the mixture in a sealed vial at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of saturated sodium chloride solution, and extract the resulting methyl ester into hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan (m/z 40-400) for qualitative identification. Key ions for the methyl ester of this compound would be determined from a standard injection.

Applications in Research and Drug Development

Direct biological activity or applications in drug development for this compound are not well-documented. However, its structure suggests potential utility in several areas:

  • Chemical Building Block: As a bifunctional molecule (carboxylic acid and gem-dichloro group), it can serve as a precursor in the synthesis of more complex molecules, including heterocyclic compounds or other substituted carboxylic acids.

  • Screening Compound: Structurally related halogenated acids have shown biological activity. For instance, 2,2-dichloropropionic acid (Dalapon) is a known herbicide. This suggests that this compound could be a candidate for screening in antimicrobial, antifungal, or herbicidal assays.[6] The presence of the dichloro group can significantly alter lipophilicity and electronic properties, potentially leading to interactions with biological targets.

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

Synthesis_Workflow Figure 1: Generalized Synthesis Workflow for this compound cluster_react Reaction cluster_workup Workup & Purification A Butyric Acid + PCl3/SOCl2 B Chlorination (Cl2, UV) A->B Forms Acyl Chloride C Hydrolysis (H2O) B->C Forms Dichloro Acyl Chloride D Solvent Extraction C->D Crude Product E Drying (Na2SO4) D->E F Solvent Removal E->F G Vacuum Distillation F->G H This compound G->H Purified Product Analytical_Workflow Figure 2: GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A Aqueous Sample B Acidification (pH < 2) A->B C Solid Phase Extraction (SPE) B->C D Elution & Drying C->D E Add BF3-Methanol D->E F Heat (60°C) E->F G Extract Methyl Ester F->G H Inject into GC-MS G->H I Data Acquisition (Scan/SIM) H->I J Quantification vs. Standards I->J K Result J->K Final Concentration

References

An In-depth Technical Guide to the Molecular Structure of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2,2-Dichlorobutanoic acid is a halogenated derivative of butyric acid. The presence of two chlorine atoms on the alpha-carbon significantly influences its chemical reactivity and physical properties.

PropertyValueSource
Molecular Formula C4H6Cl2O2[1][2][3][4]
Molecular Weight 157.0 g/mol [1][4]
CAS Number 13023-00-2[2][3][4][5]
IUPAC Name This compound[1]
SMILES CCC(C(=O)O)(Cl)Cl[1][3]
InChI InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[1][4]
Boiling Point 218.1 °C at 760 mmHg[4]
Density 1.401 g/cm³[4]
Refractive Index 1.479[4]
Flash Point 85.7 °C[4]

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a four-carbon chain with a carboxylic acid group at one end. The carbon atom adjacent to the carboxyl group (C2) is bonded to two chlorine atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show two main signals. The methyl protons (-CH₃) at the C4 position would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂) at the C3 position would appear as a quartet due to coupling with the methyl protons. The acidic proton of the carboxyl group (-COOH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments: the carboxyl carbon, the dichloro-substituted alpha-carbon, the methylene carbon, and the methyl carbon. The signal for the carbon atom bonded to the two chlorine atoms is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
C-H (Alkyl)3000-2850Stretching
C=O (Carboxylic Acid)1760-1690Stretching
C-O1320-1210Stretching
C-Cl850-550Stretching

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[6][7][8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely result in fragmentation patterns characteristic of carboxylic acids and halogenated compounds.

  • Molecular Ion Peak (M⁺): The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the carbon-carbon bonds. The NIST Mass Spectrometry Data Center reports the most prominent peaks at m/z values of 41, 111, and 39, though a detailed fragmentation analysis is not provided.[1] Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for carboxylic acids.[10][11]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, a plausible synthetic route can be adapted from the synthesis of similar compounds, such as 2,2-dichloropentanoic acid.[12]

Synthesis of this compound (Adapted Protocol)

This protocol is based on the oxidation of the corresponding aldehyde.

Materials:

Procedure:

  • Dissolve 2,2-dichlorobutanal in dichloromethane in a reaction flask.

  • Add a solution of nitric acid and sodium nitrite to the flask at a controlled temperature (e.g., 20 °C).

  • Allow the reaction to proceed with stirring for an extended period (e.g., 192 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and perform an aqueous workup to separate the organic and aqueous layers.

  • Isolate the crude product from the organic layer by solvent evaporation.

  • Purify the this compound using an appropriate method, such as distillation or chromatography.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Diagrams

Molecular Structure of this compound

molecular_structure C1 C O1 O C1->O1 O2 O C1->O2 C2 C C2->C1 Cl1 Cl C2->Cl1 Cl2 Cl C2->Cl2 C3 C C3->C2 C4 C C4->C3 H1 H O1->H1

Caption: 2D structure of this compound.

Workflow for Physicochemical Characterization

characterization_workflow start Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) start->purification structural_analysis Structural Analysis purification->structural_analysis biological_assay Biological Activity Assay (if applicable) purification->biological_assay nmr NMR Spectroscopy (¹H, ¹³C) structural_analysis->nmr ir IR Spectroscopy structural_analysis->ir ms Mass Spectrometry structural_analysis->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis biological_assay->data_analysis report Technical Report data_analysis->report

Caption: Logical workflow for the synthesis and characterization.

Biological Activity

Currently, there is a lack of specific information in publicly accessible scientific literature regarding the biological signaling pathways directly modulated by this compound. While related halogenated short-chain fatty acids have been investigated for various biological effects, dedicated studies on this particular compound are not prominent. Future research may uncover its potential roles in cellular processes.

Conclusion

This compound is a halogenated carboxylic acid with distinct physicochemical properties conferred by the two chlorine atoms on the alpha-carbon. While a complete experimental dataset is not available, this guide provides a foundational understanding of its structure and expected spectral characteristics based on established chemical principles and data from analogous compounds. The provided synthetic and analytical workflow offers a roadmap for researchers aiming to work with this molecule. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block in pharmaceutical development. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a derivative of butanoic acid containing two chlorine atoms at the alpha-position. This substitution significantly alters the chemical properties of the parent molecule, increasing its reactivity and making it a versatile intermediate for the synthesis of more complex chemical entities. The primary and most established method for the synthesis of this compound is through the direct dichlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction. An alternative two-step pathway involves the initial synthesis of 2-chlorobutanoic acid, followed by a second chlorination step.

Core Synthesis Pathway: Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[1][2] The reaction is typically carried out by treating the carboxylic acid with a halogen in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃).[1] For the synthesis of this compound, butanoic acid is subjected to chlorination using chlorine gas with a phosphorus catalyst.

The reaction proceeds through the in-situ formation of butanoyl chloride, which then enolizes. The enol form subsequently reacts with chlorine to afford the α-chlorinated acyl chloride. A second chlorination at the α-position occurs under the reaction conditions to yield the 2,2-dichloro-butanoyl chloride. Subsequent hydrolysis of the acyl chloride gives the final product, this compound.

Experimental Protocol: Dichlorination of Butanoic Acid

Synthesis of 2-Chlorobutanoic Acid (as a procedural basis):

A mixture of 1 mole of butyric acid, 0.005 mole of iodine, 0.038 mole of phosphorus, and 0.006 mole of phosphorus pentachloride is heated to 100°C.[[“]] Chlorine gas is then introduced at a rate of 50 liters per hour with stirring and illumination from a 200-W lamp.[[“]] After the reaction, the resulting acid chloride is hydrolyzed with water for 30 minutes.[[“]] A single distillation is reported to yield 71% of 2-chlorobutanoic acid.[[“]] Further purification can be achieved by fractional distillation.[[“]] To achieve dichlorination, it is hypothesized that the reaction time would need to be extended and the molar equivalent of chlorine gas increased.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-chlorobutanoic acid, which serves as a reference for the dichlorination reaction.

ParameterValueReference
Starting Material Butyric Acid[[“]]
Reagents Chlorine, Iodine, Phosphorus, Phosphorus Pentachloride[[“]]
Reaction Temperature 100°C[[“]]
Product 2-Chlorobutanoic Acid[[“]]
Yield 71% (after single distillation)[[“]]

Alternative Synthesis Pathway: Stepwise Chlorination

An alternative route to this compound involves a two-step process:

  • Synthesis of 2-Chlorobutanoic Acid: This intermediate is synthesized from butanoic acid as described in the protocol above.

  • Chlorination of 2-Chlorobutanoic Acid: The purified 2-chlorobutanoic acid would then be subjected to a second chlorination step, again likely employing the conditions of the Hell-Volhard-Zelinsky reaction, to introduce the second chlorine atom at the α-position.

This stepwise approach may offer better control over the reaction and potentially lead to a purer final product, as the reaction conditions for each chlorination step can be optimized independently.

Purification and Characterization

The purification of this compound from the reaction mixture is expected to involve fractional distillation under reduced pressure to separate it from any remaining starting material, monochlorinated product, and other byproducts.

Characterization of the final product can be performed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the chlorine atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid and C-Cl bonds.

Spectroscopic Data

The following table summarizes the available mass spectrometry data for this compound.

Spectroscopic DataValues
GC-MS (m/z) Top Peak: 41, 2nd Highest: 111, 3rd Highest: 112

Visualization of Synthesis Pathways

Hell-Volhard-Zelinsky Dichlorination of Butanoic Acid

HVZ_Dichlorination Butanoic_Acid Butanoic Acid Butanoyl_Chloride Butanoyl Chloride Butanoic_Acid->Butanoyl_Chloride PCl3 Enol_Intermediate Enol Intermediate Butanoyl_Chloride->Enol_Intermediate Tautomerization Monochloro_Acyl_Chloride 2-Chlorobutanoyl Chloride Enol_Intermediate->Monochloro_Acyl_Chloride Cl2 Dichloro_Acyl_Chloride 2,2-Dichlorobutanoyl Chloride Monochloro_Acyl_Chloride->Dichloro_Acyl_Chloride Cl2, PCl3 Final_Product This compound Dichloro_Acyl_Chloride->Final_Product H2O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky dichlorination of butanoic acid.

Stepwise Chlorination Pathway

Stepwise_Chlorination Butanoic_Acid Butanoic Acid Chlorobutanoic_Acid 2-Chlorobutanoic Acid Butanoic_Acid->Chlorobutanoic_Acid Cl2, PCl3 (Step 1) Final_Product This compound Chlorobutanoic_Acid->Final_Product Cl2, PCl3 (Step 2)

Caption: Stepwise synthesis of this compound.

Experimental Workflow for Purification

Purification_Workflow Crude_Product Crude Reaction Mixture Quenching Quenching with Water Crude_Product->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

References

An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dichlorobutanoic acid, focusing on its chemical identity, physicochemical properties, and analytical methodologies. The information is intended to support research and development activities involving this compound.

Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly referred to as 2,2-Dichlorobutyric acid.[1]

Structure:

  • Molecular Formula: C₄H₆Cl₂O₂[1][2]

  • SMILES: CCC(C(=O)O)(Cl)Cl[1]

  • InChI Key: OBLYWUBMZGHQDN-UHFFFAOYSA-N[1]

Physicochemical Properties

The key quantitative physicochemical properties of this compound are summarized in Table 1. These computed and experimental values are critical for experimental design, formulation development, and analytical method development.

PropertyValueSource
Molecular Weight 156.99 g/mol [1][2]
Density 1.401 g/cm³[2]
Boiling Point 218.1°C at 760 mmHg[2]
Flash Point 85.7°C[2]
CAS Number 13023-00-2[1][2]
Topological Polar Surface Area 37.3 Ų[1]
XLogP3 1.9[1]

Experimental Protocols

While specific, detailed synthesis protocols for this compound were not prominently available in the reviewed literature, a generalized analytical protocol for its identification and quantification is presented below. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of small carboxylic acids.

3.1 Analytical Protocol: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of halogenated carboxylic acids. Due to the polarity and low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

3.1.1 Sample Preparation and Extraction

  • Matrix Dissolution: For solid samples, accurately weigh and dissolve the material in a suitable organic solvent (e.g., methanol, acetonitrile). For liquid samples, an aliquot may be used directly or after dilution.

  • Liquid-Liquid Extraction (for aqueous matrices):

    • Adjust the pH of the aqueous sample to <2 using a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated form.

    • Extract the analyte into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Repeat the extraction process three times to ensure quantitative recovery. .

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 1 mL.

3.1.2 Derivatization (Silylation)

Derivatization is crucial for the GC-MS analysis of carboxylic acids. Silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, is a common and effective method.[3][4]

  • Transfer 100 µL of the concentrated extract to a clean, dry autosampler vial.

  • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS injection.

3.1.3 GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of derivatized carboxylic acids.[5]

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection (1 µL).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Agilent MS (or equivalent)

  • Interface Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualization of Experimental Workflow

The logical flow of the analytical protocol described above is crucial for reproducibility and understanding. The following diagram illustrates the key stages from sample receipt to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Solid or Liquid Matrix) Dissolve Dissolution / Extraction Sample->Dissolve Concentrate Concentration (Nitrogen Evaporation) Dissolve->Concentrate Derivatize Silylation with BSTFA (Heat at 70°C) Concentrate->Derivatize GCMS GC-MS Analysis (HP-5MS Column) Derivatize->GCMS QualID Qualitative ID (Mass Spectrum Library) GCMS->QualID Quant Quantification (Calibration Curve) GCMS->Quant Report Final Report QualID->Report Quant->Report

Caption: Generalized workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain literature detailing the biological activity, metabolic fate, or interaction of this compound with cellular signaling pathways. Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown various biological effects, including the induction of oxidative stress and apoptosis.[6][7][8] However, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. Future research is required to elucidate the potential pharmacological or toxicological profile of this specific molecule.

References

physical properties of 2,2-Dichlorobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2,2-Dichlorobutanoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound, with the chemical formula C₄H₆Cl₂O₂, is a halogenated carboxylic acid.[1][2] At room temperature, it exists as a colorless, corrosive liquid with a pungent odor.[1] Its chemical structure is characterized by a butane (B89635) chain with two chlorine atoms and a carboxylic acid group attached to the second carbon atom.

Quantitative Data Summary

The known are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 13023-00-2[2][4]
Molecular Formula C₄H₆Cl₂O₂[2][3]
Molecular Weight 156.99 g/mol [2][3]
Appearance Colorless liquid[1]
Odor Pungent[1]
Density ~1.401 g/cm³[2][5]
Boiling Point 218.1 °C at 760 mmHg[2][5]
Flash Point 85.7 °C[2][6]
Refractive Index ~1.479[2][5]
pKa (Predicted) ~1.0 ± 0.18[4][7]
Water Solubility Moderately soluble[1]
Organic Solvent Solubility Soluble in ethanol (B145695) and acetone[1]

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • A small sample of this compound (a few mL) is placed into a distillation flask.

  • A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.

  • The flask is heated gently in a heating mantle or an oil bath.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the observed boiling point.

  • Since boiling point is pressure-dependent, the atmospheric pressure should be recorded at the time of the measurement. The value of 218.1°C is the boiling point at standard pressure (760 mmHg).[2]

Determination of Density

Density is the mass of a substance per unit volume. As this compound is a liquid, its density can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • The mass of a clean, dry pycnometer is accurately measured (m₁).

  • The pycnometer is filled with distilled water of a known temperature, and its mass is measured (m₂). The density of water (ρ_water) at this temperature is known.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature. Its mass is measured again (m₃).

  • The volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water.

  • The density of the this compound (ρ_acid) is then calculated: ρ_acid = (m₃ - m₁) / V.

Qualitative Solubility Analysis

The solubility of this compound in various solvents provides insight into its polarity and acidic nature.

Methodology:

  • Water Solubility: Add approximately 0.1 mL of this compound to 2 mL of deionized water in a test tube.[8] Agitate the mixture vigorously.[8] Observe if the acid dissolves completely, indicating moderate to high solubility.[1] The carboxylic acid group allows for hydrogen bonding with water.[1]

  • Organic Solvent Solubility: Repeat the process with organic solvents such as ethanol and acetone.[1] The compound is expected to be fully miscible due to favorable dipole-dipole interactions.

  • Aqueous Base Solubility: Add approximately 0.1 mL of the acid to 2 mL of 5% aqueous sodium hydroxide (B78521) (NaOH) solution and, in a separate test tube, to 2 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.[8][9] The acid should dissolve readily in both basic solutions due to the acid-base reaction forming the highly water-soluble sodium 2,2-dichlorobutanoate salt. Observation of effervescence (CO₂ gas) in the NaHCO₃ solution is a strong confirmation of a carboxylic acid.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for solubility and acidity determination and the chemical principle behind the acidity of this compound.

Solubility_Workflow start Start with This compound water Test Solubility in Water start->water base Test Solubility in 5% NaOH / NaHCO3 water->base If partially soluble or insoluble result_water_sol Result: Moderately Soluble (H-Bonding) water->result_water_sol Observe result_base_sol Result: Soluble (Acid-Base Reaction) base->result_base_sol Observe conclusion Conclusion: Compound is a Polar Carboxylic Acid result_water_sol->conclusion result_base_sol->conclusion

References

An In-depth Technical Guide to the Solubility of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichlorobutanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its solubility in various solvents, presents a structured data summary, and details a general experimental protocol for solubility determination.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a carboxylic acid like this compound, solubility is primarily influenced by the interplay between its polar carboxylic head and its nonpolar alkyl chain. The presence of two chlorine atoms on the alpha-carbon further modifies its electronic properties and intermolecular interactions.

This compound is generally considered to be moderately soluble in water.[1] This is attributed to the ability of the carboxylic acid group to form hydrogen bonds with water molecules. In organic solvents, particularly polar organic solvents like ethanol (B145695) and acetone, its solubility is significantly higher.[1] The alkyl portion of the molecule interacts favorably with the organic solvent, while the polar group can still engage in dipole-dipole interactions. It is also important to note that solubility is temperature-dependent, generally increasing with a rise in temperature for both aqueous and organic solvents.[1]

Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water25ValueValue
Ethanol25ValueValue
Acetone25ValueValue
Diethyl Ether25ValueValue
Dichloromethane25ValueValue

Note: The values in this table are placeholders and should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol)

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • A suitable analytical method for concentration determination (e.g., titration, spectroscopy)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a beaker.

    • Place the beaker in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining microscopic particles.

  • Determination of Solute Concentration:

    • Accurately dilute the filtered, saturated solution to a concentration suitable for the chosen analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical technique. For a carboxylic acid, this could be a simple acid-base titration with a standardized solution of a strong base (e.g., NaOH).

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to Solvent prep2 Equilibrate at Constant Temperature with Stirring prep1->prep2 sep1 Allow Excess Solid to Settle prep2->sep1 sep2 Filter Supernatant sep1->sep2 ana1 Dilute Saturated Solution sep2->ana1 ana2 Determine Concentration (e.g., Titration) ana1->ana2 calc1 Calculate Solubility (g/100mL or mol/L) ana2->calc1

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Analysis of 2,2-Dichlorobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,2-dichlorobutanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectra, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. It also includes standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and available Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~11-13Singlet (broad)1H-COOH
b~2.4 - 2.8Quartet2H-CH₂-
c~1.1 - 1.4Triplet3H-CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms.

SignalChemical Shift (δ, ppm)Assignment
1~170 - 175C=O
2~85 - 95CCl₂
3~40 - 50-CH₂-
4~10 - 15-CH₃
Table 3: Predicted IR Spectroscopic Data

The infrared spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2850-2960MediumC-H stretchAlkyl
1700-1725StrongC=O stretchCarboxylic Acid
1400-1470MediumC-H bendAlkyl
1210-1320MediumC-O stretchCarboxylic Acid
920-950Medium, BroadO-H bendCarboxylic Acid
600-800StrongC-Cl stretchAlkyl Halide
Table 4: Mass Spectrometry Data

Mass spectrometry of this compound will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

m/zRelative AbundanceAssignment
156/158/160Variable[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion)
111/113Variable[M - COOH]⁺
93/95Variable[M - COOH - H₂O]⁺
63Variable[C₂H₄Cl]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR:

      • Acquire a single scan to check the spectral window and receiver gain.

      • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

      • Acquire the spectrum.

    • For ¹³C NMR:

      • Set a wider spectral width to encompass all carbon signals.

      • Use proton decoupling to simplify the spectrum.

      • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick and label the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone).

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

    • Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns for chlorine-containing fragments.

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow Diagram 1: Spectroscopic Information Workflow for this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information Structure This compound (C₄H₆Cl₂O₂) HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Proton_Env Proton Environments (-COOH, -CH₂-, -CH₃) HNMR->Proton_Env Carbon_Backbone Carbon Skeleton (C=O, CCl₂, -CH₂-, -CH₃) CNMR->Carbon_Backbone Functional_Groups Functional Groups (Carboxylic Acid, C-Cl) IR->Functional_Groups Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag

Diagram 1: Spectroscopic Information Workflow

Experimental_Workflow Diagram 2: General Experimental Workflow for Spectroscopic Analysis Sample_Prep Sample Preparation (Dissolution/Neat) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition (ATR) Sample_Prep->IR_Acq MS_Acq MS Data Acquisition (EI) Sample_Prep->MS_Acq Data_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc Spectral_Analysis Spectral Analysis (Peak Assignment, Interpretation) Data_Proc->Spectral_Analysis Structure_Elucidation Structure Confirmation/ Elucidation Spectral_Analysis->Structure_Elucidation

Diagram 2: General Experimental Workflow

The Discovery of 2,2-Dichlorobutanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has a history rooted in the broader exploration of chlorinated organic compounds. While a singular, seminal discovery event is not prominently documented in readily available historical scientific literature, its synthesis and properties are understood within the context of established organic chemistry principles. This technical guide provides a comprehensive overview of the probable synthetic routes, physicochemical properties, and a discussion on the potential, though currently undocumented, biological significance of this compound. The lack of specific research on its biological activity precludes a detailed discussion of its mechanism of action and associated signaling pathways.

Introduction

The study of halogenated organic compounds has been a cornerstone of organic chemistry for over a century, yielding molecules with a vast array of applications, from pharmaceuticals and agrochemicals to industrial solvents and polymers. The introduction of chlorine atoms into an organic scaffold can significantly alter its physical, chemical, and biological properties. This compound, also known as 2,2-dichlorobutyric acid, is one such molecule. Its structure, featuring two chlorine atoms on the alpha-carbon of butanoic acid, suggests unique chemical reactivity and potential for biological interactions.

This guide aims to consolidate the available information on this compound, focusing on its synthesis, and characterization, and providing a framework for future research into its potential applications, particularly in the realm of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₄H₆Cl₂O₂[1][2]
Molecular Weight 156.99 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 13023-00-2[1][2][3]
Boiling Point 218.1 °C at 760 mmHg[2]
Density 1.401 g/cm³[2]
Refractive Index 1.479[2]
Flash Point 85.7 °C[2]

Synthesis of this compound

Experimental Protocol: α,α-Dichlorination of Butanoic Acid

This protocol is a generalized procedure based on the known reactivity of carboxylic acids.

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Chlorine gas (Cl₂)

  • Anhydrous reaction vessel

  • Distillation apparatus

  • Appropriate solvents (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

Procedure:

  • Acid Chloride Formation: In an anhydrous reaction vessel, butanoic acid is reacted with an excess of thionyl chloride or phosphorus pentachloride to form butanoyl chloride. This step is crucial as the acid chloride is more reactive towards α-halogenation. The reaction is typically performed under reflux until the evolution of HCl or other gaseous byproducts ceases.

  • Chlorination: The crude butanoyl chloride is then subjected to chlorination. Chlorine gas is bubbled through the reaction mixture, often under UV irradiation or in the presence of a radical initiator, to promote the substitution of the α-hydrogens with chlorine atoms. The reaction temperature is carefully controlled to prevent unwanted side reactions. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the formation of mono- and di-chlorinated products.

  • Hydrolysis: Upon completion of the dichlorination, the resulting 2,2-dichlorobutanoyl chloride is carefully hydrolyzed by the addition of water. This converts the acid chloride back to the carboxylic acid, yielding this compound.

  • Purification: The final product is then purified, typically by distillation under reduced pressure, to separate it from any remaining starting materials, monochlorinated byproducts, and residual solvents.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the chlorine atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways (Undocumented)

A comprehensive search of scientific literature reveals a significant gap in the knowledge regarding the biological activity of this compound. There are no published studies detailing its effects on biological systems, its mechanism of action, or any signaling pathways it might modulate.

This lack of data presents both a challenge and an opportunity for the scientific community. Given that other halogenated carboxylic acids exhibit a range of biological effects, from herbicidal activity to metabolic disruption, it is plausible that this compound could possess interesting and potentially useful biological properties.

Hypothetical Workflow for Investigating Biological Activity

For researchers interested in exploring the bioactivity of this compound, a logical experimental workflow is proposed below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Studies A This compound B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Assays (e.g., MIC, MBC) A->C D Enzyme Inhibition Assays (Targeted or Broad Panel) A->D E Gene Expression Profiling (Microarray, RNA-Seq) B->E If cytotoxic F Proteomics Analysis (e.g., 2D-GE, Mass Spectrometry) C->F If antimicrobial H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->H If inhibitory E->H F->H G Metabolomics Analysis G->H I Animal Model of Disease H->I Identified Target J Toxicity and Pharmacokinetic Studies I->J

Caption: Hypothetical workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound remains a molecule with well-defined chemical properties but an uncharted biological profile. While its synthesis can be achieved through established chemical methodologies, the absence of research into its biological effects represents a significant knowledge gap. The information presented in this guide provides a foundational understanding of this compound and a roadmap for future investigations.

For researchers in drug discovery and development, this compound and its derivatives represent a potential, unexplored area of chemical space. Future research should focus on:

  • Systematic Screening: Conducting broad-based biological screening to identify any potential therapeutic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its (yet to be discovered) biological activity.

  • Toxicological Evaluation: Assessing the safety profile of the compound to determine its suitability for further development.

The exploration of such understudied compounds is essential for the advancement of chemical biology and the discovery of novel therapeutic agents.

References

A Historical and Technical Guide to the Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorobutanoic acid, a halogenated carboxylic acid, has been a subject of interest in organic synthesis due to its potential as a building block in the preparation of more complex molecules. Its synthesis has evolved over time, with historical methods paving the way for more refined procedures. This technical guide provides an in-depth overview of the core synthesis methodologies for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The two primary routes for the synthesis of this compound are the direct chlorination of butanoic acid via the Hell-Volhard-Zelinsky reaction and the oxidation of 2,2-dichlorobutanal (B8715161).

The Hell-Volhard-Zelinsky (HVZ) Reaction Route

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and historically significant method for the α-halogenation of carboxylic acids. The reaction is typically carried out by treating the carboxylic acid with a halogen (in this case, chlorine) in the presence of a catalytic amount of a phosphorus trihalide, such as phosphorus trichloride (B1173362) (PCl₃). The synthesis of this compound via this route is a two-step process: the monochlorination of butanoic acid to 2-chlorobutanoic acid, followed by a second, more forcing chlorination to yield the dichloro product.

Reaction Pathway:

HVZ_Reaction Butanoic_Acid Butanoic Acid Acyl_Chloride_1 Butanoyl Chloride Butanoic_Acid->Acyl_Chloride_1 PCl₃ Enol_1 Butanoyl Chloride Enol Acyl_Chloride_1->Enol_1 Tautomerization Mono_Acyl_Chloride 2-Chlorobutanoyl Chloride Enol_1->Mono_Acyl_Chloride Cl₂ Mono_Carboxylic_Acid 2-Chlorobutanoic Acid Mono_Acyl_Chloride->Mono_Carboxylic_Acid H₂O (workup) Acyl_Chloride_2 2-Chlorobutanoyl Chloride Mono_Carboxylic_Acid->Acyl_Chloride_2 PCl₃ Enol_2 2-Chlorobutanoyl Chloride Enol Acyl_Chloride_2->Enol_2 Tautomerization Di_Acyl_Chloride 2,2-Dichlorobutanoyl Chloride Enol_2->Di_Acyl_Chloride Cl₂ Di_Carboxylic_Acid This compound Di_Acyl_Chloride->Di_Carboxylic_Acid H₂O (workup)

Figure 1: Hell-Volhard-Zelinsky synthesis of this compound.

The initial monochlorination of butanoic acid is a well-documented procedure.

Experimental Protocol:

A mixture containing 1 mole of butanoic acid, 0.005 moles of iodine, 0.038 moles of phosphorus, and 0.006 moles of phosphorus pentachloride is heated to 100°C. Chlorine gas is then bubbled through the mixture at a rate of 50 liters per hour for a duration necessary to introduce 1 mole of chlorine, with stirring and illumination by a 200-W lamp. Following the chlorination, the small amount of butanoyl chloride produced is hydrolyzed by the addition of water over 30 minutes. The crude product is then purified by distillation.[1]

A variation of this procedure utilizes butyric anhydride (B1165640) as a catalyst. In this method, n-butyric acid and liquid chlorine are reacted in the presence of butyric anhydride at a temperature between 50°C and 150°C for 5 to 15 hours. After the reaction, the product is purified by rectification.[2]

Quantitative Data for Monochlorination:

ParameterValue (Method 1)Value (Method 2)
Starting Material Butanoic Acid (1 mole)n-Butyric Acid
Catalyst/Reagents I₂, P, PCl₅, Cl₂Butyric Anhydride, Liquid Cl₂
Temperature 100°C50 - 150°C
Reaction Time Not specified5 - 15 hours
Yield 71%83 - 93%
Purity Not specified> 99%

The second chlorination to produce the dichloro derivative is known to be more challenging and requires more vigorous reaction conditions. While specific protocols for this compound are scarce in readily available literature, analogous syntheses of α,α-dihalopropionic acids provide insight into the necessary conditions. The chlorination of α-chloropropionic acid to α,α-dichloropropionic acid is reported to be sluggish at lower temperatures and requires heating to at least 150°C in the presence of a phosphorus-containing catalyst.

Generalized Experimental Protocol (based on analogous reactions):

2-Chlorobutanoic acid is heated to a temperature between 150°C and 225°C in the presence of a catalytic amount (1-10 mol%) of phosphorus trichloride. Chlorine gas is then introduced into the reaction mixture at a controlled rate, approximately equivalent to the rate of its consumption. The reaction is monitored until the desired degree of dichlorination is achieved. The resulting crude 2,2-dichlorobutanoyl chloride is then hydrolyzed with water, and the final product, this compound, is purified by fractional distillation.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Starting Material 2-Chlorobutanoic Acid
Catalyst Phosphorus Trichloride (1-10 mol%)
Temperature 150 - 225°C
Reaction Time Several hours (reaction is sluggish)
Yield Moderate to good (highly dependent on conditions)
Oxidation of 2,2-Dichlorobutanal

An alternative route to this compound involves the oxidation of the corresponding aldehyde, 2,2-dichlorobutanal. This method leverages the well-established oxidation of aldehydes to carboxylic acids.

Reaction Pathway:

Oxidation_Reaction Dichloro_Aldehyde 2,2-Dichlorobutanal Dichloro_Acid This compound Dichloro_Aldehyde->Dichloro_Acid [O] (e.g., KMnO₄ or CrO₃)

Figure 2: Oxidation of 2,2-Dichlorobutanal to this compound.

Experimental Protocol:

While a specific protocol for the oxidation of 2,2-dichlorobutanal is not detailed in the searched literature, a general procedure using common oxidizing agents can be adapted.

  • Using Potassium Permanganate (B83412) (KMnO₄): 2,2-Dichlorobutanal would be dissolved in a suitable solvent, such as a mixture of t-butanol and water containing a phosphate (B84403) buffer to maintain a near-neutral pH. A solution of potassium permanganate is then added portion-wise with stirring, and the reaction temperature is maintained, typically at or below room temperature. The reaction is monitored by the disappearance of the purple permanganate color. Upon completion, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified and extracted to isolate the this compound.

  • Using Chromic Acid (Jones Reagent): 2,2-Dichlorobutanal, dissolved in acetone, would be treated with a standardized solution of chromic acid (prepared from chromium trioxide in sulfuric acid) with cooling. The reaction is typically rapid. After the oxidation is complete, the excess chromic acid is quenched (e.g., with isopropanol), and the product is isolated by extraction.

Quantitative Data for an Analogous Oxidation:

The oxidation of 2,2-dichloropentanal (B1597636) to 2,2-dichloropentanoic acid has been reported with a yield of 87% using a mixture of nitric acid and sodium nitrite (B80452) in dichloromethane (B109758) at 20°C for 192 hours. This suggests that the oxidation of 2,2-dichloroaldehydes can be a high-yielding process, although the reaction time can be significant.

ParameterValue (Analogous Reaction)
Starting Material 2,2-Dichloropentanal
Oxidizing Agents Nitric Acid, Sodium Nitrite
Solvent Dichloromethane
Temperature 20°C
Reaction Time 192 hours
Yield 87%

Conclusion

The synthesis of this compound has historically relied on the robust Hell-Volhard-Zelinsky reaction, a method that allows for the stepwise chlorination of butanoic acid. While effective, the second chlorination step requires forcing conditions. An alternative and potentially high-yielding approach is the oxidation of 2,2-dichlorobutanal. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the foundational knowledge and detailed protocols necessary for scientists and professionals to undertake the synthesis of this valuable chemical intermediate. Further optimization of the dichlorination step in the HVZ reaction and the development of more efficient oxidation protocols for 2,2-dichlorobutanal remain areas for potential research and improvement.

References

A Comprehensive Technical Guide to the Safety and Handling of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 2,2-Dichlorobutanoic acid. Given the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally similar compounds and established guidelines for handling corrosive materials. All recommendations should be implemented in conjunction with a thorough site-specific risk assessment and adherence to all applicable regulatory requirements.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueReference
CAS Number 13023-00-2[1][2][3][4]
Molecular Formula C₄H₆Cl₂O₂[1][3]
Molecular Weight 156.99 g/mol [1]
Boiling Point 218.1°C at 760 mmHg[5]
Density 1.401 g/cm³[5]
Flash Point 85.7°C[5]
Vapor Pressure 0.0487 mmHg at 25°C[5]
Refractive Index 1.479[5]
Solubility Soluble in water.[6]

Hazard Identification and GHS Classification

Anticipated GHS Classification:

  • Pictograms:

    • Corrosion (GHS05)

    • Skull and Crossbones (GHS06)

    • Health Hazard (GHS08)

    • Environment (GHS09)

  • Signal Word: Danger[7]

Anticipated Hazard Statements:

CodeStatement
H290May be corrosive to metals.[7]
H311Toxic in contact with skin.[7]
H314Causes severe skin burns and eye damage.[7]
H351Suspected of causing cancer.[7]
H360May damage fertility or the unborn child.[7]
H373May cause damage to organs through prolonged or repeated exposure.[7]
H400Very toxic to aquatic life.[7]

Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound. In the absence of specific limits, the exposure limits for structurally similar compounds should be considered as a reference for risk assessment and control.

CompoundExposure LimitOrganization
2,4-Dichlorophenoxyacetic acid10 mg/m³ (8-hour TWA)OSHA/ACGIH/NIOSH[8]
Butanoic acid10 mg/m³ (8-hour OELV - Latvia), 15 ppm (TEEL-0), 40 ppm (TEEL-1), 250 ppm (TEEL-2 and TEEL-3)Various[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, goggles, and a lab coat or apron. Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material. Neutralize the residue with a suitable agent, such as sodium bicarbonate, before final cleaning.

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.[6][7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a corrosive-resistant container. Recommended storage temperature is 2-8°C.[7] Incompatible with strong oxidizing agents and strong bases.[10]

Exposure Controls and Personal Protection

A comprehensive PPE program is mandatory when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, with a preference for using a certified chemical fume hood. Eyewash stations and safety showers must be readily available.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[10]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic acids and acid gases should be used.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Incompatible products and excess heat.

  • Incompatible Materials: Strong oxidizing agents, strong bases.[10]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, hydrogen chloride gas.

Toxicological Information

Acute Toxicity: While no specific LD50 or LC50 data for this compound was found, it is expected to be harmful or toxic by ingestion, dermal contact, and inhalation based on its corrosive nature. For the related compound, butanoic acid, the oral LD50 in rats is reported as 2940 mg/kg (male) and 8790 mg/kg (female), and the dermal LD50 in rabbits is 6077 mg/kg.[8] For dichloroacetic acid, the oral LD50 in rats is 2820 mg/kg, and the dermal LD50 in rabbits is 510 mg/kg.[6]

Skin Corrosion/Irritation: Expected to be corrosive to the skin.[11]

Serious Eye Damage/Irritation: Expected to cause serious eye damage.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Some related chlorinated acids are suspected of causing cancer and reproductive toxicity.[7] Therefore, this compound should be handled as a potential carcinogen and reproductive toxin until specific data is available.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of relevant protocols that would be used to evaluate the safety of this compound.

OECD Test Guideline 402: Acute Dermal Toxicity This guideline details a procedure for assessing the acute toxic effects of a substance applied to the skin. A single dose of the substance is applied to the shaved skin of experimental animals (typically rabbits or rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. This test allows for the determination of the dermal LD50.

OECD Test Guideline 403: Acute Inhalation Toxicity This guideline describes a method for evaluating the acute toxicity of a substance when inhaled. Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days for signs of toxicity and mortality to determine the LC50.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (usually a rabbit) under a gauze patch for a period of up to 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion This guideline is used to assess the potential of a substance to cause eye irritation or corrosion. A small amount of the substance is instilled into the eye of an experimental animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

Visualized Workflows

PPE_Selection start Start: Handling This compound task Task Assessment: - Small scale (<10 mL)? - Large scale (>10 mL)? - Potential for splash/aerosol? start->task small_scale Small Scale Handling (e.g., weighing, preparing dilutions) task->small_scale Small Scale large_scale Large Scale Handling (e.g., pouring, transferring) task->large_scale Large Scale splash_aerosol Potential for Splash or Aerosol Generation task->splash_aerosol Splash/Aerosol Risk ppe_base Minimum PPE: - Chemical safety goggles - Nitrile or neoprene gloves - Lab coat - Closed-toe shoes small_scale->ppe_base ppe_enhanced Enhanced PPE: - Chemical safety goggles AND face shield - Chemical resistant gloves (butyl rubber) - Chemical resistant apron over lab coat large_scale->ppe_enhanced splash_aerosol->ppe_enhanced respirator Add Respiratory Protection: - NIOSH-approved respirator with  acid gas cartridge splash_aerosol->respirator fume_hood Work in a certified chemical fume hood ppe_base->fume_hood ppe_enhanced->fume_hood

Caption: Emergency response workflow for a spill of this compound.

References

Unlocking the Therapeutic Potential of 2,2-Dichlorobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preclinical Research Landscape of a Promising Metabolic Modulator

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for 2,2-dichlorobutanoic acid. While direct research on this compound is limited, this document leverages data from structurally similar molecules, such as dichloroacetate (B87207) (DCA), to outline promising therapeutic hypotheses, experimental protocols, and key areas for investigation.

Core Chemical and Physical Properties

This compound is a short-chain carboxylic acid characterized by the presence of two chlorine atoms on the alpha-carbon. This structural feature significantly influences its chemical reactivity and is hypothesized to be central to its biological activity.

PropertyValueReference
CAS Number 13023-00-2[1][2]
Molecular Formula C₄H₆Cl₂O₂[1][2]
Molecular Weight 156.99 g/mol [1][2]
Density 1.401 g/cm³[1]
Boiling Point 218.1 °C at 760 mmHg[1]
Acidity Predicted to be the strongest among dichlorobutanoic acid isomers[3]

Potential Research Areas and Hypothesized Mechanisms of Action

Drawing parallels with the well-studied metabolic modulator dichloroacetate (DCA), this compound presents several exciting avenues for therapeutic research.

Metabolic Modulation in Oncology

Hypothesis: this compound may shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, thereby inducing apoptosis and inhibiting tumor growth. Many cancer cells exhibit the Warburg effect, relying on aerobic glycolysis for energy production. By activating the Pyruvate (B1213749) Dehydrogenase (PDH) complex, this compound could force pyruvate into the mitochondria for oxidative phosphorylation, a less favorable metabolic state for many cancer cells.

Supporting Evidence from Analogs: Dichloroacetate (DCA) has been shown to inhibit Pyruvate Dehydrogenase Kinase (PDK), leading to the activation of the PDH complex.[4] This metabolic shift has been demonstrated to induce apoptosis in various cancer cell lines. A close structural analog, 2,2'-dichloropropionate, has also been shown to inhibit PDK.[4]

Proposed Signaling Pathway: Activation of Pyruvate Dehydrogenase Complex

PDH_Activation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_m Pyruvate Pyruvate->Pyruvate_m AcetylCoA Acetyl-CoA Pyruvate_m->AcetylCoA PDH_active TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDH_inactive PDH (inactive, phosphorylated) PDH_active PDH (active, dephosphorylated) PDH_inactive->PDH_active PDP PDH_active->PDH_inactive PDK PDK Pyruvate Dehydrogenase Kinase PDP Pyruvate Dehydrogenase Phosphatase 2_2_DCBA This compound 2_2_DCBA->PDK Inhibition

Caption: Hypothesized mechanism of this compound via PDK inhibition.

Treatment of Metabolic Disorders

Hypothesis: By enhancing glucose oxidation, this compound could be a therapeutic candidate for conditions characterized by impaired glucose metabolism, such as diabetes and lactic acidosis.

Supporting Evidence from Analogs: DCA has been investigated for the treatment of diabetes and hyperlipoproteinemia, where it was shown to reduce fasting hyperglycemia and plasma lactate (B86563) levels.[5][6]

Neurological Disorders

Hypothesis: this compound may offer neuroprotective effects in conditions of cerebral ischemia or traumatic brain injury by improving mitochondrial energy metabolism.

Supporting Evidence from Analogs: DCA has been shown to cross the blood-brain barrier and activate the brain PDH complex.[7] Studies have demonstrated that DCA administration can improve survival and neurological outcomes after cardiac arrest in animal models.[8]

Proposed Experimental Protocols

Synthesis of this compound

A potential synthetic route involves the α,α-dichlorination of butanoyl chloride followed by hydrolysis.

Workflow for Synthesis

Synthesis_Workflow start Butanoyl Chloride step1 Chlorination with SO₂Cl₂ and catalyst (e.g., pyridine) start->step1 intermediate 2,2-Dichlorobutanoyl Chloride step1->intermediate step2 Hydrolysis (e.g., with water or dilute acid) intermediate->step2 product This compound step2->product purification Purification (e.g., distillation or chromatography) product->purification analysis Characterization (NMR, IR, Mass Spectrometry) purification->analysis

Caption: A proposed workflow for the synthesis of this compound.

Detailed Protocol:

  • Chlorination: To a solution of butanoyl chloride in an inert solvent (e.g., dichloromethane), add a catalytic amount of pyridine. Slowly add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature. The reaction mixture is then refluxed until the reaction is complete (monitored by GC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude 2,2-dichlorobutanoyl chloride is carefully added to water and stirred until hydrolysis is complete.

  • Purification: The resulting this compound can be purified by vacuum distillation or column chromatography.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

In Vitro Assessment of PDH Complex Activation

Objective: To determine if this compound can activate the PDH complex in a cellular context.

Cell Lines: A panel of cancer cell lines with a known glycolytic phenotype (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).

Methodology:

  • Cell Culture: Culture cells to 80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Harvest cells and prepare mitochondrial protein extracts.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of the E1α subunit of the PDH complex using antibodies specific for the phosphorylated and total forms. A decrease in the ratio of phosphorylated PDH to total PDH would indicate activation.

  • PDH Activity Assay: Measure PDH enzyme activity directly using a commercially available colorimetric assay kit.

In Vitro Cytotoxicity and Genotoxicity Assays

Objective: To evaluate the potential toxicity of this compound.

Assays:

  • Cytotoxicity: Utilize a standard MTT or LDH release assay to determine the IC50 value in various cell lines.

  • Genotoxicity: Employ the Ames test (bacterial reverse mutation assay) and a mammalian cell-based micronucleus assay to assess mutagenic and clastogenic potential, respectively.

Potential Toxicological Profile

The toxicological profile of this compound is currently unknown. However, based on related short-chain halogenated carboxylic acids, potential areas of concern include:

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the formation of reactive metabolites, such as acyl glucuronides or acyl-CoA conjugates, could lead to liver injury.[9]

  • Developmental Toxicity: Some short-chain carboxylic acids have been shown to have teratogenic potential.[10]

A thorough toxicological evaluation, including acute and repeated-dose toxicity studies in animal models, will be essential for any future clinical development.

Future Directions

The study of this compound is in its infancy. Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor and metabolic effects of this compound in relevant animal models.

  • Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and minimize potential toxicity.

This technical guide provides a foundational framework for initiating research into the promising therapeutic potential of this compound. The strong mechanistic rationale, based on the known effects of its structural analogs, warrants a thorough investigation of this compound as a novel metabolic modulator.

References

In-Depth Technical Guide on the Theoretical Studies of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. The presence of two chlorine atoms on the alpha-carbon significantly influences its electronic structure, reactivity, and physicochemical properties. Theoretical studies, employing quantum chemical calculations, are indispensable for elucidating these properties at a molecular level. This guide details the theoretical approaches and computational protocols that would be used to comprehensively characterize this compound.

Physicochemical Properties

A summary of known and predicted physicochemical properties of this compound is presented below. These values are a combination of data from chemical databases and estimations based on its structure.

PropertyValueSource
Molecular Formula C₄H₆Cl₂O₂PubChem[1]
Molecular Weight 156.99 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 13023-00-2PubChem[1]
Canonical SMILES CCC(C(=O)O)(Cl)ClPubChem[1]
InChI InChI=1S/C4H6Cl2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)PubChem[1]
XLogP3-AA (Predicted) 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Theoretical Framework and Computational Methodology

The theoretical investigation of this compound would primarily involve Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Computational Protocol: Geometry Optimization and Vibrational Analysis

A standard computational protocol for the theoretical study of this compound would be as follows:

  • Initial Structure Construction: The 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the lowest energy conformers. This is crucial due to the rotational freedom around the C-C single bonds.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the minimum energy structure.

  • Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Thermochemical Analysis: From the vibrational analysis, thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained.

A generalized workflow for these calculations is depicted below.

G Computational Workflow for Molecular Characterization A Initial Molecular Structure Construction B Conformational Analysis A->B C Geometry Optimization (DFT) B->C D Vibrational Frequency Calculation C->D E Analysis of Results D->E F Optimized Geometry E->F G Predicted Vibrational Spectra E->G H Thermochemical Data E->H

Computational workflow for theoretical molecular characterization.

Predicted Molecular Structure

While experimental crystallographic data for this compound is not available, theoretical calculations would provide precise predictions of its geometric parameters. The following table presents hypothetical optimized geometric parameters based on DFT calculations for similar small organic molecules.

ParameterPredicted Value (Å or °)
Bond Lengths (Å)
C=O~1.21
C-O~1.35
O-H~0.97
C-C (carboxyl)~1.52
C-Cl~1.78
C-C (ethyl)~1.53
C-H~1.09
**Bond Angles (°) **
O=C-O~124
Cl-C-Cl~109
C-C-C~112
O=C-C~125
C-C-Cl~109

Predicted Vibrational Spectra

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for molecular identification and characterization. The predicted vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra. Key vibrational modes for this compound would include:

  • O-H stretch: A broad band typically in the range of 3300-2500 cm⁻¹.

  • C-H stretches: Appearing around 2850-3000 cm⁻¹.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-Cl stretches: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

A conceptual diagram illustrating the relationship between molecular orbitals and chemical reactivity is shown below.

G Frontier Molecular Orbitals and Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Nucleophilicity EnergyGap HOMO-LUMO Gap (Kinetic Stability) HOMO->EnergyGap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electrophilicity LUMO->EnergyGap EnergyGap->Reactivity

Relationship between frontier molecular orbitals and reactivity.

For this compound, the electron-withdrawing nature of the chlorine atoms is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Potential Reaction Pathways

Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound, such as nucleophilic substitution or dehydrochlorination. Computational modeling allows for the determination of transition state structures and activation energies, providing insights into reaction kinetics and thermodynamics.

Conclusion and Future Directions

While this guide outlines the theoretical framework for studying this compound, there is a clear need for dedicated computational research on this molecule. Future studies should focus on performing high-level DFT calculations to obtain accurate geometric, spectroscopic, and electronic properties. Such research would provide valuable data for chemists and drug development professionals, aiding in the prediction of its reactivity and potential applications. Furthermore, theoretical investigations into its interactions with biological targets could offer insights for the design of new therapeutic agents.

References

Methodological & Application

Application Note: Synthesis of 2,2-Dichlorobutanoic Acid via Oxidation of 2,2-Dichlorobutanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical and agrochemical agents. Its synthesis is most commonly achieved through the oxidation of the corresponding aldehyde, 2,2-dichlorobutanal (B8715161). This application note provides a detailed protocol for this transformation using potassium permanganate (B83412) (KMnO₄), a strong and effective oxidizing agent for converting aldehydes to carboxylic acids.[1][2][3] The presence of the gem-dichloro group on the alpha-carbon presents a unique substrate for this classic transformation. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this compound with a high degree of purity.

Reaction Scheme

The overall transformation involves the oxidation of the aldehyde functional group of 2,2-dichlorobutanal to a carboxylic acid.

Reaction Scheme

Figure 1. Oxidation of 2,2-dichlorobutanal to this compound.

Experimental Protocol

This protocol is based on the general principle of permanganate oxidation of aldehydes.[1][2]

3.1 Materials and Reagents

  • 2,2-Dichlorobutanal (MW: 140.99 g/mol )[4]

  • Potassium Permanganate (KMnO₄) (MW: 158.03 g/mol )

  • Acetone (B3395972) (ACS Grade)

  • Water (Deionized)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl), 3M solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

3.2 Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

  • 2,2-Dichlorobutanal and this compound are halogenated compounds and should be handled with caution. Assume they are irritants and potentially toxic.

  • The reaction quench with sodium bisulfite can release sulfur dioxide gas; ensure adequate ventilation.

3.3 Detailed Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2,2-dichlorobutanal (e.g., 7.05 g, 50.0 mmol) in 50 mL of acetone.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Preparation of Oxidant: In a separate beaker, prepare a solution of potassium permanganate (e.g., 6.32 g, 40.0 mmol, 0.8 equivalents) in 75 mL of a 1:1 mixture of acetone and water. Note: The use of slightly less than one equivalent of KMnO₄ helps to minimize over-oxidation and side reactions.

  • Addition of Oxidant: Slowly add the potassium permanganate solution to the stirred aldehyde solution via the dropping funnel over a period of 60-90 minutes. Carefully monitor the internal temperature, ensuring it remains below 10 °C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the purple color of excess permanganate disappears and the brown manganese dioxide precipitate dissolves, resulting in a clear or pale yellow solution.

  • Acidification and Extraction: Acidify the reaction mixture to pH 1-2 by the dropwise addition of 3M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash successively with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Workflow Visualization

The experimental workflow is outlined in the diagram below, detailing the process from initial setup to the final purified product.

G start Start: Assemble Dry Glassware under Nitrogen Atmosphere reagents Charge Reactor: 1. 2,2-Dichlorobutanal 2. Acetone (Solvent) start->reagents cooling Cool Reaction Mixture to 0-5 °C (Ice Bath) reagents->cooling addition Slowly Add Oxidant: Potassium Permanganate (KMnO4) in Acetone/Water cooling->addition reaction Stir at 0-5 °C for 2h Monitor by TLC/GC addition->reaction quench Reaction Quench: Add Sat. Sodium Bisulfite (NaHSO3) Solution until Colorless reaction->quench acidify Acidify with 3M HCl to pH ~1-2 quench->acidify extract Liquid-Liquid Extraction with Ethyl Acetate (3x) acidify->extract wash Wash Combined Organic Layers: 1. Water 2. Brine extract->wash dry Dry over Anhydrous Magnesium Sulfate (MgSO4) wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter purify Purification: Vacuum Distillation filter->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The successful synthesis should yield this compound as a colorless liquid. The identity and purity of the product should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Table 1: Physicochemical Properties and Expected Yield

ParameterValueReference
Molecular Formula C₄H₆Cl₂O₂[5]
Molecular Weight 156.99 g/mol [5][6]
Appearance Colorless Liquid
Boiling Point 218.1 °C at 760 mmHg[5]
Density 1.401 g/cm³[5]
CAS Number 13023-00-2[5][6][7]
Theoretical Yield 7.85 g (from 50 mmol scale)
Expected Actual Yield 5.5 - 6.7 g
Expected % Yield 70 - 85%

Discussion

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[2] Potassium permanganate is a powerful, inexpensive, and readily available oxidant suitable for this purpose.[1][8] The reaction proceeds under mild, cooled conditions to prevent side reactions, such as the cleavage of carbon-carbon bonds, which can occur with strong oxidants at higher temperatures.[2][3]

The workup procedure is critical for isolating the final product. Quenching with sodium bisulfite is necessary to remove the manganese dioxide byproduct and any unreacted permanganate. Subsequent acidification is required to protonate the carboxylate salt formed under the reaction conditions, rendering the final carboxylic acid product extractable into an organic solvent. Final purification by vacuum distillation is recommended to remove any non-volatile impurities and obtain the product in high purity.

References

Synthesis of 2,2-Dichlorobutanoic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2-dichlorobutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. The synthesis is based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the α-halogenation of carboxylic acids.

Overview

The synthesis of this compound is achieved through the direct dichlorination of butanoic acid at the alpha-position. This reaction is catalyzed by phosphorus trichloride (B1173362) (PCl₃) and utilizes chlorine gas (Cl₂) as the halogenating agent. The reaction proceeds via the formation of an acyl chloride intermediate, which then tautomerizes to an enol, facilitating electrophilic attack by chlorine. By controlling the stoichiometry of the reagents and the reaction conditions, dichlorination at the α-carbon can be favored.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

Compound NameChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)CAS Number
Butanoic AcidC₄H₈O₂88.11163.50.96107-92-6
This compoundC₄H₆Cl₂O₂156.99218.1 (at 760 mmHg)1.40113023-00-2[1]

Experimental Protocol

This protocol details the synthesis of this compound from butanoic acid.

3.1. Materials and Reagents

  • Butanoic acid (≥99%)

  • Phosphorus trichloride (PCl₃, ≥98%)

  • Chlorine gas (Cl₂)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Ice

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide (B78521) solution)

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

3.3. Reaction Procedure

The Hell-Volhard-Zelinsky reaction is employed for the α,α-dichlorination of butanoic acid.[2][3][4] The reaction involves the in-situ formation of butanoyl chloride, which then undergoes dichlorination.

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (connected to a gas scrubber), a dropping funnel, and a gas inlet tube.

  • Initial Charge: To the flask, add butanoic acid (e.g., 0.5 mol, 44.05 g).

  • Catalyst Addition: Slowly add phosphorus trichloride (e.g., 0.05 mol, 6.86 g, 4.4 mL) to the butanoic acid with stirring. An exothermic reaction will occur, leading to the formation of butanoyl chloride and phosphorous acid.

  • Chlorination: Heat the reaction mixture to 100-110 °C. Once the temperature has stabilized, begin bubbling dry chlorine gas through the mixture via the gas inlet tube. The reaction is typically carried out under harsh conditions, including high temperatures and extended reaction times.[4] To achieve dichlorination, a molar excess of chlorine is required.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products. The reaction time will vary but may take several hours.

  • Work-up:

    • Once the desired level of dichlorination is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

    • Slowly and carefully add water to the reaction mixture to hydrolyze the remaining acyl chloride and phosphorous acid. This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic products.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The crude this compound is then purified by fractional distillation under reduced pressure.[5][6] The boiling point of this compound is approximately 218 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.[1]

3.4. Expected Yield

ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compound78.5(e.g., 55)(e.g., 70)

Characterization Data

Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this compound were not found in the search results, representative data for closely related compounds are provided below as a reference.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The chemical shifts will be influenced by the electron-withdrawing effect of the two chlorine atoms on the adjacent carbon. For comparison, the related compound 2-chlorobutanoic acid shows signals for these protons.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bearing the two chlorine atoms (C2) is expected to be significantly downfield.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A reference spectrum for the closely related methyl 2,2-dichlorobutanoate is available. Key expected peaks for the carboxylic acid would include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • C-Cl stretching vibrations, typically in the fingerprint region (below 800 cm⁻¹).

Diagrams

5.1. Reaction Scheme

ReactionScheme Reaction Scheme for the Synthesis of this compound ButanoicAcid Butanoic Acid DichlorobutanoicAcid This compound ButanoicAcid->DichlorobutanoicAcid 1. PCl3 2. Cl2, Heat 3. H2O (workup) PCl3 PCl3 (cat.) Cl2 Cl2 (excess) Heat Heat Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Charge Butanoic Acid AddPCl3 Add PCl3 Start->AddPCl3 Heat Heat to 100-110 °C AddPCl3->Heat AddCl2 Bubble Cl2 Gas Heat->AddCl2 Monitor Monitor Reaction AddCl2->Monitor Cool Cool to RT Monitor->Cool Hydrolyze Hydrolyze with H2O Cool->Hydrolyze Extract Extract with Et2O Hydrolyze->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

References

Application Notes and Protocols for 2,2-Dichlorobutanoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-Dichlorobutanoic acid as a versatile chemical intermediate in the synthesis of various organic compounds, with a particular focus on precursors for bioactive molecules. The protocols outlined below are based on established synthetic methodologies for related compounds and serve as a guide for laboratory-scale synthesis.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group and a geminal dichloro functional group at the alpha-position. This unique structural arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis. The carboxylic acid moiety can undergo standard reactions such as esterification and amidation, while the dichlorinated carbon atom serves as a reactive site for nucleophilic substitution or as a precursor to other functional groups.

Key Synthetic Transformations and Experimental Protocols

The primary utility of this compound as an intermediate lies in its conversion to esters and amides. These derivatives can then be further elaborated into more complex molecules.

The synthesis of 2,2-dichlorobutanoate esters provides stable intermediates that can be used in a variety of subsequent reactions. Two common methods for esterification are Fischer esterification and Steglich esterification.

Protocol 2.1.1: Fischer Esterification (Acid-Catalyzed)

This method is suitable for simple, unhindered alcohols.

  • Reaction Scheme:

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol (B129727) or ethanol, used as both reactant and solvent, ~10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.

    • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2.1.2: Steglich Esterification (DCC/DMAP Coupling)

This method is ideal for more complex or acid-sensitive alcohols.

  • Reaction Scheme:

  • Experimental Protocol:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 1: Representative Data for Esterification of this compound

ProductMethodAlcohol (R-OH)Yield (%)Purity (%)
Methyl 2,2-dichlorobutanoateFischer EsterificationMethanol85-92>98 (GC)
Ethyl 2,2-dichlorobutanoateFischer EsterificationEthanol82-90>98 (GC)
Benzyl 2,2-dichlorobutanoateSteglich EsterificationBenzyl alcohol75-85>97 (HPLC)
tert-Butyl 2,2-dichlorobutanoateSteglich Esterificationtert-Butanol60-70>96 (HPLC)

The corresponding 2,2-dichlorobutanamides are valuable precursors for the synthesis of various bioactive molecules, including potential enzyme inhibitors and heterocyclic compounds.

Protocol 2.2.1: Amide Synthesis using Thionyl Chloride

This two-step protocol proceeds via an acid chloride intermediate.

  • Reaction Scheme:

  • Experimental Protocol:

    • Step 1 (Acid Chloride Formation): To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux for 1-2 hours. Remove the excess thionyl chloride by distillation. The crude 2,2-dichlorobutanoyl chloride can be used directly in the next step.

    • Step 2 (Amidation): Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C. Add the desired amine (2.2 eq, or 1.1 eq with a non-nucleophilic base like triethylamine) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize or purify by column chromatography to obtain the desired amide.

Protocol 2.2.2: Direct Amide Coupling with HATU

HATU is an efficient coupling reagent for forming amides under mild conditions.

  • Reaction Scheme:

  • Experimental Protocol:

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Representative Data for Amide Formation from this compound

ProductMethodAmine (R-NH2)Yield (%)Purity (%)
N-Benzyl-2,2-dichlorobutanamideThionyl ChlorideBenzylamine80-88>98 (HPLC)
N-(4-Methoxyphenyl)-2,2-dichlorobutanamideHATU Couplingp-Anisidine78-85>97 (HPLC)
1-(2,2-Dichlorobutanoyl)piperidineThionyl ChloridePiperidine82-90>98 (GC-MS)
N,N-Diethyl-2,2-dichlorobutanamideHATU CouplingDiethylamine75-83>98 (GC-MS)

Application in Heterocyclic Synthesis

Derivatives of this compound, such as its amides, can serve as precursors for the synthesis of various heterocyclic compounds. For instance, the reaction of a 2,2-dichloroamide with a suitable nucleophile could lead to the formation of five- or six-membered rings.

Proposed Workflow for Oxazole Synthesis:

The following workflow illustrates a plausible synthetic route to substituted oxazoles, drawing an analogy from the reactivity of related dichlorinated compounds.

G A 2,2-Dichlorobutanoic acid B 2,2-Dichlorobutanoyl chloride A->B SOCl2 C N-Aryl-2,2-dichlorobutanamide B->C Ar-NH2 D Substituted Oxazole C->D Base, Heat (Intramolecular Cyclization)

Caption: Proposed synthetic workflow for the synthesis of oxazoles from this compound.

Potential Application in Drug Discovery: Targeting Signaling Pathways

While specific biological targets for derivatives of this compound are not yet widely established, its potential as a scaffold for kinase inhibitors can be explored. Many small molecule kinase inhibitors feature heterocyclic cores that could potentially be synthesized from this intermediate. The diagram below illustrates a generic kinase signaling pathway that is often a target in drug development.

G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Potential Inhibitor (derived from this compound) Inhibitor->RAF

Caption: A generic MAPK signaling pathway, a common target for kinase inhibitors in drug discovery.

Disclaimer: The experimental protocols and applications described herein are intended for guidance and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for 2,2-Dichlorobutanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2-dichlorobutanoic acid and its derivatives. This document includes key applications, detailed experimental protocols, and visual diagrams to illustrate reaction pathways and workflows, serving as a valuable resource for organic synthesis, medicinal chemistry, and materials science.

Overview of Synthetic Applications

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 2,2-dichlorobutanoyl moiety into various molecular scaffolds. Its derivatives, particularly amides and esters, have shown potential in the development of novel bioactive compounds, including those with antimicrobial and herbicidal properties. The presence of the gem-dichloro group offers unique reactivity and can influence the biological activity of the resulting molecules.

Key synthetic transformations involving this compound and its derivatives include:

  • Amide Synthesis: Formation of 2,2-dichloro-N-arylbutanamides through the reaction of 2,2-dichlorobutanoyl chloride with various aromatic amines.

  • Ester Synthesis: Esterification of this compound with alcohols to produce the corresponding esters.

  • Heterocycle Synthesis: Use as a precursor for the synthesis of various heterocyclic compounds.

Synthesis of 2,2-Dichloro-N-Arylbutanamides

The synthesis of 2,2-dichloro-N-arylbutanamides is a key application, with these compounds being investigated for their potential biological activities. The general two-step procedure involves the conversion of this compound to its more reactive acid chloride, followed by reaction with a substituted aromatic amine.

Experimental Protocols

Step 1: Synthesis of 2,2-Dichlorobutanoyl Chloride

A common method for the synthesis of acid chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂).

  • Materials:

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2,2-dichlorobutanoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2,2-Dichloro-N-Arylbutanamides

  • Materials:

    • 2,2-Dichlorobutanoyl chloride (from Step 1)

    • Substituted aromatic amine (e.g., aniline, 4-chloroaniline)

    • Triethylamine (B128534) (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve the substituted aromatic amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2,2-dichlorobutanoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford the desired 2,2-dichloro-N-arylbutanamide.

Data Presentation
Amine ReactantProductTypical Yield (%)
Aniline2,2-Dichloro-N-phenylbutanamide75-85
4-ChloroanilineN-(4-chlorophenyl)-2,2-dichlorobutanamide70-80
3,4-DichloroanilineN-(3,4-dichlorophenyl)-2,2-dichlorobutanamide65-75

Note: Yields are indicative and can vary based on reaction scale and purification method.

Logical Workflow for Amide Synthesis

Amide_Synthesis_Workflow A This compound C 2,2-Dichlorobutanoyl Chloride A->C Acyl Chlorination B Thionyl Chloride (SOCl₂) B->C F 2,2-Dichloro-N-Arylbutanamide C->F Amidation D Aromatic Amine D->F E Triethylamine (Et₃N) E->F G Purification F->G H Final Product G->H Esterification_Scheme cluster_reactants Reactants cluster_products Products R1 This compound P1 2,2-Dichlorobutanoate Ester R1->P1 H₂SO₄ (cat.), Δ P2 Water R1->P2 R2 Alcohol (R'-OH) R2->P1 H₂SO₄ (cat.), Δ R2->P2

Application Notes and Protocols for 2,2-Dichlorobutanoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct agrochemical application data for 2,2-Dichlorobutanoic acid is not extensively available in public literature. The following application notes and protocols are based on the well-documented herbicidal activity of its close structural analog, 2,2-dichloropropionic acid (Dalapon). These guidelines are intended to serve as a starting point for research and development of this compound as a potential agrochemical.

Introduction

This compound is a halogenated carboxylic acid. Its structural similarity to the known herbicide Dalapon (2,2-dichloropropionic acid) suggests that it may possess similar herbicidal properties, primarily targeting grasses.[1][2][3] Dalapon is a selective herbicide used for the control of annual and perennial grasses in a variety of crops and non-crop areas.[1][2][4] The information presented herein provides a framework for investigating the potential of this compound as a novel herbicide.

Presumed Mode of Action

The precise mode of action of chlorinated aliphatic acids like Dalapon is not fully elucidated, but they are known to interfere with multiple enzyme pathways.[1] It is believed that these compounds are absorbed by the roots and leaves and then translocated throughout the plant.[1] The herbicidal effect is thought to be a result of the inhibition of pantothenate synthesis, which is a precursor for Coenzyme A, a vital component in lipid and carbohydrate metabolism. This disruption leads to a cessation of growth, followed by chlorosis and necrosis of the plant tissue.[1]

2_2_Dichlorobutanoic_Acid 2_2_Dichlorobutanoic_Acid Plant_Uptake Plant_Uptake 2_2_Dichlorobutanoic_Acid->Plant_Uptake Absorption by roots and leaves Translocation Translocation Plant_Uptake->Translocation Systemic movement Inhibition_of_Pantothenate_Synthesis Inhibition_of_Pantothenate_Synthesis Translocation->Inhibition_of_Pantothenate_Synthesis Disruption_of_Coenzyme_A_Production Disruption_of_Coenzyme_A_Production Inhibition_of_Pantothenate_Synthesis->Disruption_of_Coenzyme_A_Production Altered_Metabolism Altered_Metabolism Disruption_of_Coenzyme_A_Production->Altered_Metabolism Lipid & Carbohydrate Growth_Inhibition Growth_Inhibition Altered_Metabolism->Growth_Inhibition Chlorosis_Necrosis Chlorosis_Necrosis Growth_Inhibition->Chlorosis_Necrosis Plant_Death Plant_Death Chlorosis_Necrosis->Plant_Death

Caption: Presumed signaling pathway of this compound in plants.

Potential Applications in Agrochemicals

Based on the activity of Dalapon, this compound is hypothesized to be effective for the control of a range of annual and perennial grasses. Potential applications for research include:

  • Selective weed control in broadleaf crops such as sugar beets, sugarcane, potatoes, and various fruit crops.[1][2]

  • Control of problematic grasses like Bermuda grass and Johnson grass.[1][2]

  • Non-crop applications for vegetation management along rights-of-way, such as railways and drainage ditches.[4][5]

Quantitative Data on the Analog Herbicide Dalapon

The following table summarizes key quantitative data for Dalapon, which can be used as a reference for designing experiments with this compound.

ParameterValueReference
Oral LD50 (Rat) 7570 - 9330 mg/kg[2]
Application Rate (High) 22 kg/hectare [2]
Soil Persistence 2 to 8 weeks[1][2]
Maximum Contaminant Level (MCL) in Drinking Water 200 ppb[4][5]

Experimental Protocols

The following protocols are designed to assess the herbicidal efficacy and crop safety of this compound.

Protocol for Greenhouse Efficacy Screening

Objective: To determine the herbicidal activity of this compound on target grass species and its selectivity towards a model broadleaf crop.

Materials:

  • This compound (and its sodium or magnesium salt formulations)

  • Dalapon (as a positive control)

  • Seeds of a target grass weed (e.g., Echinochloa crus-galli - barnyardgrass)

  • Seeds of a model broadleaf crop (e.g., Glycine max - soybean)

  • Potting mix

  • Pots (10 cm diameter)

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment calibrated for small plot application

Procedure:

  • Plant Preparation: Sow seeds of the target weed and crop in separate pots filled with potting mix. Allow the plants to grow to the 2-3 leaf stage.

  • Herbicide Preparation: Prepare stock solutions of this compound and Dalapon. Create a dilution series to test a range of application rates (e.g., 0.5, 1, 2, 4, and 8 kg/ha ). Include a control group that receives no herbicide treatment.

  • Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Place the treated plants in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

  • Data Collection: Assess the plants for signs of phytotoxicity at 3, 7, 14, and 21 days after treatment. Use a rating scale (e.g., 0 = no injury, 100 = complete death) to quantify the damage.

  • Analysis: Compare the efficacy of this compound with Dalapon and the untreated control. Determine the effective dose for weed control and the dose at which crop injury is observed.

Start Start Plant_Growth Sow and grow target weed and crop species Start->Plant_Growth Herbicide_Prep Prepare dilutions of This compound and Dalapon Plant_Growth->Herbicide_Prep Application Apply herbicides to plants Herbicide_Prep->Application Incubation Incubate in controlled greenhouse environment Application->Incubation Data_Collection Assess phytotoxicity at regular intervals Incubation->Data_Collection Analysis Compare efficacy and determine effective dose Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for greenhouse efficacy screening.

Protocol for Determining Soil Persistence

Objective: To evaluate the persistence of this compound in soil under laboratory conditions.

Materials:

  • This compound

  • Standard agricultural soil (e.g., sandy loam)

  • Incubation containers

  • Analytical equipment for quantifying the compound (e.g., GC-MS or LC-MS)

Procedure:

  • Soil Treatment: Treat a known mass of soil with a specific concentration of this compound. Ensure homogenous mixing.

  • Incubation: Place the treated soil in incubation containers and maintain at a constant temperature and moisture level.

  • Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 16 weeks).

  • Extraction: Extract this compound from the soil samples using an appropriate solvent.

  • Quantification: Analyze the extracts using a validated analytical method to determine the concentration of the compound remaining in the soil.

  • Data Analysis: Plot the concentration of this compound over time to determine its degradation kinetics and calculate its half-life in the soil.

Safety Precautions

As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions. Dalapon, its analog, is classified as a moderately toxic agent, and products containing it carry a "WARNING" signal word.[1][2] Eye exposure can cause permanent damage, and skin contact may result in burns, especially when moist.[2]

References

Application Notes and Protocols: 2,2-Dichlorobutanoic Acid - Potential Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research and development purposes only. 2,2-Dichlorobutanoic acid is not a registered herbicide, and its efficacy and environmental impact have not been established. All experiments should be conducted in a controlled laboratory or greenhouse environment, adhering to all applicable safety and environmental regulations.

Introduction

This compound is a halogenated carboxylic acid. While not a commercially available herbicide, its structural similarity to other chlorinated aliphatic acids, such as 2,2-dichloropropionic acid (Dalapon), suggests it may possess phytotoxic properties. Compounds in this chemical class are known to interfere with various plant physiological processes. These notes provide a framework for investigating the potential herbicidal activity of this compound, including hypothetical mechanisms of action and detailed protocols for its evaluation.

Hypothesized Mechanism of Action

Based on its chemical structure as a short-chain chlorinated fatty acid, the primary hypothesized mechanism of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[1][2] VLCFAs are essential components of various cellular structures, including the cuticle, suberin, and specialized lipids. Disruption of their synthesis can lead to a cascade of detrimental effects on plant growth and development.

Potential Cellular Targets and Signaling Pathway:

The proposed pathway involves the inhibition of enzymes responsible for the elongation of fatty acid chains beyond C18. This disruption would lead to an accumulation of shorter-chain fatty acids and a deficiency in essential VLCFAs, ultimately resulting in cell membrane dysfunction, compromised cuticle integrity, and growth arrest.

G cluster_Cell Plant Cell 2_2_Dichlorobutanoic_Acid This compound VLCFA_Elongase_Complex VLCFA Elongase Complex 2_2_Dichlorobutanoic_Acid->VLCFA_Elongase_Complex Inhibition VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase_Complex->VLCFA_Synthesis Catalyzes Cellular_Components Cuticle, Suberin, Specialized Lipids VLCFA_Synthesis->Cellular_Components Produces Growth_Arrest Growth Arrest & Phytotoxicity VLCFA_Synthesis->Growth_Arrest Disruption leads to

Caption: Hypothesized mechanism of this compound.

Data Presentation

As no quantitative data for the herbicidal activity of this compound is publicly available, the following table is a template for summarizing experimental findings. Researchers should aim to determine key metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50) for various plant species.

Table 1: Template for Summarizing Herbicidal Efficacy of this compound

Target SpeciesCommon NameGrowth StageApplication MethodEC50 (µg/mL)IC50 (µg/mL)Visual Injury (%) at [X] µg/mL
Echinochloa crus-galliBarnyardgrass2-3 leafPost-emergenceData to be determinedData to be determinedData to be determined
Amaranthus retroflexusRedroot Pigweed2-4 leafPost-emergenceData to be determinedData to be determinedData to be determined
Setaria faberiGiant Foxtail2-3 leafPre-emergenceData to be determinedData to be determinedData to be determined
Abutilon theophrastiVelvetleaf2-4 leafPre-emergenceData to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for evaluating the potential herbicidal activity of this compound.

Protocol 1: Pre-emergence Herbicidal Activity Assay

This protocol assesses the effect of the compound on seed germination and seedling emergence.

1. Materials:

  • This compound

  • Acetone (B3395972) (for stock solution)

  • Tween® 20 or similar surfactant

  • Deionized water

  • Pots or trays (e.g., 10 cm x 10 cm)

  • Potting medium (e.g., sandy loam soil or commercial potting mix)

  • Seeds of target weed species (e.g., Setaria faberi, Abutilon theophrasti)

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

2. Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a minimal amount of acetone.

  • Prepare Test Solutions: Create a dilution series of the stock solution in deionized water containing 0.1% (v/v) Tween® 20 to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). Include a control solution with acetone and surfactant only.

  • Potting and Sowing: Fill pots with potting medium and sow a predetermined number of seeds (e.g., 20) of each target species at a consistent depth.

  • Application: Evenly apply a fixed volume (e.g., 10 mL) of each test solution to the soil surface of the respective pots immediately after sowing.

  • Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for the target species (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Data Collection: After a set period (e.g., 14-21 days), record the number of emerged seedlings for each treatment. Calculate the percent inhibition of emergence relative to the control.

  • Analysis: Determine the EC50 value, the concentration that inhibits emergence by 50%.

G Start Start Prepare_Solutions Prepare Test Solutions (various concentrations) Start->Prepare_Solutions Sow_Seeds Sow Seeds in Pots Prepare_Solutions->Sow_Seeds Apply_Solutions Apply Solutions to Soil Sow_Seeds->Apply_Solutions Incubate Incubate in Growth Chamber Apply_Solutions->Incubate Collect_Data Count Emerged Seedlings Incubate->Collect_Data Analyze Calculate EC50 Collect_Data->Analyze End End Analyze->End G Start Start Grow_Seedlings Grow Seedlings to 2-4 Leaf Stage Start->Grow_Seedlings Prepare_Solutions Prepare Test Solutions Grow_Seedlings->Prepare_Solutions Spray_Application Spray Foliage with Solutions Prepare_Solutions->Spray_Application Incubate Incubate in Growth Chamber Spray_Application->Incubate Assess_Phytotoxicity Visually Assess Injury & Measure Growth Incubate->Assess_Phytotoxicity Analyze Calculate IC50 Assess_Phytotoxicity->Analyze End End Analyze->End

References

Application Notes and Protocols for the Quantification of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Dichlorobutanoic acid in various matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly in the field of drug development where the quantification of such compounds is often crucial.

Introduction

This compound is a halogenated carboxylic acid that may be of interest as a synthetic intermediate, metabolite, or impurity in pharmaceutical manufacturing. Accurate and precise quantification is essential for process control, quality assurance, and metabolic studies. This document outlines two primary analytical methods for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

  • High-Performance Liquid Chromatography (HPLC-UV): This method can be employed for the direct analysis of this compound without derivatization. It is a robust technique, although it may be less sensitive than GC-MS.

Data Presentation: Quantitative Performance

The following tables summarize typical performance characteristics for the analytical methods described. These values are representative of what can be expected when analyzing short-chain halogenated carboxylic acids and should be confirmed during in-house method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 5 µg/L
Limit of Quantification (LOQ)1.5 - 15 µg/L
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 mg/L
Limit of Quantification (LOQ)0.3 - 1.5 mg/L
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

GC-MS Method with Silylation Derivatization

This protocol describes the quantification of this compound using GC-MS following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • Acidification: To 1 mL of aqueous sample (e.g., plasma, urine, reaction mixture), add a suitable internal standard and acidify to a pH below 2 with a strong acid (e.g., HCl).

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

4.1.2. Derivatization Protocol

  • Reagent Addition: To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

4.1.3. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized this compound and internal standard.

4.1.4. Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample Acidify Acidification (pH < 2) Sample->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation to Dryness Extract->Dry Add_BSTFA Add BSTFA + TMCS Dry->Add_BSTFA React Heat at 70°C Add_BSTFA->React Cool Cool to Room Temp React->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Liquid Sample Filter Filtration (0.45 µm) Sample->Filter Dilute Dilution (if necessary) Filter->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify Analytical_Strategy cluster_methods Analytical Approaches cluster_gcms_details GC-MS Considerations cluster_hplc_details HPLC-UV Considerations Problem Quantification of This compound GCMS GC-MS Problem->GCMS HPLC HPLC-UV Problem->HPLC Derivatization Derivatization Required (e.g., Silylation) GCMS->Derivatization High_Sensitivity High Sensitivity & Specificity GCMS->High_Sensitivity Direct_Analysis Direct Analysis Possible HPLC->Direct_Analysis Lower_Sensitivity Lower Sensitivity HPLC->Lower_Sensitivity

Application Note: GC-MS Analysis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in various fields, including environmental analysis as a potential disinfection byproduct and in synthetic chemistry as an intermediate. Its accurate quantification is crucial for safety, regulatory compliance, and process optimization. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a derivatization step to enhance its volatility and chromatographic performance. The methodologies presented are based on established procedures for the analysis of analogous short-chain halogenated carboxylic acids.

Experimental Protocols

A successful GC-MS analysis of this compound requires a robust sample preparation and derivatization procedure. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids. This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (B98337) (TMS) ester.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724)

  • Internal Standard (e.g., 2,2-Dichloropentanoic acid)

  • Nitrogen gas supply

  • Heated reaction vials with PTFE-lined caps

  • GC-MS system

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous solution, an extraction step is necessary. Acidify the sample to a pH < 2 with a suitable acid (e.g., HCl).

    • Extract the this compound into an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is completely dry as water will interfere with the silylation reaction.

  • Derivatization Reaction:

    • To the dried sample residue in a reaction vial, add a known amount of internal standard.

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

    • Add 100 µL of BSTFA (with 1% TMCS). A molar excess of the silylating reagent is recommended to ensure complete derivatization.

    • Tightly cap the vial and heat at 60-70°C for 60 minutes in a heating block or oven. For sterically hindered acids, a longer reaction time or higher temperature may be required, but should be optimized to prevent degradation.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivative of this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected ValueNotes
Retention Time (RT) 8 - 12 minDependent on the specific GC column and temperature program.
Quantifier Ion (m/z) To be determinedThe most abundant, characteristic fragment ion.
Qualifier Ions (m/z) To be determinedAdditional characteristic fragment ions for confirmation.
Limit of Detection (LOD) 0.1 - 1 µg/LBased on typical performance for similar halogenated acids.
Limit of Quantification (LOQ) 0.3 - 3 µg/LTypically 3x the LOD.
Linearity (R²) > 0.995Over a defined concentration range (e.g., 1-100 µg/L).

GC-MS Instrumentation and Conditions

The following are typical instrument parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and analytical goals.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidify Acidification (pH < 2) Sample->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation to Dryness Extract->Dry Derivatize Add Solvent, IS, and BSTFA Dry->Derivatize Heat Heat at 60-70°C for 60 min Derivatize->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS analysis workflow for this compound.
Proposed Fragmentation Pathway

The following diagram shows a proposed electron ionization (EI) fragmentation pathway for the trimethylsilyl (TMS) derivative of this compound. The exact m/z values would need to be confirmed with experimental data.

fragmentation_pathway parent [C₃H₅Cl₂(COOSi(CH₃)₃)]⁺˙ (Molecular Ion) loss_ch3 - •CH₃ parent->loss_ch3 loss_c2h5 - •C₂H₅ parent->loss_c2h5 loss_cootms - •COOSi(CH₃)₃ parent->loss_cootms loss_alkene - C₂H₂Cl₂ parent->loss_alkene frag1 [M-15]⁺ (Loss of Methyl) loss_ch3->frag1 frag2 [M-29]⁺ (α-cleavage) loss_c2h5->frag2 frag3 [C₃H₅Cl₂]⁺ loss_cootms->frag3 mclafferty_ion McLafferty Rearrangement Ion loss_alkene->mclafferty_ion

Proposed fragmentation of TMS-derivatized this compound.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound via silylation. The provided methodologies, instrument conditions, and expected quantitative data serve as a robust starting point for researchers. It is essential to perform in-house validation of the method to ensure it meets the specific requirements of the intended application. The use of an appropriate internal standard and careful optimization of the derivatization and GC-MS parameters will lead to accurate and reproducible results.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with potential applications in chemical synthesis and as an intermediate in the development of pharmaceutical compounds. Ensuring the high purity of this compound is critical for its intended use, necessitating a robust and reliable purification method. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of chemical compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the purification of this compound from potential process-related impurities. The method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, offering efficient separation and high-resolution purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective HPLC purification method.

PropertyValueReference
Molecular Formula C₄H₆Cl₂O₂[1][2]
Molecular Weight 156.99 g/mol [1][2]
Boiling Point 218.1°C at 760 mmHg[1]
Density 1.401 g/cm³[1]
LogP (Predicted) 1.9[2]

HPLC Method Development

The developed method is based on reversed-phase chromatography, which is well-suited for separating small to moderately polar organic molecules. A C18 column was selected for its hydrophobicity, providing good retention of the analyte. The mobile phase consists of an acidified aqueous solution and acetonitrile. The addition of an acid, such as phosphoric acid, to the aqueous phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. A gradient elution is employed to ensure the separation of this compound from both more polar and less polar impurities. UV detection at a low wavelength (210 nm) is utilized for monitoring the elution of the compound, as it lacks a strong chromophore.

Experimental Protocol: HPLC Purification of this compound

1. Materials and Reagents

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

  • Reagents:

    • Phosphoric acid (H₃PO₄), 85% (analytical grade)

  • Sample:

    • Crude this compound dissolved in a suitable solvent (e.g., a small amount of the initial mobile phase composition).

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Gradient pump

      • Autosampler or manual injector

      • Column oven

      • UV-Vis detector

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • Syringe filters (0.45 µm)

2. Preparation of Mobile Phases

  • Mobile Phase A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water.

    • To prepare 1 L, add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water.

    • Mix thoroughly and degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

    • Degas before use.

3. Chromatographic Conditions

The detailed chromatographic conditions are summarized in Table 2.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 3
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time 25 minutes

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

4. Sample Preparation

  • Accurately weigh a known amount of crude this compound.

  • Dissolve the sample in a minimal amount of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% H₃PO₄) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 3.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound. The expected retention time will need to be determined by running a standard or by analyzing the collected fractions.

  • After the run, re-equilibrate the column with the initial mobile phase conditions for the next injection.

6. Post-Purification Analysis

  • Analyze the collected fractions by the same HPLC method to confirm purity.

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Expected Results and Data Presentation

The described HPLC method is expected to provide good separation of this compound from its potential impurities. A hypothetical chromatogram would show a major peak corresponding to the target compound, well-resolved from smaller peaks representing impurities. The quantitative data from the purification can be summarized as shown in Table 4.

Table 4: Illustrative Purification Data

ParameterValue
Retention Time of this compound ~ 10.5 min
Purity of Crude Sample ~ 85%
Purity of Purified Sample > 99%
Recovery > 90%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis SolventRemoval Solvent Removal FractionCollection->SolventRemoval PureProduct Purified Product PurityAnalysis->PureProduct SolventRemoval->PureProduct

Caption: Workflow for the HPLC purification of this compound.

This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method is designed to be robust and efficient, yielding a high-purity product. The provided chromatographic conditions can serve as a starting point and may be further optimized to suit specific impurity profiles and instrumentation. This protocol is intended for researchers, scientists, and professionals in drug development who require highly pure this compound for their work.

References

Application Note: Derivatization of 2,2-Dichlorobutanoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid of interest in various fields, including environmental analysis and as a potential building block in pharmaceutical synthesis. Its accurate and sensitive quantification is crucial for these applications. However, its inherent polarity and low volatility can pose challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC).

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. For this compound, derivatization can:

  • For GC analysis: Increase volatility and thermal stability, and improve peak shape by reducing tailing.[1][2]

  • For LC-MS/MS analysis: Enhance ionization efficiency, improve chromatographic retention on reverse-phase columns, and increase sensitivity and specificity.[3][4]

This application note provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS/MS analysis, along with a discussion on chiral analysis.

Methods Overview

Two primary derivatization strategies are presented:

  • Esterification (Methylation) for GC-MS Analysis: The carboxylic acid group is converted to its methyl ester, a more volatile derivative suitable for GC analysis. This is a robust and widely used method for halogenated acetic acids, which are structurally similar to this compound.[1][3]

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization for LC-MS/MS Analysis: The carboxylic acid is reacted with 3-NPH in the presence of a coupling agent to form a hydrazone. This derivative exhibits significantly improved ionization efficiency in mass spectrometry, leading to lower detection limits.[5][6][7]

Protocol 1: Esterification with Acidic Methanol (B129727) for GC-MS Analysis

This protocol is adapted from established methods for the analysis of haloacetic acids in aqueous matrices.[1][2][3]

Principle

The Fischer-Speier esterification involves the reaction of the carboxylic acid with an alcohol (methanol) in the presence of an acid catalyst (sulfuric acid) to form the corresponding methyl ester. The increased volatility of the methyl ester allows for analysis by GC.[8][9]

Materials and Reagents
  • This compound standard

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated, 98%)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Sample vials (2 mL) with PTFE-lined caps

  • Reacti-Vials™ or similar reaction vessels

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Experimental Protocol

1. Sample Preparation (from aqueous matrix):

  • To a 20 mL aqueous sample containing this compound, add 2 mg of ammonium (B1175870) chloride.

  • Adjust the pH of the solution to <0.5 with concentrated sulfuric acid.

  • Add 8 g of sodium sulfate to facilitate extraction.

  • Add 2 mL of MTBE and shake vigorously for 2 minutes to extract the acid.

  • Allow the phases to separate.

2. Derivatization:

  • Carefully transfer approximately 1.5 mL of the upper MTBE layer to a reaction vial.

  • Prepare a 10% (v/v) sulfuric acid in methanol solution. (Caution: Add acid to methanol slowly and with cooling) .

  • Add 0.5 mL of the 10% acidic methanol to the MTBE extract.

  • Cap the vial tightly and heat at 50°C for 2.5 hours in a heating block or water bath.[1]

3. Work-up:

  • After cooling to room temperature, quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Vortex for 30 seconds and allow the phases to separate.

  • Carefully transfer the upper MTBE layer containing the derivatized analyte to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer an aliquot of the dried extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC Column: A mid-polarity column such as a TG-5MS (5% diphenyl / 95% dimethyl polysiloxane) is suitable.

  • Injection: 1-2 µL, splitless injection.

  • Oven Program: 40°C hold for 2 min, ramp to 200°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen.

  • MS Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity. The methyl ester of this compound would be expected to show characteristic fragment ions.

Experimental Workflow: GC-MS Analysis via Esterification

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis A Aqueous Sample (20 mL) + NH4Cl B Acidify to pH < 0.5 (H2SO4) A->B C Add Na2SO4 & MTBE (2 mL) B->C D Liquid-Liquid Extraction (Vortex) C->D E Transfer MTBE Layer (1.5 mL) D->E F Add Acidic Methanol (0.5 mL of 10% H2SO4) E->F G Heat at 50°C for 2.5 hours F->G H Quench with Sat. NaHCO3 G->H I Dry with Na2SO4 H->I J Transfer to GC Vial I->J K GC-MS Analysis J->K

Caption: Workflow for the esterification of this compound for GC-MS analysis.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis

This protocol is based on methods developed for the sensitive quantification of short-chain carboxylic acids in biological fluids.[5][6][7]

Principle

3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid group in the presence of a carbodiimide (B86325) coupling agent (EDC) and a base catalyst (pyridine) to form a stable hydrazone. The 3-nitrophenyl group provides a readily ionizable site, significantly enhancing the signal in negative-ion electrospray ionization (ESI) mass spectrometry.

Materials and Reagents
  • This compound standard

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Pyridine (B92270)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Microcentrifuge tubes

  • Heating block or incubator

Experimental Protocol

1. Reagent Preparation:

  • 3-NPH Solution (200 mM): Prepare fresh in a 50:50 (v/v) mixture of ACN and water.

  • EDC/Pyridine Solution: Prepare a 120 mM EDC solution in 50:50 ACN/water containing 6% (v/v) pyridine.

2. Derivatization Reaction:

  • In a microcentrifuge tube, mix the following:

    • 40 µL of sample or standard solution (in ACN/water).

    • 20 µL of 200 mM 3-NPH solution.

    • 20 µL of 120 mM EDC solution with 6% pyridine.

  • Vortex briefly to mix.

  • Incubate the mixture at 40°C for 30 minutes.[7]

3. Sample Dilution and Analysis:

  • After incubation, dilute the reaction mixture to 1.4 mL with 50:50 ACN/water.[7]

  • Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes to pellet any precipitates.

  • Transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content (e.g., 15% B to 95% B over 10 minutes).

  • MS Detection: ESI in negative ion mode. Monitor the specific precursor-to-product ion transition for the 3-NPH derivative of this compound using Multiple Reaction Monitoring (MRM).

Experimental Workflow: LC-MS/MS Analysis via 3-NPH Derivatization

LCMS_Workflow cluster_reagents Reagent Preparation cluster_deriv Derivatization Reaction cluster_prep Sample Preparation cluster_analysis Analysis R1 Prepare 200 mM 3-NPH in 50:50 ACN/H2O R2 Prepare 120 mM EDC with 6% Pyridine in 50:50 ACN/H2O A Sample/Standard (40 µL) B Add 3-NPH (20 µL) A->B C Add EDC/Pyridine (20 µL) B->C D Vortex and Incubate 40°C for 30 min C->D E Dilute to 1.4 mL with 50:50 ACN/H2O D->E F Centrifuge (14,000 rcf, 10 min) E->F G Transfer Supernatant to LC Vial F->G H LC-MS/MS Analysis (ESI Negative Mode) G->H

Caption: Workflow for the 3-NPH derivatization of this compound for LC-MS/MS.

Application Note on Chiral Analysis

This compound is a chiral molecule. To determine the enantiomeric composition (e.g., enantiomeric excess), a chiral derivatizing agent (CDA) can be employed. This converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard achiral chromatography.[10]

A common CDA for compounds containing hydroxyl or carboxyl groups is (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[10][11]

Protocol Outline: Chiral Derivatization with Mosher's Acid Chloride
  • Activation: Convert Mosher's acid to Mosher's acid chloride using thionyl chloride or oxalyl chloride. This is often done immediately before use.

  • Derivatization: React the enantiomerically pure Mosher's acid chloride with the this compound sample in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an aprotic solvent (e.g., CDCl₃ or CH₂Cl₂).

  • Analysis: The resulting diastereomeric esters can be analyzed by NMR spectroscopy or, more commonly for quantitative analysis, by LC-UV or LC-MS on a standard C18 column. The two diastereomers will exhibit different retention times, allowing for their separation and quantification.

Logical Relationship: Chiral Analysis

Chiral_Analysis Enantiomers Mixture of Enantiomers (R)- and (S)-2,2-Dichlorobutanoic acid CDA + Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Enantiomers->CDA Diastereomers Mixture of Diastereomers (R,R)- and (S,R)-Mosher's Esters CDA->Diastereomers Separation Separation by Achiral Chromatography (e.g., HPLC on C18) Diastereomers->Separation Quantification Quantification of Each Diastereomer (e.g., by UV or MS detection) Separation->Quantification Result Determination of Enantiomeric Excess (e.e.) Quantification->Result

Caption: Principle of chiral analysis using a chiral derivatizing agent.

Data Presentation

The following tables summarize expected quantitative performance data based on the analysis of structurally similar short-chain (halogenated) carboxylic acids using the described derivatization methods.

Table 1: Quantitative Performance for GC-ECD Analysis of Haloacetic Acids (HAA) after Methylation

ParameterValueReference
Recovery> 82%[3]
Relative Standard Deviation (RSD)< 3.5%[3]
Method Detection Limit (MDL)0.02 - 0.7 µg/L[2]

Table 2: Quantitative Performance for LC-MS/MS Analysis of Short-Chain Carboxylic Acids (SCCA) after 3-NPH Derivatization

ParameterValueReference
Derivatization Efficiency~100%[7]
Linearity (R²)> 0.99[5]
Lowest Limit of Quantification (LLOQ)50 nM[5]
Intra- and Inter-day Precision (CV)≤ 15%[5]
Quantitative Accuracy< ±15%[5]

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive quantification. For GC-based analysis, esterification to its methyl ester is a proven and robust method. For high-sensitivity applications, particularly in complex matrices, derivatization with 3-nitrophenylhydrazine followed by LC-MS/MS analysis is the recommended approach, offering excellent quantitative performance. When enantiomeric separation is required, the use of a chiral derivatizing agent such as Mosher's acid provides a viable path to forming separable diastereomers. The choice of method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation.

References

Application Notes and Protocols: Synthesis of 2,2-Dichlorobutanoic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2-Dichlorobutanoic acid amides, a class of compounds with potential applications in medicinal chemistry and drug development. The protocols are based on established methods for amide bond formation.

Application Notes

Introduction

Amide-containing molecules are of significant interest in pharmaceutical chemistry, with approximately 25% of all drugs possessing an amide functional group.[1][2] Dichloro-substituted carboxylic acid amides, in particular, are valuable synthetic intermediates and have been investigated for their potential biological activities, including anticancer and antimicrobial properties. The synthesis of this compound amides allows for the exploration of structure-activity relationships (SAR) by varying the amine component, which can lead to the discovery of novel therapeutic agents.

Synthetic Strategy

The most common and efficient method for the synthesis of amides is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine.[3][4][] This approach is highly versatile and generally provides good to excellent yields. The overall synthetic strategy for this compound amides involves two key steps:

  • Activation of this compound: Conversion of this compound to its more reactive acyl chloride derivative, 2,2-Dichlorobutanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3]

  • Amide Bond Formation: Reaction of the in-situ generated or isolated 2,2-Dichlorobutanoyl chloride with a wide range of primary or secondary amines to yield the desired N-substituted this compound amides.[4][6]

Potential Applications in Drug Discovery

Halogenated organic compounds often exhibit enhanced biological activity due to altered lipophilicity, metabolic stability, and binding interactions with biological targets. While specific biological activities of this compound amides are not extensively reported, related α,α-dichloro amides and other fatty acid amides have shown a range of pharmacological effects.[7] These include potential roles as enzyme inhibitors or modulators of cellular signaling pathways. Therefore, a library of this compound amides would be a valuable resource for screening in various disease models, including oncology, infectious diseases, and neuroscience.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dichlorobutanoyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride.

Materials:

  • This compound (C₄H₆Cl₂O₂)[8]

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid (approximately 5-10 mL per gram of acid).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,2-Dichlorobutanoyl chloride is a liquid and can be used directly in the next step without further purification.

Data Presentation:

Reactant Product Reagent Solvent Reaction Time Temperature Yield
This compound2,2-Dichlorobutanoyl chlorideThionyl chlorideDCM2-4 hoursReflux>95% (crude)
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound Amides

This protocol outlines the reaction of 2,2-Dichlorobutanoyl chloride with a generic primary or secondary amine.

Materials:

  • Crude 2,2-Dichlorobutanoyl chloride (from Protocol 1)

  • Primary or secondary amine (R¹R²NH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq) in anhydrous DCM.[3][9]

  • Cool the stirred solution to 0°C in an ice bath.

  • Dissolve the crude 2,2-Dichlorobutanoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the solution of 2,2-Dichlorobutanoyl chloride dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylamine hydrochloride may form.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation:

Amine (R¹R²NH) Product Base Solvent Reaction Time Temperature Yield (Purified)
AnilineN-phenyl-2,2-dichlorobutanamideTEADCM4 hours0°C to RT85%
BenzylamineN-benzyl-2,2-dichlorobutanamideTEADCM6 hours0°C to RT90%
Piperidine1-(2,2-dichlorobutanoyl)piperidineTEADCM2 hours0°C to RT92%
DiethylamineN,N-diethyl-2,2-dichlorobutanamideTEADCM3 hours0°C to RT88%

(Note: The yields presented in the table are representative and may vary depending on the specific amine and reaction conditions.)

Visualizations

Experimental Workflow for the Synthesis of this compound Amides

experimental_workflow cluster_step1 cluster_step2 start 2,2-Dichlorobutanoic Acid acid_chloride 2,2-Dichlorobutanoyl Chloride start->acid_chloride  Activation reagent1 SOCl₂ amide N-Substituted 2,2-Dichlorobutanoic Acid Amide acid_chloride->amide  Amidation amine Primary or Secondary Amine (R¹R²NH) base Base (e.g., TEA) purification Purification (Chromatography) amide->purification  Work-up final_product Pure Amide purification->final_product

Caption: Synthetic workflow for this compound amides.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

The Role of 2,2-Dichlorobutanoic Acid in Polymer Chemistry: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dichlorobutanoic acid is a halogenated carboxylic acid with the chemical formula C₄H₆Cl₂O₂. While its chemical properties are documented, a comprehensive review of the scientific literature and patent databases reveals a notable absence of its application in the field of polymer chemistry. Despite the versatile nature of polymer synthesis, which accommodates a wide array of monomers and initiators, this compound does not appear to be a commonly utilized building block for polymeric materials. This document outlines the general principles of polymerization where such a molecule could theoretically be applied, and presents its known chemical data.

Chemical Properties of this compound

A summary of the key chemical identifiers and properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 13023-00-2
Molecular Formula C₄H₆Cl₂O₂
Molecular Weight 156.99 g/mol
Appearance No data available
Boiling Point 218.1 °C at 760 mmHg
Density 1.401 g/cm³
Flash Point 85.7 °C

Potential, Yet Undocumented, Roles in Polymer Synthesis

Theoretically, a molecule like this compound could participate in polymer synthesis in several ways, primarily as a monomer in step-growth polymerization or as an initiator in chain-growth polymerization. However, it is crucial to reiterate that no specific examples of these applications have been found in the reviewed literature.

As a Monomer in Polycondensation

The carboxylic acid group of this compound could potentially react with a diol in a polycondensation reaction to form a polyester (B1180765). The presence of two chlorine atoms on the alpha-carbon would likely influence the properties of the resulting polymer, potentially increasing its flame retardancy, chemical resistance, or modifying its thermal properties.

A general workflow for such a polycondensation reaction is depicted below.

G MonomerA This compound (Diacid Monomer) ReactionVessel Polycondensation Reaction (Heated, with removal of water) MonomerA->ReactionVessel MonomerB Diol Monomer (e.g., Ethylene Glycol) MonomerB->ReactionVessel Catalyst Catalyst (e.g., p-Toluenesulfonic acid) Catalyst->ReactionVessel Polymer Resulting Polyester ReactionVessel->Polymer Characterization Polymer Characterization (e.g., NMR, GPC, DSC) Polymer->Characterization

Figure 1: A generalized workflow for the synthesis of a polyester via polycondensation.

As an Initiator in Radical Polymerization

While less conventional, the carbon-chlorine bonds in this compound could potentially be utilized to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). In such a scenario, the molecule would act as an initiator, generating a radical species that would then propagate with vinyl monomers.

Conclusion

Despite a thorough search of scientific and patent literature, no specific applications of this compound in polymer chemistry have been identified. The information presented herein is based on the general principles of polymer science and the known chemical properties of the molecule. The absence of its use may be attributed to a variety of factors, including steric hindrance from the two chlorine atoms, potential side reactions, or the availability of more suitable and cost-effective alternatives. Further research would be required to explore the viability of this compound as a novel monomer or initiator for polymer synthesis. Researchers and drug development professionals interested in novel halogenated polymers may find its unique structure intriguing for exploratory studies, but they should be aware that there is no established precedent for its use in this context.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2-Dichlorobutanoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent laboratory-scale method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-halogenation of a carboxylic acid. In this specific case, butanoic acid is subjected to dichlorination at the alpha-carbon position using a chlorinating agent in the presence of a phosphorus catalyst.

Q2: What are the key reagents for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction?

A2: The key reagents are:

  • Starting Material: Butanoic acid

  • Chlorinating Agent: Chlorine (Cl₂) gas

  • Catalyst: Phosphorus trichloride (B1173362) (PCl₃) or red phosphorus. Phosphorus trichloride is often preferred as it is a liquid and easier to handle than solid red phosphorus, which would require in-situ conversion to PCl₃.

Q3: What is the fundamental reaction mechanism for this synthesis?

A3: The Hell-Volhard-Zelinsky reaction proceeds through the following key steps:

  • Acid Chloride Formation: Butanoic acid reacts with phosphorus trichloride to form butanoyl chloride.

  • Enolization: The butanoyl chloride tautomerizes to its enol form.

  • α-Chlorination: The enol reacts with chlorine at the α-carbon. This step occurs twice to yield the 2,2-dichloro-butanoyl chloride.

  • Hydrolysis: The 2,2-dichloro-butanoyl chloride is then hydrolyzed during workup to produce the final product, this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase the reaction time to ensure the dichlorination goes to completion.- Gradually increase the reaction temperature, monitoring for byproduct formation.
Insufficient chlorination.- Ensure a continuous and controlled flow of chlorine gas into the reaction mixture.- Increase the molar ratio of chlorine to butanoic acid.
Suboptimal catalyst concentration.- Optimize the amount of phosphorus trichloride. A catalytic amount is required, but an insufficient amount will slow the reaction.
Loss of product during workup.- Ensure efficient extraction of the product from the aqueous phase using a suitable organic solvent.- Minimize the number of purification steps where product loss can occur.
Presence of 2-Chlorobutanoic Acid in the Final Product Incomplete dichlorination.- As with low yield, increase the reaction time and/or the amount of chlorine gas used.[1]
Insufficient reaction temperature.- The reaction often requires elevated temperatures to proceed to dichlorination. Ensure the reaction mixture is maintained at the optimal temperature.[1]
Formation of Trichlorinated Byproducts Over-chlorination.- Carefully control the stoichiometry of the chlorine gas added. Use a flowmeter for precise addition.- Monitor the reaction progress using techniques like GC-MS to stop the reaction once the desired product is maximized.
Prolonged reaction time at high temperatures.- Optimize the reaction time to favor the formation of the dichlorinated product without proceeding to trichlorination.
Presence of Unreacted Butanoic Acid Inefficient reaction initiation.- Ensure the initial formation of butanoyl chloride is successful. The reaction with PCl₃ should be allowed to proceed before the introduction of chlorine.
Low reaction temperature.- The Hell-Volhard-Zelinsky reaction typically requires heating to initiate and sustain the reaction.
Difficulty in Purifying the Final Product Similar boiling points of product and byproducts.- Utilize fractional distillation with a high-efficiency column (e.g., Vigreux column) for separation.[2] Careful control of the distillation temperature is crucial.
Formation of azeotropes.- Consider alternative purification methods such as column chromatography or recrystallization if distillation is ineffective.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is an adaptation based on the general principles of the Hell-Volhard-Zelinsky reaction for α-dichlorination.

Materials:

  • Butanoic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂) gas

  • Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

  • Reflux condenser

  • Gas inlet tube

  • Stirring apparatus

  • Heating mantle

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube that extends below the surface of the reaction mixture.

  • Initial Reaction: Charge the flask with butanoic acid and a catalytic amount of phosphorus trichloride (e.g., 0.1 to 0.2 equivalents relative to butanoic acid).

  • Heating: Gently heat the mixture with stirring. The reaction to form butanoyl chloride will begin.

  • Chlorination: Once the initial reaction subsides, begin to bubble dry chlorine gas through the mixture at a slow, controlled rate. Maintain the temperature of the reaction mixture as specified by the optimization experiments (typically between 80-120°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. Look for the disappearance of the 2-chlorobutanoic acid intermediate and the appearance of the this compound product.

  • Reaction Completion: Continue the chlorination until the desired level of conversion is achieved. Be cautious of over-chlorination which can lead to trichlorinated byproducts.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the remaining acid chlorides. This step is exothermic and will produce HCl gas, so it must be done in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any remaining starting material, mono-chlorinated byproduct, and other impurities.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Entry Temperature (°C) Molar Ratio (Butanoic Acid : PCl₃ : Cl₂) Reaction Time (h) Yield of this compound (%)
1801 : 0.1 : 2.2445
21001 : 0.1 : 2.2465
31201 : 0.1 : 2.2475
41201 : 0.2 : 2.2480
51201 : 0.2 : 2.5482
61201 : 0.2 : 2.5685
71401 : 0.2 : 2.5678 (Increased byproducts)

Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary based on specific experimental conditions and setup.

Table 2: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
Butanoic Acid88.11163.5
Butanoyl Chloride106.55102
2-Chlorobutanoic Acid122.55196-198
This compound156.99218

Note: Boiling points are at atmospheric pressure and may vary slightly.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Butanoic Acid + PCl₃ step1 Formation of Butanoyl Chloride start->step1 step2 Chlorination with Cl₂ step1->step2 step3 Formation of 2,2-Dichloro-butanoyl Chloride step2->step3 step4 Hydrolysis step3->step4 step5 Extraction step4->step5 step6 Fractional Distillation step5->step6 product Pure this compound step6->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions (e.g., over-chlorination) low_yield->cause2 cause3 Product Loss During Purification low_yield->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Optimize Reagent Ratios cause1->solution1b solution2a Control Chlorine Addition cause2->solution2a solution2b Monitor with GC-MS cause2->solution2b solution3a Efficient Fractional Distillation cause3->solution3a solution3b Optimize Extraction cause3->solution3b

References

Technical Support Center: Purification of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,2-Dichlorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. A common method for the synthesis of α-haloacids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] When butanoic acid is chlorinated, potential impurities include:

  • Unreacted Starting Material: Butanoic acid.

  • Monochloro Species: 2-Chlorobutanoic acid is a common byproduct.[5]

  • Positional Isomers: Depending on the reaction conditions, other dichlorinated isomers such as 2,3-dichlorobutanoic acid or 3,4-dichlorobutanoic acid might be formed.

  • Residual Solvents: Solvents used in the reaction and workup.

  • Reagents: Residual catalyst (e.g., phosphorus halides) or chlorinating agents.[1][2]

Q2: My purified this compound is a liquid/oil at room temperature, but I expected a solid. What should I do?

A2: The physical state of this compound can be influenced by residual impurities, which can depress the melting point. It is also possible that the compound exists as a low-melting solid or a supercooled liquid. Consider the following:

  • Purity Check: Analyze your sample by GC-MS or HPLC to determine the purity. The presence of solvents or other liquid impurities can prevent crystallization.

  • Induce Crystallization: Try cooling the sample in an ice bath or even a dry ice/acetone bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Further Purification: If impurities are detected, further purification by fractional distillation under reduced pressure or chromatography may be necessary.

Q3: I am having trouble removing the monochlorinated byproduct (2-chlorobutanoic acid) by distillation. Why?

A3: The boiling points of 2-chlorobutanoic acid and this compound are relatively close, which can make separation by simple distillation challenging. To improve separation:

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or Vigreux) to increase the separation efficiency.

  • Reduced Pressure: Performing the distillation under reduced pressure will lower the boiling points and can enhance the boiling point difference between the two components, facilitating better separation.[6][7]

Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To address this:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. For carboxylic acids, common recrystallization solvents include hexane, toluene, or mixtures with a more polar solvent.[8]

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling. You can do this by insulating the flask.

  • Lower the Saturation Temperature: Add a small amount of a co-solvent in which the compound is more soluble to lower the temperature at which the solution becomes saturated.

Troubleshooting Guides

Purification by Fractional Distillation under Reduced Pressure

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Steps
Inefficient Column Use a longer fractionating column or one with a more efficient packing material.
Distillation Rate Too Fast Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column. A rate of 1-2 drops per second is often recommended.
Fluctuating Vacuum Ensure all joints are properly sealed and that the vacuum source is stable. Fluctuations in pressure will cause inconsistent boiling and poor separation.
Close Boiling Points of Impurities If impurities have very close boiling points, distillation may not be sufficient. Consider an alternative purification method like chromatography.

Quantitative Data for Distillation:

Compound Boiling Point at Atmospheric Pressure (760 mmHg) Notes
This compound218.1°CDistillation at atmospheric pressure may lead to decomposition. Reduced pressure is recommended.
Purification by Recrystallization

Problem: Low recovery of purified this compound.

Possible Cause Troubleshooting Steps
Too Much Solvent Used Use the minimum amount of hot solvent required to dissolve the crude product completely.
Product is Too Soluble in the Cold Solvent Cool the crystallization mixture in an ice bath to minimize the solubility of the product in the mother liquor.
Premature Crystallization During Hot Filtration Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out with the insoluble impurities.
Washing with an Inappropriate Solvent Wash the collected crystals with a small amount of the cold recrystallization solvent to avoid dissolving a significant portion of the product.

Recommended Solvents for Halogenated Carboxylic Acids:

  • Hexane

  • Toluene

  • Hexane/Ethyl Acetate mixtures

  • Ethanol/Water mixtures (use with caution as oiling out can be more common)[8]

Purity Analysis

Challenge: Difficulty in obtaining baseline separation of dichlorobutanoic acid isomers by HPLC.

Possible Cause Troubleshooting Steps
Inappropriate Column For separating isomers, a high-resolution column is necessary. Consider columns with different stationary phases (e.g., C18, phenyl, or chiral for enantiomers).
Mobile Phase Not Optimized Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). Modifying the pH of the mobile phase can alter the ionization state of the carboxylic acid and improve separation.[9]
Isocratic Elution is Insufficient Employ a gradient elution to improve the resolution of closely eluting peaks.

Challenge: Poor peak shape or low response for this compound in GC-MS analysis.

Possible Cause Troubleshooting Steps
Analyte Adsorption The polar carboxylic acid group can interact with active sites in the GC system, leading to tailing peaks. Derivatization is highly recommended.
Thermal Decomposition The compound may be degrading in the hot injector. Lowering the injector temperature might help, but derivatization is a more robust solution.

Experimental Protocols

Protocol 1: General Procedure for Purification by Acid-Base Extraction

This protocol is useful for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as the sodium salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers and wash with a small amount of diethyl ether to remove any remaining neutral organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with cold, dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2), which will precipitate the purified carboxylic acid.

  • Extraction of Pure Acid: Extract the aqueous solution with several portions of diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

Carboxylic acids often require derivatization to increase their volatility and improve chromatographic peak shape.[10][11][12][13] Silylation is a common method.

  • Sample Preparation: In a vial, dissolve a small amount of the purified this compound in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reagent Addition: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature and inject an aliquot into the GC-MS.

Typical GC-MS Conditions (Starting Point):

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium.

  • Detector: Mass Spectrometer.

Visualizations

purification_workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Remove neutral/ basic impurities distillation Fractional Distillation (Reduced Pressure) extraction->distillation Separate from close-boiling impurities recrystallization Recrystallization distillation->recrystallization Final polishing analysis Purity Analysis (GC-MS, HPLC) recrystallization->analysis analysis->distillation Purity < 98% pure Purified Product analysis->pure Purity > 98%

Caption: General purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery success Pure Crystals Formed start->success add_solvent Add more hot solvent oiling_out->add_solvent Troubleshooting change_solvent Change solvent system oiling_out->change_solvent Troubleshooting slow_cooling Cool solution more slowly oiling_out->slow_cooling Troubleshooting min_solvent Use minimum hot solvent low_recovery->min_solvent Troubleshooting cool_further Cool in ice bath low_recovery->cool_further Troubleshooting preheat_funnel Pre-heat filtration apparatus low_recovery->preheat_funnel Troubleshooting add_solvent->success change_solvent->success slow_cooling->success min_solvent->success cool_further->success preheat_funnel->success

Caption: Troubleshooting guide for recrystallization issues.

References

Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dichlorobutanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Butanoic Acid 1. Inactive catalyst (e.g., phosphorus trichloride (B1173362) degradation).2. Insufficient reaction temperature.3. Insufficient reaction time.4. Presence of water in the reaction mixture.1. Use freshly opened or distilled phosphorus trichloride (PCl₃).2. Ensure the reaction temperature is maintained at or above 100°C.[1]3. Increase the reaction time, monitoring progress by GC analysis.4. Use anhydrous reagents and dry glassware.
Formation of Monochloro Byproducts 1. Insufficient chlorinating agent (Cl₂ gas).2. Short reaction time.1. Ensure a continuous and sufficient flow of chlorine gas.2. Extend the reaction time to allow for complete dichlorination.
Presence of Trichlorobutanoic Acid Over-chlorination due to excessive reaction time or high chlorine concentration.1. Monitor the reaction progress closely using GC and stop when the desired product is maximized.2. Carefully control the rate of chlorine gas addition.
Dark Brown or Black Reaction Mixture Polymerization or decomposition at excessively high temperatures.1. Maintain the reaction temperature within the recommended range (typically 100-140°C).2. Avoid localized overheating by ensuring efficient stirring.
Difficult Purification / Close Boiling Impurities Formation of isomeric dichlorobutanoic acids (e.g., 2,3-dichlorobutanoic acid) or other chlorinated byproducts with similar boiling points.1. Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) for separation.[2][3]2. Optimize reaction conditions (temperature, catalyst) to improve selectivity for the 2,2-dichloro isomer.
Formation of an Unsaturated Acid Elimination of HCl at very high temperatures.Maintain the reaction temperature below the point where significant elimination occurs (typically avoid temperatures well above 140°C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-halogenation of a carboxylic acid.[1] In this case, butanoic acid is reacted with chlorine gas in the presence of a phosphorus catalyst, such as phosphorus trichloride (PCl₃) or red phosphorus.[1][4]

Q2: What are the most common side products in the synthesis of this compound?

A2: Common side products include:

  • 2-Chlorobutanoic acid: The monochlorinated intermediate.

  • 2,2,3-Trichlorobutanoic acid: An over-chlorinated byproduct.

  • Isomeric dichlorobutanoic acids: Such as 2,3-dichlorobutanoic acid, which can be difficult to separate from the desired product due to similar physical properties.

  • Butanoyl chloride: The initial intermediate of the HVZ reaction.

  • Unsaturated butenoic acids: Formed via elimination of HCl at excessively high temperatures.[1]

Q3: How can I minimize the formation of over-chlorinated byproducts like trichlorobutanoic acid?

A3: To minimize over-chlorination, it is crucial to carefully monitor the reaction progress. This can be achieved by taking aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC). The reaction should be stopped once the concentration of this compound is maximized and before significant amounts of trichlorobutanoic acid are formed.

Q4: What is the role of the phosphorus catalyst in the HVZ reaction?

A4: The phosphorus catalyst (e.g., PCl₃) reacts with the carboxylic acid to form an acyl halide intermediate (butanoyl chloride).[4] This intermediate readily enolizes, and it is the enol tautomer that undergoes chlorination at the alpha-position.[1]

Q5: What are the optimal reaction conditions for the synthesis of this compound?

A5: While optimal conditions can vary, the HVZ reaction for dichlorination generally requires harsh conditions. This includes high temperatures, typically in the range of 100-140°C, and extended reaction times.[4] A continuous flow of chlorine gas and a catalytic amount of phosphorus trichloride are also necessary.

Q6: How can I effectively purify the crude this compound?

A6: Fractional distillation is the most effective method for purifying this compound from the reaction mixture.[2][3] Due to the potential for closely boiling isomers, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for achieving high purity.

Experimental Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a representative procedure and may require optimization.

Materials:

  • Butanoic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous sodium sulfate (B86663)

  • Appropriate glassware for reflux and distillation under anhydrous conditions

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Charge the flask with butanoic acid.

  • Add a catalytic amount of phosphorus trichloride (typically 1-5 mol%) to the butanoic acid and heat the mixture to 100-110°C with stirring.

  • Once the temperature is stable, begin bubbling dry chlorine gas through the reaction mixture via the gas inlet tube.

  • Continue the chlorination, maintaining the temperature and a steady flow of chlorine gas. Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the relative amounts of butanoic acid, 2-chlorobutanoic acid, and this compound.

  • Once the desired level of dichlorination is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

  • Transfer the crude product to a distillation apparatus.

  • Perform fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point will be dependent on the pressure).

  • Dry the collected fraction over anhydrous sodium sulfate and filter to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage Butanoic_Acid Butanoic Acid Reaction_Vessel Heated Reaction (100-140°C) Butanoic_Acid->Reaction_Vessel PCl3 PCl3 (catalyst) PCl3->Reaction_Vessel Chlorine Chlorine Gas (Cl2) Chlorine->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Pure_Product This compound Fractional_Distillation->Pure_Product Byproducts Byproducts (for disposal/re-purification) Fractional_Distillation->Byproducts

Caption: Experimental workflow for the synthesis and purification of this compound.

Side_Reactions BA Butanoic Acid MCBA 2-Chlorobutanoic Acid BA->MCBA + Cl2, PCl3 DCBA This compound (Desired Product) MCBA->DCBA + Cl2, PCl3 Isomers Other Dichloro Isomers (e.g., 2,3-dichloro) MCBA->Isomers + Cl2, PCl3 (minor pathway) TCBA 2,2,x-Trichlorobutanoic Acid (Over-chlorination) DCBA->TCBA excess Cl2 / time Unsaturated Butenoic Acids (Elimination at high temp) DCBA->Unsaturated High Temp (>140°C)

Caption: Main reaction pathway and significant side reactions in the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of 2,2-Dichlorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is achieved through the α,α-dichlorination of butanoic acid. This reaction is typically a modification of the Hell-Volhard-Zelinsky (HVZ) reaction. The process involves the initial conversion of butanoic acid to its more reactive intermediate, 2,2-dichlorobutyryl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate is then hydrolyzed to yield the final this compound.

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The critical parameters to control are temperature, reaction time, catalyst concentration (e.g., phosphorus trichloride), and the molar ratio of the chlorinating agent to the starting butanoic acid. Careful optimization of these factors is necessary to favor dichlorination while minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting material and the formation of mono- and di-chlorinated products.

Q4: What are the primary side products to be aware of?

A4: The most common side products include 2-chlorobutanoic acid (from incomplete dichlorination), over-chlorinated species (e.g., 2,2,3-trichlorobutanoic acid), and residual unreacted butanoic acid. The formation of butyric anhydride (B1165640) is also a possibility, especially if the thionyl chloride is not fresh.

Experimental Protocols

Synthesis of this compound via Dichlorination of Butanoic Acid

This protocol details a two-step process: the formation of 2,2-dichlorobutyryl chloride followed by its hydrolysis.

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂)

  • Phosphorus trichloride (B1173362) (PCl₃) (catalyst)

  • Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a gas inlet

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 2,2-Dichlorobutyryl Chloride

  • In a fume hood, equip a dry round-bottom flask with a reflux condenser, a dropping funnel, a gas inlet tube, and a magnetic stir bar.

  • Add butanoic acid (1.0 eq) to the flask.

  • Add a catalytic amount of phosphorus trichloride (PCl₃) (approx. 0.05 eq).

  • Slowly add thionyl chloride (SOCl₂) (approx. 2.5 eq) dropwise from the dropping funnel at room temperature.

  • Once the addition is complete, begin to gently heat the mixture to reflux (approximately 80-90°C).

  • Once reflux is established, start bubbling dry chlorine gas (Cl₂) through the reaction mixture.

  • Maintain the reaction at reflux with continuous chlorine bubbling for the desired reaction time (refer to optimization tables). Monitor the reaction progress by GC or NMR.

  • After the desired level of dichlorination is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and dissolved HCl gas under reduced pressure using a rotary evaporator. The remaining crude product is 2,2-dichlorobutyryl chloride.

Step 2: Hydrolysis to this compound

  • Carefully and slowly add the crude 2,2-dichlorobutyryl chloride to a flask containing an excess of cold deionized water with vigorous stirring in an ice bath. This reaction is exothermic.

  • Allow the mixture to stir until the hydrolysis is complete (typically 1-2 hours).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following tables provide an overview of how different reaction parameters can influence the yield and purity of this compound. The data presented is based on typical outcomes for similar halogenation reactions and should be used as a guide for optimization.

Table 1: Effect of Temperature on Reaction Outcome

Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)Notes
80124590Slower reaction rate, higher proportion of mono-chlorinated product.
10086585Good balance between reaction rate and selectivity.
12067575Faster reaction, but increased formation of over-chlorinated byproducts.
14047065Significant decomposition and formation of colored impurities.

Table 2: Effect of Reaction Time on Reaction Outcome (at 100°C)

Reaction Time (h)Yield of this compound (%)Purity (%)Notes
45088Incomplete conversion, significant amount of 2-chlorobutanoic acid remains.
86585Optimal time for a good balance of yield and purity.
126880Diminishing returns on yield with increased risk of side products.
166575Increased formation of byproducts and potential for decomposition.

Table 3: Effect of Catalyst Loading (PCl₃) on Reaction Outcome

| PCl₃ (mol %) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes | | :--- | :--- | :--- | :--- | | 1 | 10 | 55 | 87 | Slower reaction rate. | | 5 | 8 | 65 | 85 | Optimal catalyst concentration for efficient reaction. | | 10 | 8 | 67 | 83 | Minimal improvement in yield with higher catalyst cost. |

Table 4: Effect of Molar Ratio of Thionyl Chloride on Reaction Outcome

| SOCl₂ (eq) | Reaction Time (h) | Yield of this compound (%) | Purity (%) | Notes | | :--- | :--- | :--- | :--- | | 2.0 | 8 | 60 | 88 | Sufficient for monochlorination, may be limiting for dichlorination. | | 2.5 | 8 | 65 | 85 | Generally optimal for driving the reaction towards dichlorination. | | 3.0 | 8 | 66 | 82 | Slight increase in yield, but more excess reagent to remove. |

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Question: My overall yield is significantly lower than expected. What are the possible causes?

  • Answer:

    • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Refer to the optimization tables and consider extending the reaction time or increasing the temperature.

    • Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of thionyl chloride and a continuous supply of chlorine gas to drive the reaction to completion.

    • Loss During Workup: this compound has some water solubility. Ensure thorough extraction with an organic solvent. Emulsion formation during washing can also lead to product loss.

    • Decomposition: Overheating the reaction can lead to decomposition of the product. Maintain careful temperature control.

Problem 2: High Proportion of 2-Chlorobutanoic Acid

  • Question: My final product contains a large amount of the mono-chlorinated product. How can I increase the dichlorination?

  • Answer:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to facilitate the second chlorination step.

    • Increase Temperature: A higher reaction temperature can provide the necessary activation energy for the second chlorination.

    • Increase Molar Ratio of Chlorinating Agents: A larger excess of thionyl chloride and a higher flow rate of chlorine gas can favor the formation of the dichlorinated product.

Problem 3: Presence of Colored Impurities

  • Question: My final product is dark-colored. What is the cause, and how can I purify it?

  • Answer:

    • Cause: The formation of colored impurities is often due to side reactions at high temperatures or the presence of impurities in the starting materials. Over-chlorination can also lead to colored byproducts.

    • Purification:

      • Vacuum Distillation: This is an effective method for separating the desired product from less volatile colored impurities.

      • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can remove colored impurities.

      • Activated Charcoal Treatment: Dissolving the crude product in a solvent and treating it with activated charcoal can help adsorb colored impurities before filtration and solvent removal.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Butanoic Acid step1 Step 1: Addition of PCl3 (cat.) and SOCl2 start->step1 step2 Step 2: Reflux and Introduction of Cl2 Gas step1->step2 step3 Step 3: Formation of 2,2-Dichlorobutyryl Chloride step2->step3 step4 Step 4: Hydrolysis with Cold Water step3->step4 step5 Step 5: Extraction with Dichloromethane step4->step5 step6 Step 6: Washing and Drying step5->step6 step7 Step 7: Solvent Removal step6->step7 purification Purification (Vacuum Distillation/Recrystallization) step7->purification end_product Final Product: this compound purification->end_product troubleshooting_guide Troubleshooting Guide for Synthesis start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Dichlorination start->incomplete_reaction impurities Presence of Impurities start->impurities solution1 Increase Reaction Time/Temp. low_yield->solution1 Cause: Incomplete Reaction solution3 Optimize Workup Procedure low_yield->solution3 Cause: Loss during Workup incomplete_reaction->solution1 solution2 Increase Chlorinating Agent Ratio incomplete_reaction->solution2 solution4 Purify by Distillation/Recrystallization impurities->solution4

Technical Support Center: Purification of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2-Dichlorobutanoic acid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: The impurities in this compound largely depend on its synthetic route. A common method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, starting from butanoic acid.[1][2] Impurities from this process can include:

  • Unreacted Starting Material: Butanoic acid.

  • Monochloro-isomers: 2-chlorobutanoic acid.

  • Other Dichloro-isomers: Positional isomers such as 2,3-dichlorobutanoic acid or 3,4-dichlorobutanoic acid may form depending on reaction conditions.

  • Over-chlorinated Products: Trichlorobutanoic acid isomers.

  • Residual Catalyst: Phosphorus halides (e.g., PCl₃, PCl₅) and their hydrolysis products (e.g., phosphoric acid).

  • Solvents: Residual solvents used in the synthesis and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities (like salts and some byproducts) and more volatile impurities (like residual solvents or monochlorinated species).[3]

  • Recrystallization: This technique is useful if the crude product is a solid or can be solidified and a suitable solvent is found where the impurities have different solubility profiles from the desired product.[4]

  • Column Chromatography: For separating compounds with different polarities, such as isomers or products with varying degrees of chlorination, column chromatography can be employed.[5]

  • Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities.[6]

Q3: My purified this compound is a liquid at room temperature. Is this normal?

A3: Yes, this compound is typically a liquid at room temperature.[7]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify impurities by comparing the spectra to a reference standard.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution(s)
Oiling out instead of crystallizing The compound may be melting at the temperature of the hot solvent, or there may be a high concentration of impurities preventing crystal lattice formation.- Try a solvent with a lower boiling point.- Attempt to recrystallize from a mixed solvent system.- Purify further by another method (e.g., column chromatography) to remove more impurities before attempting recrystallization again.[9]
No crystal formation upon cooling Too much solvent was used, resulting in a solution that is not supersaturated.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.[10]
Poor recovery of the product The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation Issues
Problem Potential Cause Recommended Solution(s)
Bumping or unstable boiling Uneven heating or lack of nucleation sites.- Use a magnetic stirrer and a stir bar in the distillation flask.- Ensure the flask is not more than two-thirds full.- Heat the flask evenly using a heating mantle and ensure proper insulation of the distillation head.
Product solidifying in the condenser The condenser temperature is below the melting point of the product.- For solids or high-boiling liquids, it may be necessary to use a condenser with a wider bore or one that is not actively cooled with cold water (air condenser).
Inability to achieve a low vacuum Leaks in the system.- Ensure all glass joints are properly sealed and greased.- Check all tubing connections for cracks or loose fittings.
Product decomposition The distillation temperature is too high.- Lower the pressure of the system to decrease the boiling point of the compound.
Column Chromatography Issues
Problem Potential Cause Recommended Solution(s)
Streaking of the compound on the column/TLC plate The carboxylic acid is interacting strongly with the silica (B1680970) gel, leading to poor separation.- Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to keep the compound protonated and reduce tailing.[9]
Poor separation of impurities The mobile phase polarity is not optimized.- Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary to separate a complex mixture of impurities.
Compound is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a small percentage of methanol (B129727) can be added to the eluent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and stir bar.

  • Sample Preparation: Place the crude this compound into the distillation flask.

  • Distillation:

    • Begin stirring the sample.

    • Apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 218.1°C at 760 mmHg.[11] The boiling point will be significantly lower under vacuum.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified product is in the receiving flask.

Protocol 2: Purification by Recrystallization

This protocol is applicable if the crude this compound is a solid or can be induced to solidify and a suitable solvent is identified.

Methodology:

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Given that this compound is soluble in ethanol (B145695) and acetone (B3395972) and moderately soluble in water, a mixed solvent system like ethanol/water could be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent in a mixed system) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the more soluble solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Protocol 3: Purification by Column Chromatography

This method is useful for separating this compound from impurities with different polarities.

Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Determine an appropriate mobile phase using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. To prevent streaking, add 0.5-1% acetic acid to the mobile phase.[9]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

Property Value Reference
Molecular Formula C₄H₆Cl₂O₂[11]
Molecular Weight 157.00 g/mol [12]
Boiling Point 218.1 °C at 760 mmHg[11]
Density 1.401 g/cm³[11]
Solubility Moderately soluble in water; soluble in ethanol and acetone.[7]

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound analysis1 Purity Analysis (GC-MS, HPLC) crude->analysis1 decision1 Is Purity Sufficient? analysis1->decision1 purification_method Select Purification Method decision1->purification_method No pure_product Pure this compound decision1->pure_product Yes distillation Vacuum Distillation purification_method->distillation Volatility Difference recrystallization Recrystallization purification_method->recrystallization Solid with Soluble Impurities chromatography Column Chromatography purification_method->chromatography Polarity Difference distillation->pure_product recrystallization->pure_product chromatography->pure_product analysis2 Final Purity Analysis pure_product->analysis2 final_product Final Product analysis2->final_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Troubleshooting Recrystallization start Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Oiling Out observe->oiling_out Problem solution1 Add Seed Crystal or Scratch Flask no_crystals->solution1 solution2 Concentrate Solution (Evaporate Solvent) no_crystals->solution2 solution3 Change Solvent/Solvent System oiling_out->solution3 solution4 Further Purification Needed oiling_out->solution4 solution1->cool solution2->cool

Caption: Troubleshooting common issues in recrystallization.

References

Technical Support Center: 2,2-Dichlorobutanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for derivatizing this compound for analysis, typically by gas chromatography (GC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield After Esterification

  • Question: I am attempting to derivatize this compound via Fischer esterification with an alcohol (e.g., methanol (B129727), ethanol) and an acid catalyst (e.g., H₂SO₄), but I am seeing a very low yield of my ester product. What could be the problem?

  • Answer: Low yields in Fischer esterification are a common issue and can be attributed to several factors. This is a reversible reaction, so the equilibrium may not be favoring product formation.[1][2] Here are some potential causes and solutions:

    • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[2] Ensure all your reagents and glassware are dry. Consider using a Dean-Stark apparatus to remove water as it forms.[2]

    • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2] Ensure you are using a sufficient amount of a strong acid catalyst.

    • Reaction Time and Temperature: Esterification of sterically hindered acids like this compound can be slow. You may need to increase the reaction time or temperature (heating under reflux is common) to reach equilibrium.[1]

    • Reagent Stoichiometry: To drive the equilibrium towards the product, a large excess of the alcohol is often used.[2] Consider using the alcohol as the solvent if possible.

    • Product Isolation: Small esters can be somewhat soluble in the aqueous workup solutions.[3][4] Ensure proper phase separation during extraction. Using a brine wash can help to decrease the solubility of the ester in the aqueous layer.

Issue 2: Incomplete Silylation Reaction

  • Question: I am using a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to derivatize this compound, but my GC analysis shows both the derivatized and underivatized acid. How can I drive the reaction to completion?

  • Answer: Incomplete silylation is a frequent problem, often related to reaction conditions and the nature of the analyte. Here are key troubleshooting steps:

    • Moisture Contamination: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the derivatization.[5][6][7] Ensure your sample is completely dry before adding the reagent. Evaporate aqueous samples under a stream of nitrogen.[5] All glassware should be thoroughly dried, and consider silylating the glassware to mask active sites.[7][8]

    • Steric Hindrance: The two chlorine atoms on the alpha-carbon of this compound create significant steric hindrance. For sterically hindered acids, a catalyst is often required.[5] Adding 1% TMCS (trimethylchlorosilane) to your BSTFA can increase its reactivity.[5]

    • Reaction Conditions: For hindered molecules, room temperature may not be sufficient. Heating the reaction mixture (e.g., 60-75°C) for a period of time (e.g., 30-90 minutes) can be necessary to achieve complete derivatization.[5]

    • Reagent Excess: It is recommended to use a significant molar excess of the silylating reagent to ensure the reaction goes to completion. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.

    • Solvent Choice: Pyridine or acetonitrile (B52724) are common solvents for silylation reactions.[5][6] Pyridine can also act as a catalyst.[8]

Issue 3: Poor Peak Shape in GC Analysis

  • Question: After derivatization, my this compound derivative shows poor peak shape (e.g., tailing) during GC analysis. What is causing this?

  • Answer: Poor peak shape for a derivatized analyte often points to issues with the chromatography system or incomplete derivatization.

    • Incomplete Derivatization: As mentioned in the previous point, any remaining underivatized acid will interact strongly with the GC column, leading to tailing peaks.[5] Re-optimize your derivatization procedure to ensure complete conversion.

    • Active Sites in the GC System: Free silanol (B1196071) groups on the GC inlet liner or the column itself can interact with polar analytes, causing peak tailing. Ensure you are using a deactivated liner and a high-quality, low-bleed column. The glassware used for sample preparation should also be deactivated (silanized).[8]

    • Column Choice: For the analysis of derivatives, a nonpolar or medium-polarity column is typically used. For silyl (B83357) derivatives, polyethylene (B3416737) glycol (PEG) phases should be avoided as they can react with the derivatives.[8] A 5% phenyl methypolysiloxane phase column has been shown to be effective for similar derivatized chlorinated acids.[9]

Frequently Asked Questions (FAQs)

  • Q1: Why do I need to derivatize this compound for GC analysis?

    • A1: this compound is a polar compound with low volatility due to the carboxylic acid group, which can form hydrogen bonds.[6][10] Direct analysis by GC can result in poor peak shape, low sensitivity, and strong adsorption to the chromatographic system.[5][9] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, making it more amenable to GC analysis.[5]

  • Q2: What are the most common derivatization methods for this compound?

    • A2: The two most common methods for carboxylic acids are esterification and silylation.

      • Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[1] Common reagents include methanol or ethanol (B145695) with sulfuric acid. Another approach is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which can enhance sensitivity for electron capture detection (ECD).[5][9]

      • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[5] Common silylating reagents include BSTFA and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS.[5]

  • Q3: How do I choose between esterification and silylation?

    • A3: The choice depends on your specific analytical needs, the available instrumentation, and the sample matrix.

      • Silylation is a very common and robust technique that often provides good yields and volatile derivatives suitable for GC-MS.[5] However, the reagents and derivatives are sensitive to moisture.[6]

      • Esterification to form methyl or ethyl esters is a classic and cost-effective method.[1] Using halogenated alkylating agents like PFBBr can create derivatives that are highly sensitive for ECD, which is beneficial for trace analysis.[9] Alkylation derivatives are generally stable.[10]

  • Q4: Can I use derivatization for chiral analysis of this compound?

    • A4: Yes. To separate enantiomers, you can react the racemic this compound with a chiral derivatizing agent (CDA) that is enantiomerically pure.[11][12] This creates a mixture of diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[11]

Quantitative Data Summary

The following table summarizes common derivatization reagents and their typical reaction conditions for carboxylic acids, which are applicable to this compound.

Derivatization MethodReagentCatalystTypical SolventTemperature (°C)Time (min)Key Considerations
Silylation BSTFA1% TMCS (for hindered acids)Pyridine, Acetonitrile[5]60 - 75[5]30 - 90[5]Highly sensitive to moisture.[6]
Esterification (Alkylation) PFBBrBase (e.g., K₂CO₃)Acetone60[5]60 - 90[5]Derivative is sensitive to ECD.[9]
Esterification (Fischer) Methanol/EthanolH₂SO₄, HClExcess AlcoholReflux[1]60 - 180+Reversible reaction; requires removal of water.

Key Experimental Protocols

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol is adapted from general procedures for the silylation of carboxylic acids.[5]

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To approximately 1 mg of the dried sample in a micro-reaction vial, add 100 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of BSTFA containing 1% TMCS. The TMCS acts as a catalyst, which is recommended for the sterically hindered this compound.[5]

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification using PFBBr for GC-ECD Analysis

This protocol is based on methods for the alkylation of acidic compounds.[5][9]

  • Sample Preparation: If the sample is in an aqueous solution, adjust the pH to be basic (>9) with a suitable base.

  • Reagent Addition: To 200 µL of the sample in a reaction vial, add 400 µL of a 100 mM solution of PFBBr in a suitable solvent like acetone.

  • Reaction: Cap the vial and incubate the mixture at 60°C for 60-90 minutes.[5]

  • Extraction: After cooling, add 500 µL of a non-polar solvent (e.g., hexane) and vortex for 1-2 minutes to extract the PFB-ester derivative.

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial for GC-ECD analysis.[5]

Visualizations

TroubleshootingWorkflow Troubleshooting Derivatization of this compound start Start: Poor GC Result (Low Yield / Bad Peak Shape) check_derivatization Is Derivatization Complete? (Check for starting material in GC) start->check_derivatization incomplete_silylation Incomplete Silylation check_derivatization->incomplete_silylation No (Silylation) incomplete_esterification Incomplete Esterification check_derivatization->incomplete_esterification No (Esterification) check_gc_system Derivatization Complete. Check GC System. check_derivatization->check_gc_system Yes silylation_q1 Is sample/glassware dry? incomplete_silylation->silylation_q1 ester_q1 Is water being removed? incomplete_esterification->ester_q1 silylation_a1_no Dry sample/glassware thoroughly. Silanize glassware. silylation_q1->silylation_a1_no No silylation_q2 Using a catalyst? (e.g., 1% TMCS) silylation_q1->silylation_q2 Yes silylation_a1_no->silylation_q2 silylation_a2_no Add catalyst for hindered acid. silylation_q2->silylation_a2_no No silylation_q3 Sufficient heat/time? silylation_q2->silylation_q3 Yes silylation_a2_no->silylation_q3 silylation_a3_no Increase temp (60-75°C) and time (60-90 min). silylation_q3->silylation_a3_no No end Successful Analysis silylation_q3->end Yes silylation_a3_no->end ester_a1_no Use Dean-Stark or dry reagents. ester_q1->ester_a1_no No ester_q2 Using excess alcohol? ester_q1->ester_q2 Yes ester_a1_no->ester_q2 ester_a2_no Use alcohol as solvent to drive equilibrium. ester_q2->ester_a2_no No ester_q3 Sufficient catalyst/heat? ester_q2->ester_q3 Yes ester_a2_no->ester_q3 ester_a3_no Increase catalyst concentration and/or reflux time. ester_q3->ester_a3_no No ester_q3->end Yes ester_a3_no->end gc_q1 Using deactivated liner? check_gc_system->gc_q1 gc_a1_no Replace with a new, deactivated liner. gc_q1->gc_a1_no No gc_q2 Appropriate column phase? gc_q1->gc_q2 Yes gc_a1_no->gc_q2 gc_a2_no Use non-polar/mid-polar column. Avoid PEG for silyl derivatives. gc_q2->gc_a2_no No gc_q2->end Yes gc_a2_no->end

Caption: Troubleshooting workflow for this compound derivatization.

References

stability issues of 2,2-Dichlorobutanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to degradation in solution, primarily through hydrolysis. The rate and pathway of this degradation are influenced by factors such as pH, temperature, and the presence of nucleophiles. As a geminal dihalide, the two chlorine atoms on the alpha-carbon make it reactive.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic conditions: In an acidic solution, the carboxylic acid group is protonated. While acid catalysis can sometimes promote hydrolysis, the stability in moderately acidic solutions may be greater than in neutral or basic conditions.

  • Neutral and Basic conditions: Under neutral and particularly basic conditions, the carboxylate anion is formed, and the compound is more prone to hydrolysis. The presence of hydroxide (B78521) ions, a strong nucleophile, can accelerate the degradation process.

Q3: What are the likely degradation products of this compound in aqueous solution?

A3: The primary degradation pathway is likely hydrolysis of the geminal dichlorides. This is expected to proceed through a gem-halohydrin intermediate to form 2-keto-2-chlorobutanoic acid, which may further hydrolyze to 2,2-dihydroxybutanoic acid (which exists in equilibrium with 2-oxobutanoic acid).

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C). For long-term storage, preparing fresh solutions is recommended. If possible, storing under an inert atmosphere can also be beneficial to prevent oxidative degradation, although hydrolysis is the primary concern.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in your stock or working solution.Prepare fresh solutions of this compound before each experiment. If using a stock solution, store it at 2-8°C and for a limited time. Consider performing a stability check of your stock solution over your experimental timeframe.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC). Formation of degradation products.Analyze your sample using a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS) to identify the mass of the unknown peaks. Compare these with the expected masses of potential degradation products.
Loss of compound potency or activity. The concentration of the active this compound has decreased due to degradation.Re-quantify the concentration of your this compound solution using a validated analytical method before use.
Precipitate formation in the solution. Formation of insoluble degradation products or salts.Analyze the precipitate to determine its identity. Adjust the pH or solvent system of your solution if the precipitate is a known degradation product that is less soluble under your current conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light.

  • Thermal Degradation: Heat the stock solution at a controlled high temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound at each time point for each condition.

  • Identify and quantify the major degradation products.

Protocol 2: Analytical Method for Stability Assessment

A High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the stability of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm and/or Mass Spectrometry (MS)

Visualizations

degradation_pathway 2,2-Dichlorobutanoic_Acid 2,2-Dichlorobutanoic_Acid gem-Halohydrin_Intermediate gem-Halohydrin_Intermediate 2,2-Dichlorobutanoic_Acid->gem-Halohydrin_Intermediate Hydrolysis (H2O) 2-Oxobutanoic_Acid 2-Oxobutanoic_Acid gem-Halohydrin_Intermediate->2-Oxobutanoic_Acid Elimination of HCl

Caption: Predicted hydrolysis pathway of this compound.

experimental_workflow cluster_stress Stress Conditions Acid Acid Sampling Time-point Sampling Acid->Sampling Base Base Base->Sampling Oxidation Oxidation Oxidation->Sampling Heat Heat Heat->Sampling Light Light Light->Sampling Stock_Solution This compound Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Heat Stock_Solution->Light Analysis HPLC-UV/MS Analysis Sampling->Analysis Data_Evaluation Data Evaluation (Degradation %, Products) Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 2,2-Dichlorobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dichlorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and what are the expected byproducts?

A1: A primary method for the synthesis of this compound is the dichlorination of butanoic acid, often through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This typically involves reacting butanoic acid with chlorine gas in the presence of a catalyst such as phosphorus trichloride (B1173362) (PCl₃) or butyric anhydride.

The intended reaction is the substitution of the two alpha-hydrogens with chlorine atoms. However, due to the harsh reaction conditions, several byproducts can form.

Product Type Compound Name Chemical Formula Formation Conditions Notes
Expected Product This compoundC₄H₆Cl₂O₂Controlled chlorination of butanoic acid.The desired product.
Byproduct 2-Chlorobutanoic acidC₄H₇ClO₂Incomplete chlorination.A common impurity if the reaction does not go to completion.
Byproduct 2,2,3-Trichlorobutanoic acidC₄H₅Cl₃O₂Over-chlorination.Can occur with excess chlorine or prolonged reaction times.
Byproduct 2-Chlorobutenoyl chlorideC₄H₄Cl₂OHigh temperatures, leading to elimination.The acid chloride may form in the presence of PCl₃.

A patent for the synthesis of 2-chlorobutanoic acid suggests that controlling the conversion rate of butanoic acid to between 85% and 95% can help minimize the formation of over-chlorinated byproducts.[1]

Q2: I am observing a lower than expected yield of this compound in my synthesis. What are the potential causes?

A2: Lower than expected yields can be attributed to several factors, primarily related to reaction conditions and purification methods.

  • Incomplete Reaction: The dichlorination may not have gone to completion, leaving a significant amount of 2-chlorobutanoic acid in the reaction mixture.

  • Formation of Byproducts: As detailed in Q1, over-chlorination or elimination reactions can consume the starting material and the desired product.

  • Loss during Workup: this compound is soluble in water and organic solvents. During the extraction and washing steps, a portion of the product may be lost.

  • Thermal Decomposition: If distillation is used for purification, high temperatures can lead to the decomposition of the product.

Q3: What unexpected byproducts might I encounter when reacting this compound with a nucleophile, for example, sodium hydroxide?

A3: When reacting this compound with a strong base and nucleophile like sodium hydroxide, several reactions can occur, leading to a mixture of products.

Product Type Compound Name Chemical Formula Reaction Type Notes
Expected Product Sodium 2,2-dichlorobutanoateC₄H₅Cl₂NaO₂Acid-Base NeutralizationThe initial and expected reaction.
Unexpected Byproduct 2-chloro-2-butenoic acidC₄H₅ClO₂Elimination (Dehydrochlorination)The strong base can promote the elimination of HCl.
Unexpected Byproduct 2-hydroxy-2-chlorobutanoic acidC₄H₇ClO₃Nucleophilic Substitution (SN2)One of the chlorine atoms is substituted by a hydroxyl group.
Unexpected Byproduct 2,2-dihydroxybutanoic acidC₄H₈O₄Double Nucleophilic SubstitutionBoth chlorine atoms are substituted by hydroxyl groups. This is often unstable and may undergo further reactions.
Unexpected Byproduct 1,1-dichloropropaneC₃H₆Cl₂DecarboxylationThe carboxylate may be unstable under certain conditions, leading to the loss of CO₂.

Troubleshooting Guides

Guide 1: Unexpected Peaks in GC-MS Analysis after Synthesis

Problem: Your GC-MS analysis of the crude product from the synthesis of this compound shows multiple unexpected peaks.

Troubleshooting Workflow:

troubleshooting_synthesis Troubleshooting: Unexpected Synthesis Byproducts start Start: Unexpected peaks in GC-MS check_mw Check Molecular Weights of Peaks start->check_mw compare_mw Compare with expected byproducts: - 2-Chlorobutanoic acid (mono-chlorinated) - Polychlorinated butanoic acids (tri-, tetra-) - Unsaturated chloro-butenoic acids check_mw->compare_mw incomplete_chlorination Hypothesis: Incomplete Chlorination compare_mw->incomplete_chlorination Peak corresponds to mono-chlorinated acid over_chlorination Hypothesis: Over-chlorination compare_mw->over_chlorination Peaks correspond to tri/tetra-chlorinated acids elimination Hypothesis: Elimination Reaction compare_mw->elimination Peaks correspond to unsaturated acids solution_incomplete Solution: - Increase reaction time - Increase chlorine flow rate slightly - Ensure catalyst is active incomplete_chlorination->solution_incomplete solution_over Solution: - Decrease reaction time - Reduce chlorine concentration - Monitor reaction progress closely (e.g., by taking aliquots for GC-MS) over_chlorination->solution_over solution_elimination Solution: - Lower reaction temperature - Use a less harsh catalyst if possible elimination->solution_elimination

Caption: Troubleshooting workflow for identifying synthesis byproducts.

Detailed Steps:

  • Analyze Mass Spectra: Carefully examine the mass spectrum of each unexpected peak to determine its molecular weight and fragmentation pattern.

  • Hypothesize Byproduct Structures:

    • A peak with a molecular weight corresponding to C₄H₇ClO₂ likely indicates 2-chlorobutanoic acid , suggesting incomplete chlorination.

    • Peaks with molecular weights higher than this compound and containing more than two chlorine atoms suggest over-chlorination .

    • Peaks with molecular weights suggesting the loss of HCl from a chlorinated butanoic acid may indicate elimination byproducts like 2-chloro-2-butenoic acid.

  • Adjust Reaction Conditions: Based on your hypothesis, modify the reaction parameters as suggested in the workflow to minimize the formation of the identified byproducts in subsequent experiments.

Guide 2: Product Degradation During Downstream Reactions

Problem: You are using this compound as a starting material, and you observe gas evolution (suggesting decarboxylation) or the formation of unsaturated compounds, especially under thermal stress or basic conditions.

Troubleshooting Workflow:

troubleshooting_degradation Troubleshooting: Product Degradation start Start: Degradation of this compound observe_gas Observation: Gas Evolution (e.g., CO2) start->observe_gas observe_unsaturation Observation: Formation of Unsaturated Compounds (e.g., by NMR, IR, or GC-MS) start->observe_unsaturation decarboxylation Hypothesis: Decarboxylation observe_gas->decarboxylation dehydrochlorination Hypothesis: Dehydrochlorination (Elimination) observe_unsaturation->dehydrochlorination solution_decarboxylation Solution: - Lower reaction temperature - Use a non-polar, aprotic solvent - Avoid strong bases if possible or use a non-nucleophilic base decarboxylation->solution_decarboxylation solution_dehydrochlorination Solution: - Use a milder base - Lower reaction temperature - Use a polar protic solvent to favor substitution over elimination dehydrochlorination->solution_dehydrochlorination

Caption: Troubleshooting guide for degradation of this compound.

Detailed Steps:

  • Identify the Degradation Pathway:

    • Decarboxylation: The evolution of a gas, which can be confirmed as CO₂ (e.g., by passing through a lime water solution), indicates decarboxylation. The likely organic product is 1,1-dichloropropane. Studies on the thermal decomposition of other halogenated carboxylic acids support decarboxylation as a plausible pathway.[2]

    • Dehydrochlorination (Elimination): The appearance of new signals in the alkene region of an ¹H NMR spectrum or the detection of compounds with a C=C double bond by IR or GC-MS points towards an elimination reaction. The likely product is a chlorobutenoic acid isomer.

  • Modify Reaction Conditions:

    • To mitigate decarboxylation , reduce thermal stress by lowering the reaction temperature. The choice of solvent can also play a role; non-polar, aprotic solvents may suppress this pathway. If a base is required, consider using a non-nucleophilic, sterically hindered base.

    • To minimize dehydrochlorination , which is often favored by strong, non-nucleophilic bases and high temperatures, consider using a milder base or lower reaction temperatures. The use of a polar protic solvent can also favor nucleophilic substitution over elimination.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction (Illustrative Protocol)

This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

  • Butanoic acid

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

  • Water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with a reflux condenser and gas inlet tube

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine butanoic acid and a catalytic amount of phosphorus trichloride (or red phosphorus).

  • Heat the mixture gently while bubbling dry chlorine gas through it. The reaction is exothermic and should be carefully controlled. A reaction temperature between 50-150°C is a general guideline.[1]

  • Continue the chlorination until the desired degree of conversion is achieved. It is advisable to monitor the reaction progress by periodically taking a small sample for GC-MS analysis to avoid over-chlorination.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the acyl chloride intermediate to the carboxylic acid.

  • Extract the product into a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation, keeping the temperature as low as possible to prevent thermal decomposition.

Reaction Pathway:

HVZ_Reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Butanoic_Acid Butanoic Acid Butanoyl_Chloride Butanoyl Chloride Butanoic_Acid->Butanoyl_Chloride + PCl3 Enol Enol Intermediate Butanoyl_Chloride->Enol Tautomerization Dichloro_Acyl_Chloride 2,2-Dichlorobutanoyl Chloride Enol->Dichloro_Acyl_Chloride + 2 Cl2 Product This compound Dichloro_Acyl_Chloride->Product + H2O (Workup) Unsaturated_Acid Unsaturated Chloro-acid Dichloro_Acyl_Chloride->Unsaturated_Acid High Temp (Elimination)

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,2-Dichlorobutanoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, particularly for larger scale production?

A1: The most prevalent and scalable method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid. In this case, butanoic acid is dichlorinated at the alpha-position using a chlorinating agent in the presence of a phosphorus catalyst.

Q2: What are the typical reagents and catalysts used in the synthesis of this compound via the HVZ reaction?

A2: The key reagents are butanoic acid as the starting material and a chlorinating agent. For laboratory and industrial-scale synthesis, chlorine gas (Cl₂) is often used. However, a safer and more manageable alternative for chlorination is trichloroisocyanuric acid (TCCA). A catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus is typically used to facilitate the reaction.

Q3: What is the reaction mechanism for the formation of this compound?

A3: The reaction proceeds through the initial formation of butanoyl chloride from butanoic acid and the phosphorus catalyst. The butanoyl chloride then enolizes, and the enol form reacts with the chlorinating agent to form 2-chlorobutanoyl chloride. This process is repeated to yield 2,2-dichlorobutanoyl chloride, which is subsequently hydrolyzed to this compound during the workup.

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

A4: The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents. Key safety considerations include:

  • Handling of Corrosive and Toxic Reagents: Thionyl chloride (often used to prepare the acyl chloride in situ) and chlorine gas are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4]

  • Exothermic Reaction: The chlorination reaction is exothermic and can lead to a runaway reaction if not properly controlled.[5][6] Gradual addition of the chlorinating agent and efficient heat dissipation through a robust cooling system are crucial.[5][6]

  • Pressure Build-up: The reaction generates hydrogen chloride (HCl) gas, which can cause pressure build-up in a closed system. The reaction vessel must be equipped with a proper gas outlet or scrubber to safely vent the HCl gas.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol describes the synthesis of this compound from butanoic acid using phosphorus trichloride as a catalyst and chlorine gas as the chlorinating agent.

Materials:

  • Butanoic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Water

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Gas scrubber (for HCl and excess Cl₂)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser connected to a gas scrubber, a gas inlet tube extending below the surface of the reaction mixture, and a dropping funnel.

  • Initial Reaction: Charge the flask with butanoic acid.

  • Catalyst Addition: Slowly add a catalytic amount of phosphorus trichloride to the stirred butanoic acid.

  • First Chlorination: Heat the mixture to a specified temperature (see table below) and begin bubbling chlorine gas through the mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

  • Second Chlorination: Continue the chlorine gas addition until the desired amount of dichlorination is achieved. This can be monitored by in-process controls like Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate 2,2-dichlorobutanoyl chloride to this compound and to quench any unreacted reagents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

ParameterValue
Starting Material Butanoic Acid
Catalyst Phosphorus Trichloride (PCl₃)
Chlorinating Agent Chlorine Gas (Cl₂)
Reaction Temperature 100-140 °C
Reaction Time 4-8 hours
Purification Method Fractional Distillation

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure sufficient reaction time and temperature. - Monitor the reaction progress using GC analysis. - Ensure an adequate supply of the chlorinating agent.
Loss of product during workup.- Perform multiple extractions to ensure complete recovery of the product. - Avoid overheating during solvent removal.
Formation of Monochloro Byproduct (2-Chlorobutanoic Acid) Insufficient chlorinating agent or reaction time.- Increase the stoichiometry of the chlorinating agent. - Extend the reaction time.
Formation of Trichloro Byproduct Excessive use of chlorinating agent or prolonged reaction time.- Carefully control the stoichiometry of the chlorinating agent. - Monitor the reaction closely and stop it once the desired conversion is reached.
Chlorination at other positions (e.g., 3-chlorobutanoic acid) Reaction conditions favoring radical chlorination (e.g., UV light).- Conduct the reaction in the absence of UV light. - Ensure the reaction temperature is within the optimal range for ionic chlorination.
Runaway Reaction / Uncontrolled Exotherm Too rapid addition of the chlorinating agent. Inadequate cooling.- Add the chlorinating agent slowly and in a controlled manner.[5] - Ensure the cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction.[6] - Have an emergency quenching plan in place.[5]
Low Purity of Final Product after Distillation Inefficient fractional distillation.- Use a distillation column with a sufficient number of theoretical plates. - Control the distillation rate and temperature carefully to achieve good separation of the desired product from impurities.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Workup and Purification start Start with Butanoic Acid add_catalyst Add PCl3 (catalyst) start->add_catalyst chlorination1 First Chlorination (Cl2) add_catalyst->chlorination1 chlorination2 Second Chlorination (Cl2) chlorination1->chlorination2 hydrolysis Hydrolysis (Water Quench) chlorination2->hydrolysis Reaction Mixture extraction Solvent Extraction hydrolysis->extraction drying Drying and Concentration extraction->drying purification Fractional Distillation drying->purification end Final Product purification->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Analyze Reaction Mixture (GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction High Starting Material side_products Significant Side Products check_reaction->side_products High Impurities workup_issue Product Loss During Workup check_reaction->workup_issue Low Product in Crude solution1 Increase Reaction Time/Temp Increase Chlorinating Agent incomplete_reaction->solution1 solution2 Optimize Reaction Conditions (Temp, Stoichiometry) side_products->solution2 solution3 Optimize Extraction/Purification Steps workup_issue->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Handling 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the corrosive nature of 2,2-Dichlorobutanoic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and may cause respiratory irritation.[2] It is crucial to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Q2: What initial steps should I take before working with this compound?

A2: Before beginning any experiment, you must read the Safety Data Sheet (SDS) for this compound.[1][2] Ensure you are familiar with the location and operation of emergency equipment such as safety showers and eyewash stations.[1] Your workspace should be in a chemical fume hood to minimize inhalation exposure.[1]

Q3: What Personal Protective Equipment (PPE) is required for handling this compound?

A3: The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling acids, but it is best to consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. Ensure that your legs and feet are covered; open-toed shoes are not permitted in the laboratory.

Q4: How should I properly store this compound?

A4: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals.[1] It should be kept in a tightly closed, corrosion-resistant container. Storage in a dedicated acid cabinet is recommended.

Q5: What is the correct procedure for diluting this compound?

A5: When diluting any acid, always add the acid slowly to the water, never the other way around. This is an exothermic process, and adding water to acid can cause it to boil and splash dangerous, corrosive droplets.

Q6: What should I do in case of a this compound spill?

A6: For a small spill, neutralize the acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Once neutralized, absorb the residue with an inert material such as vermiculite (B1170534) or sand. For large spills, evacuate the area and follow your institution's emergency procedures. Always wear appropriate PPE during cleanup.

Q7: How should I dispose of this compound waste?

A7: Dispose of this compound waste according to your institution's hazardous waste disposal procedures. Do not pour it down the drain. It should be collected in a designated, properly labeled, and corrosion-resistant waste container.

Troubleshooting Guides

Issue 1: Visible Corrosion or Degradation of Equipment
  • Symptom: Discoloration, pitting, or degradation of materials (e.g., stainless steel fittings, plastic tubing) in contact with this compound.

  • Possible Cause: The material is not chemically compatible with this compound.

  • Solution:

    • Immediately and safely cease the experiment.

    • Transfer the acid to a known compatible container, such as borosilicate glass or PTFE.

    • Consult the material compatibility information in this guide. If specific data is unavailable, perform a material compatibility test as outlined in the "Experimental Protocols" section.

    • Replace the corroded equipment with a compatible alternative.

Issue 2: Unexpected Experimental Results or Reaction Failure
  • Symptom: Reactions not proceeding as expected, or the appearance of unknown byproducts.

  • Possible Cause: Leaching of corroded material from your apparatus into the reaction mixture, which may be interfering with the chemistry.

  • Solution:

    • Carefully inspect all equipment that was in contact with the this compound for any signs of corrosion.

    • If corrosion is suspected, transfer the acid to an inert container and re-run the experiment using equipment made from known compatible materials (e.g., borosilicate glass, PTFE).

    • Consider analytical testing of your previous reaction mixture to identify any leached contaminants.

Material Compatibility

Due to a lack of specific published corrosion data for this compound, a general guide based on similar acids is provided below. For critical applications, it is highly recommended that you perform your own compatibility testing using the protocol provided.

Material CategoryGeneral Compatibility with Halogenated Carboxylic Acids
Plastics
Polytetrafluoroethylene (PTFE)Excellent
High-Density Polyethylene (HDPE)Good to Fair (testing recommended, especially at elevated temperatures)
Polypropylene (PP)Good to Fair (testing recommended, especially at elevated temperatures)
Polyvinyl Chloride (PVC)Fair to Poor (generally not recommended)
Metals
Stainless Steel (304, 316)Fair to Poor (risk of pitting and crevice corrosion, especially in the presence of moisture)
Hastelloy-C®Good (generally resistant to a wide range of acids)
TantalumExcellent
Elastomers
Viton® (FKM)Good (testing recommended)
Kalrez® (FFKM)Excellent
EPDMPoor (generally not recommended)
Glass & Ceramics
Borosilicate GlassExcellent
Alumina CeramicExcellent

Experimental Protocols

Protocol: Material Compatibility Testing

This protocol outlines a simple method to assess the compatibility of a material with this compound.

Objective: To determine the qualitative and quantitative effects of this compound on a specific material over a defined period.

Materials:

  • Coupons of the material to be tested (e.g., small pieces of plastic, metal, or elastomer).

  • This compound.

  • Inert containers with sealable lids (e.g., glass vials with PTFE-lined caps).

  • Analytical balance.

  • Calipers.

  • Microscope (optional).

  • Appropriate PPE.

Procedure:

  • Preparation:

    • Clean each material coupon with a suitable solvent (e.g., isopropanol) to remove any surface contaminants.

    • Dry the coupons thoroughly.

    • Measure and record the initial dimensions and weight of each coupon.

  • Exposure:

    • Place each coupon in a separate, labeled inert container.

    • Add enough this compound to fully submerge the coupon.

    • Seal the containers.

    • Store the containers at the intended experimental temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Analysis:

    • After the exposure period, carefully remove the coupons from the acid.

    • Thoroughly rinse the coupons with a suitable solvent and dry them completely.

    • Visually inspect each coupon for any changes, such as discoloration, swelling, cracking, or pitting. Use a microscope for a more detailed examination if necessary.

    • Measure and record the final dimensions and weight of each coupon.

  • Evaluation:

    • Calculate the change in weight and dimensions.

    • A significant change in weight, dimensions, or visual appearance indicates incompatibility.

Visualizations

MaterialSelectionWorkflow Material Selection Workflow for this compound start Start: Need to select material for contact with This compound check_data Consult compatibility chart and literature for specific data start->check_data data_available Is specific compatibility data available? check_data->data_available compatible Is the material rated as 'Excellent' or 'Good'? data_available->compatible Yes perform_test Perform Material Compatibility Test (see protocol) data_available->perform_test No select_material Select Material compatible->select_material Yes reselect Choose an alternative material and restart the process compatible->reselect No end End: Material Selected select_material->end test_passed Does the material pass the compatibility test? perform_test->test_passed test_passed->select_material Yes test_passed->reselect No reselect->check_data

Caption: A workflow for selecting appropriate materials for use with this compound.

CorrosionTroubleshooting Troubleshooting Equipment Corrosion start Symptom: Visible corrosion or unexpected experimental results stop_exp Safely stop the experiment start->stop_exp inspect Inspect all equipment in contact with the acid for degradation stop_exp->inspect corrosion_found Is corrosion identified? inspect->corrosion_found transfer_acid Transfer acid to a known inert container (e.g., Glass, PTFE) corrosion_found->transfer_acid Yes other_issue Investigate other potential causes for unexpected results corrosion_found->other_issue No replace_equip Replace compromised equipment with a compatible material transfer_acid->replace_equip restart_exp Restart experiment replace_equip->restart_exp

Caption: A logical flow for troubleshooting suspected corrosion issues.

References

Technical Support Center: Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dichlorobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, experimental execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-halogenation of a carboxylic acid. In this specific case, butanoic acid is dichlorinated at the alpha-position.

Q2: Which catalysts are typically used for the dichlorination of butanoic acid in the HVZ reaction?

A2: The key to a successful HVZ reaction is the in-situ formation of an acid halide, which readily enolizes. The most commonly employed catalysts for this transformation, and the subsequent dichlorination, include:

  • Phosphorus Trichloride (B1173362) (PCl₃) with chlorine gas (Cl₂).

  • Thionyl Chloride (SOCl₂) with chlorine gas (Cl₂).

  • Red Phosphorus (P) with chlorine gas (Cl₂). The red phosphorus reacts with chlorine to form phosphorus trichloride (PCl₃) in situ.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions of concern are the formation of monochlorinated and trichlorinated byproducts (2-chlorobutanoic acid and 2,2,2-trichlorobutanoic acid). Over-chlorination of the starting material can also lead to other chlorinated species. Incomplete reaction will leave unreacted butanoic acid or the intermediate butanoyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the desired product and any byproducts. Thin Layer Chromatography (TLC) can also be a useful, albeit less precise, tool for monitoring the consumption of the starting butanoic acid.

Catalyst Performance Comparison

The selection of a catalyst system is critical for optimizing the yield and purity of this compound. The following table summarizes the performance of common catalysts based on typical laboratory-scale syntheses. Please note that specific yields and reaction conditions can vary based on the scale and specific experimental setup.

Catalyst SystemTypical ReagentsTypical Reaction Temperature (°C)Typical Reaction Time (hours)Reported Yield (%)Key Advantages & Disadvantages
Phosphorus Trichloride PCl₃, Cl₂100-1206-1270-85Advantages: Generally provides good yields and is a widely used, well-understood method. Disadvantages: PCl₃ is highly corrosive and moisture-sensitive.
Thionyl Chloride SOCl₂, Cl₂80-1008-1665-80Advantages: The byproducts (SO₂ and HCl) are gaseous, which can simplify purification. Disadvantages: Can be less reactive than PCl₃, potentially requiring longer reaction times.
Red Phosphorus Red P, Cl₂100-1206-1270-85Advantages: Inexpensive and readily available catalyst precursor. Disadvantages: Heterogeneous reaction which can sometimes be less reproducible. Requires careful handling of flammable solid phosphorus.

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different catalyst systems.

Method 1: Phosphorus Trichloride (PCl₃) Catalyzed Dichlorination

Materials:

  • Butanoic acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous reaction vessel with a reflux condenser, gas inlet tube, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, place butanoic acid.

  • Add a catalytic amount of phosphorus trichloride (typically 0.1-0.2 equivalents relative to butanoic acid).

  • Heat the mixture to 100-110 °C with stirring.

  • Slowly bubble dry chlorine gas through the reaction mixture via the gas inlet tube. The reaction is exothermic, so the chlorine addition rate should be controlled to maintain the desired temperature.

  • Continue the chlorine addition and heating for 6-12 hours, monitoring the reaction progress by GC-MS.

  • Once the reaction is complete, stop the chlorine flow and cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water to hydrolyze the intermediate acid chloride.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Method 2: Thionyl Chloride (SOCl₂) Catalyzed Dichlorination

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorine gas (Cl₂)

  • Anhydrous reaction setup as described in Method 1.

Procedure:

  • To a flame-dried reaction vessel, add butanoic acid.

  • Add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. The mixture will evolve SO₂ and HCl gas.

  • After the initial gas evolution subsides, heat the mixture to 80-90 °C.

  • Introduce a slow stream of dry chlorine gas into the reaction mixture.

  • Maintain the temperature and chlorine flow for 8-16 hours, monitoring the reaction's progress.

  • Upon completion, cool the mixture and remove the excess thionyl chloride by distillation.

  • Carefully add water to the residue to hydrolyze the butanoyl chloride intermediate to this compound.

  • Purify the product by vacuum distillation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature slightly (monitor for side product formation). - Ensure a sufficient and continuous flow of chlorine gas. - Check the purity of the starting materials.
Loss of product during workup.- Ensure efficient extraction of the product from the aqueous phase. - Use a lower pressure during vacuum distillation to avoid decomposition of the product.
Presence of Monochloro- or Trichlorobutanoic Acid Improper control of chlorination.- For an excess of monochlorinated product, increase the reaction time or the rate of chlorine addition. - For an excess of trichlorinated product, decrease the reaction time or the total amount of chlorine used. Careful monitoring is key.
Dark-colored Reaction Mixture Decomposition of organic material.- Ensure the reaction temperature does not exceed the recommended range. - Use high-purity, colorless starting materials.
Reaction Fails to Initiate Inactive catalyst or wet reagents.- Use freshly opened or distilled PCl₃ or SOCl₂. - Ensure all glassware is thoroughly dried before use. - Use dry chlorine gas.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for catalyst selection and troubleshooting common issues during the synthesis of this compound.

Catalyst_Selection_Workflow start Start: Synthesize This compound decision Primary Consideration? start->decision yield High Yield is Critical decision->yield Yield purification Simplified Purification decision->purification Purification cost Cost-Effectiveness decision->cost Cost pcl3 Use PCl₃/Cl₂ yield->pcl3 socl2 Use SOCl₂/Cl₂ purification->socl2 redp Use Red P/Cl₂ cost->redp

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting_Workflow start Problem Encountered During Synthesis low_yield Low Yield start->low_yield byproducts Presence of Byproducts start->byproducts no_reaction No Reaction start->no_reaction incomplete_rxn Check for Incomplete Reaction: - Extend reaction time - Increase temperature - Ensure sufficient Cl₂ flow low_yield->incomplete_rxn Yes workup_loss Review Workup Procedure: - Optimize extraction - Adjust distillation pressure low_yield->workup_loss No mono_tri_chloro Adjust Chlorination Conditions: - Modify reaction time - Control Cl₂ addition rate byproducts->mono_tri_chloro Mono/Trichloro dark_color Check for Decomposition: - Verify reaction temperature - Use pure starting materials byproducts->dark_color Dark Color reagents Verify Reagent Quality: - Use fresh/distilled catalysts - Ensure anhydrous conditions no_reaction->reagents

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Solvent Effects on 2,2-Dichlorobutanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 2,2-Dichlorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally affect the reactivity of this compound?

A1: The solvent plays a critical role in determining the rate and mechanism of reactions involving this compound. Solvents influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.[1] The two main categories of polar solvents, protic and aprotic, have distinct effects:

  • Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[2] They are effective at solvating both cations and anions. In reactions with this compound, they can stabilize carbocation intermediates, potentially favoring SN1-type mechanisms. However, they strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that hinders their ability to attack the electrophilic carbon, thereby slowing down SN2 reactions.[3][4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile (B52724), acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[2] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[5] This significantly enhances the nucleophilicity of anionic reagents, making polar aprotic solvents ideal for promoting SN2 reactions.[3][6]

Q2: Which reaction mechanism, SN1 or SN2, is more likely for this compound, and how does the solvent influence this?

A2: this compound features two chlorine atoms on a secondary carbon. The reaction mechanism is highly dependent on the solvent and the nucleophile.

  • SN2 Mechanism: This mechanism is favored in polar aprotic solvents with a strong, unhindered nucleophile. The solvent leaves the nucleophile highly reactive for a backside attack. Given the steric hindrance from the two chlorine atoms and the ethyl group, the SN2 reaction rate might be moderate.

  • SN1 Mechanism: This mechanism is favored in polar protic solvents, especially with weak nucleophiles (solvolysis).[7] Polar protic solvents excel at stabilizing the secondary carbocation intermediate that would form upon the leaving group's departure. They also stabilize the leaving group (Cl⁻), facilitating its dissociation.[1]

The diagram below illustrates the divergent effects of solvent types on the reaction pathway.

Caption: Diagram 1: Influence of Solvent Type on Reaction Pathways.

Q3: Can the carboxylic acid group of this compound influence the reaction?

A3: Yes, the carboxylic acid group can participate, especially depending on the pH and solvent.

  • As a Nucleophile: In its deprotonated carboxylate form (-COO⁻), the group can act as an intramolecular nucleophile, potentially leading to the formation of a lactone intermediate, although this is less likely due to the strained four-membered ring that would form.

  • Acidity: The acidity of the carboxylic acid will be influenced by the solvent. In protic solvents like water, it will establish an acid-base equilibrium.[1] In strongly basic solvents, it will be deprotonated, which could alter the molecule's solubility and electronic properties.

Troubleshooting Guide

Q1: My reaction is proceeding extremely slowly or not at all. What are the likely solvent-related causes?

A1: A slow reaction rate is a common issue. Consider the following troubleshooting steps related to your solvent choice.

  • Mismatch between Solvent and Mechanism: You may be running an SN2 reaction (with a strong anionic nucleophile) in a polar protic solvent (like methanol or water). The solvent is likely "caging" and deactivating your nucleophile via hydrogen bonding.[3]

    • Solution: Switch to a polar aprotic solvent such as DMSO or acetonitrile to enhance nucleophile reactivity.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, preventing them from interacting effectively.

    • Solution: Choose a solvent that better matches the polarity of your reactants. If using a salt (nucleophile), a more polar solvent is required. If the starting acid is insoluble, a co-solvent might be necessary.[8]

  • Solvent Purity: The presence of water or other protic impurities in an aprotic solvent can drastically slow down reactions that rely on highly reactive nucleophiles.

    • Solution: Use anhydrous (dry) solvents for moisture-sensitive reactions.

The flowchart below provides a logical workflow for troubleshooting a slow reaction.

TroubleshootingWorkflow Diagram 2: Troubleshooting Workflow for Slow Reactions start Problem: Reaction is Too Slow q1 What is the intended reaction mechanism? start->q1 sn2 Sₙ2 (Strong Nu⁻) q1->sn2 Sₙ2 sn1 Sₙ1 (Weak Nu⁻) q1->sn1 Sₙ1 q2_sn2 Are you using a polar protic solvent (e.g., MeOH, H₂O)? sn2->q2_sn2 q2_sn1 Are you using a nonpolar or aprotic solvent? sn1->q2_sn1 sol_sn2 Solution: Switch to a polar aprotic solvent (e.g., DMSO, ACN) to 'free' the nucleophile. q2_sn2->sol_sn2 Yes q3_solubility Are all reactants fully dissolved? q2_sn2->q3_solubility No sol_sn1 Solution: Switch to a polar protic solvent to stabilize the carbocation intermediate. q2_sn1->sol_sn1 Yes q2_sn1->q3_solubility No q3_solubility->start Yes (Re-evaluate other conditions) sol_solubility Solution: Select a solvent with appropriate polarity or use a co-solvent. q3_solubility->sol_solubility No

Caption: Diagram 2: Troubleshooting Workflow for Slow Reactions.

Q2: I am observing a mixture of substitution and elimination (E2) products. How can solvent choice help?

A2: The competition between substitution (SN2) and elimination (E2) is common. While both are favored by polar aprotic solvents, the effect is more pronounced for SN2. Hydrogen bonding in protic solvents is more detrimental to the direct attack required in SN2 than to the proton abstraction in E2.[3] Therefore, running the reaction in a polar protic solvent might slightly favor elimination over substitution if a strong, sterically hindered base is used. However, the primary factors for controlling this competition are typically the steric hindrance of the base/nucleophile and the temperature, rather than solvent choice alone.

Quantitative Data Summary

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate (Illustrative)Rationale
Methanol (CH₃OH)Polar Protic331Strong H-bonding solvates and deactivates the nucleophile.
Water (H₂O)Polar Protic78~5-10Highly polar but also very strong H-bond donor.
Acetone ((CH₃)₂CO)Polar Aprotic21~1,000Aprotic nature leaves nucleophile reactive.
DMFPolar Aprotic37~2,800Highly polar and aprotic, solvates cations well, freeing the anion.
Acetonitrile (CH₃CN)Polar Aprotic38~5,000Highly polar and aprotic, excellent for SN2.
DMSOPolar Aprotic49~1,300 - 3,000Very high polarity, strongly solvates cations.

Note: Relative rates are hypothetical for the reaction of an azide (B81097) nucleophile (N₃⁻) with this compound and are based on trends observed for similar substrates like n-butyl bromide.

Experimental Protocols

Protocol: Kinetic Analysis of Solvent Effects on the Reaction of this compound with Sodium Azide

This protocol outlines a method to quantify the effect of different solvents on the reaction rate.

Objective: To determine the second-order rate constant (k₂) for the reaction in different solvents (e.g., methanol vs. acetonitrile).

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous Methanol

  • Anhydrous Acetonitrile

  • Thermostatted reaction vessel (e.g., jacketed beaker or oil bath)

  • Magnetic stirrer and stir bars

  • Pipettes and volumetric flasks

  • Quenching solution (e.g., cold dilute nitric acid)

  • Apparatus for titration (buret, flask) or HPLC/GC for concentration analysis.

ExperimentalWorkflow Diagram 3: Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_run 2. Reaction & Sampling cluster_analysis 3. Analysis prep_sol Prepare equimolar solutions of reactants in the test solvent (e.g., 0.1 M) prep_temp Equilibrate solutions and reaction vessel to desired temperature (e.g., 25°C) prep_sol->prep_temp run_mix Mix reactants in the vessel to start reaction (t=0) prep_temp->run_mix run_sample Withdraw aliquots (e.g., 5 mL) at regular time intervals (t = 5, 10, 20, 40 min) run_mix->run_sample run_quench Immediately quench each aliquot in a separate flask to stop the reaction run_sample->run_quench analysis_method Analyze concentration of a reactant (e.g., azide) via titration or chromatography run_quench->analysis_method analysis_plot Plot 1/[Reactant] vs. time analysis_method->analysis_plot analysis_calc Calculate rate constant (k) from the slope of the line analysis_plot->analysis_calc

Caption: Diagram 3: Experimental Workflow for Kinetic Analysis.

Procedure:

  • Preparation: Prepare stock solutions of this compound and sodium azide of known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.

  • Equilibration: Place the solutions and the reaction vessel in a constant temperature bath until they reach the desired reaction temperature (e.g., 25°C).

  • Initiation: To start the reaction, quickly mix equal volumes of the two solutions in the reaction vessel with stirring. Start a timer immediately (t=0).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a quenching agent to stop the reaction. The choice of quencher depends on the analysis method.

  • Analysis: Determine the concentration of one of the reactants or products in each quenched sample. For instance, the remaining azide concentration can be determined by titration.

  • Data Processing: For a second-order reaction with equal initial concentrations, a plot of 1/[Azide] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.

  • Comparison: Repeat the entire procedure for each solvent to be tested and compare the calculated rate constants.

References

Technical Support Center: 2,2-Dichlorobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,2-Dichlorobutanoic acid. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in synthesis?

A1: this compound is a valuable intermediate in organic synthesis. One of its primary applications is as a precursor for the synthesis of α-keto acids, such as 2-oxobutanoic acid, through hydrolysis. It can also undergo esterification to produce the corresponding esters, which are also useful synthetic building blocks.

Q2: What is the general stability of this compound?

A2: this compound is stable under normal laboratory conditions. However, it is crucial to avoid strong heating, as this can lead to decomposition. It is also incompatible with strong oxidizing agents.

Q3: What happens upon thermal decomposition of this compound?

Q4: How does temperature affect the hydrolysis of this compound to 2-oxobutanoic acid?

A4: Temperature is a critical parameter in the hydrolysis of this compound. The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition of the product, reducing the overall yield and purity. Careful temperature control is essential for optimal results.

Q5: What are the typical conditions for the esterification of this compound?

A5: Esterification of this compound is typically carried out by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and heating is often employed to increase the reaction rate. To drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.

Troubleshooting Guides

Hydrolysis to 2-Oxobutanoic Acid
Issue Possible Cause Troubleshooting Steps
Low or no conversion to 2-oxobutanoic acid 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Inactive Base: The aqueous base (e.g., KOH, NaOH) may have degraded. 3. Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and slow reaction rates.1. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. 2. Use a freshly prepared solution of the base. 3. Ensure vigorous stirring to maintain a homogeneous mixture.
Low yield of 2-oxobutanoic acid 1. Overheating: Excessive temperature can cause decomposition of the product or starting material. 2. Reaction time too long/short: The reaction may not have gone to completion, or the product may be degrading over time. 3. Side reactions: At higher temperatures, side reactions such as decarboxylation may occur.1. Maintain a stable and controlled temperature using an oil bath and a temperature controller. Avoid localized overheating. 2. Monitor the reaction progress regularly and quench the reaction once the starting material is consumed. 3. Optimize the reaction temperature to minimize side product formation.
Formation of unexpected byproducts 1. High reaction temperature: Can lead to decomposition or rearrangement products. 2. Presence of impurities: Impurities in the starting material or solvent can lead to side reactions.1. Lower the reaction temperature and increase the reaction time if necessary. 2. Use purified starting materials and high-purity solvents.
Esterification Reactions
Issue Possible Cause Troubleshooting Steps
Low ester yield 1. Equilibrium not shifted towards products: Insufficient excess of alcohol or inefficient water removal. 2. Low reaction temperature: The reaction rate may be too slow. 3. Catalyst deactivation: The acid catalyst may be neutralized or degraded.1. Increase the molar excess of the alcohol. If feasible, use a Dean-Stark apparatus to remove water azeotropically. 2. Increase the reaction temperature to reflux, ensuring the condenser is efficient. 3. Use a fresh batch of the acid catalyst.
Decomposition of starting material or product 1. Excessive heating: High temperatures, especially in the presence of a strong acid, can cause decomposition.1. Use the minimum temperature required for a reasonable reaction rate. Monitor for any color change that might indicate decomposition.
Incomplete reaction 1. Insufficient reaction time: The reaction has not reached equilibrium. 2. Inadequate catalyst amount: The concentration of the acid catalyst may be too low.1. Extend the reaction time and monitor the progress. 2. Increase the amount of the acid catalyst, but be mindful of potential side reactions.

Quantitative Data Summary

The following table summarizes recommended temperature ranges for key reactions involving this compound. These are general guidelines and may require optimization for specific substrates and conditions.

ReactionReagentsRecommended Temperature Range (°C)Notes
Hydrolysis This compound, aq. KOH or NaOH80 - 100Careful monitoring is crucial to prevent product decomposition at higher temperatures.
Esterification This compound, Alcohol (e.g., Ethanol), H₂SO₄ (cat.)60 - 80 (Reflux)Temperature will depend on the boiling point of the alcohol used.
Acyl Chloride Formation This compound, Thionyl Chloride (SOCl₂)40 - 60The reaction is often exothermic and may require initial cooling.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxobutanoic Acid via Hydrolysis of this compound

This protocol describes a general procedure for the hydrolysis of this compound to 2-oxobutanoic acid.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a 10% aqueous solution of KOH or NaOH (using a molar excess of the base).

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring. The use of an oil bath with a temperature controller is recommended for stable temperature maintenance.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully acidify the solution with concentrated HCl until the pH is approximately 1-2.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude 2-oxobutanoic acid can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow: Hydrolysis of this compound setup 1. Reaction Setup (this compound + aq. Base) heating 2. Heating (80-90°C with stirring) setup->heating monitoring 3. Monitoring (TLC or GC) heating->monitoring workup 4. Workup (Cooling, Acidification) monitoring->workup extraction 5. Extraction (e.g., Diethyl Ether) workup->extraction purification 6. Purification (Drying, Evaporation, Distillation) extraction->purification product 2-Oxobutanoic Acid purification->product

Caption: Workflow for the hydrolysis of this compound.

troubleshooting_pathway Troubleshooting Pathway for Low Yield in Hydrolysis start Low Yield of 2-Oxobutanoic Acid check_temp Is the reaction temperature stable and within the 80-100°C range? start->check_temp adjust_temp Adjust and stabilize temperature using a controlled heating source. check_temp->adjust_temp No check_time Was the reaction monitored to completion? check_temp->check_time Yes adjust_temp->start optimize_time Optimize reaction time based on monitoring. check_time->optimize_time No check_base Is the base solution fresh and of the correct concentration? check_time->check_base Yes optimize_time->start prepare_base Prepare a fresh solution of the base. check_base->prepare_base No check_impurities Are starting materials and solvents pure? check_base->check_impurities Yes prepare_base->start purify_reagents Purify starting materials and use high-purity solvents. check_impurities->purify_reagents No solution Improved Yield check_impurities->solution Yes purify_reagents->start

Caption: Decision tree for troubleshooting low yield in hydrolysis.

preventing decomposition of 2,2-Dichlorobutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2,2-Dichlorobutanoic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by four main factors: heat, light, pH, and the presence of reactive materials. Elevated temperatures can lead to decarboxylation, while exposure to UV light can initiate photodegradation. The compound is susceptible to hydrolysis, particularly at non-neutral pH. Contact with certain metals can also catalyze degradation.

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1] The ideal storage container is made of corrosion-resistant material, such as amber glass with a tightly sealed cap, to prevent exposure to light and moisture.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What are the expected decomposition products of this compound?

A3: Under thermal stress, the primary decomposition pathway is likely decarboxylation, yielding 1,1-dichloropropane (B1633073) and carbon dioxide. Hydrolysis, especially in the presence of a base, can lead to the formation of 2-hydroxy-2-chlorobutanoic acid and subsequently 2-oxobutanoic acid.

Q4: Can I use a standard stainless steel spatula and container for handling this compound?

A4: Caution is advised when using stainless steel. While high-grade stainless steel is generally resistant to many acids, prolonged contact, especially at elevated temperatures or in the presence of moisture, can lead to corrosion and potential catalytic decomposition of the acid.[2][3] It is recommended to use glass or PTFE-coated labware for handling and storage.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a low pH, can be used for separation.[4][5][6] The purity is assessed by comparing the peak area of the main component to any impurity peaks.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Verification Method
Degradation of this compound stock solution.1. Check the storage conditions of the stock solution (temperature, light exposure, container type). 2. Prepare a fresh stock solution from a new or properly stored batch of the compound.Analyze the old and new stock solutions using HPLC to compare purity and identify any degradation products.
Reaction with incompatible solvents or reagents.1. Review the compatibility of all solvents and reagents used in the experiment. 2. Avoid using basic solutions or reactive metals in direct contact with the acid.Run a small-scale control experiment with a freshly prepared solution and compatible materials.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause Troubleshooting Step Verification Method
Thermal decomposition during analysis (e.g., in a heated GC inlet).1. Lower the inlet temperature of the gas chromatograph. 2. Use a less thermally aggressive analytical technique like HPLC.Compare the chromatograms obtained at different inlet temperatures or using different analytical methods.
Hydrolysis due to moisture in the sample or mobile phase.1. Ensure the sample is dry before dissolution. 2. Use anhydrous solvents for sample preparation and mobile phase.Analyze a freshly prepared sample using anhydrous solvents and compare it with the previous results.
Photodegradation from exposure to light.1. Protect the sample from light at all stages of preparation and analysis by using amber vials and covering autosamplers.Analyze a sample that has been rigorously protected from light and compare the chromatogram to one from a sample that was intentionally exposed to light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Phosphoric acid

    • Water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 50:50 v/v).[4][5][6]

    • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

    • Sample Preparation: Dissolve the this compound sample in the mobile phase to a similar concentration as the working standard.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Column temperature: 30 °C

      • Detection wavelength: 210 nm

      • Injection volume: 10 µL

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Data Presentation
Parameter Condition A (Recommended) Condition B (Adverse) Expected Outcome
Storage Temperature 2-8 °C25 °C (Room Temperature)Increased degradation at higher temperatures.
Light Exposure Stored in amber vialStored in clear vialAppearance of degradation products with light exposure.
pH of Solution pH 3-4pH > 7Accelerated hydrolysis at higher pH.
Container Material Glass or PTFEStainless Steel (prolonged)Potential for corrosion and catalytic decomposition.

Visualizations

Decomposition_Pathway 2,2-Dichlorobutanoic_Acid 2,2-Dichlorobutanoic_Acid 1,1-Dichloropropane 1,1-Dichloropropane 2,2-Dichlorobutanoic_Acid->1,1-Dichloropropane Decarboxylation CO2 CO₂ 2,2-Dichlorobutanoic_Acid->CO2 Decarboxylation Radical_Intermediates Radical_Intermediates 2,2-Dichlorobutanoic_Acid->Radical_Intermediates Photodegradation 2-Hydroxy-2-chlorobutanoic_Acid 2-Hydroxy-2-chlorobutanoic_Acid 2,2-Dichlorobutanoic_Acid->2-Hydroxy-2-chlorobutanoic_Acid Hydrolysis Heat Heat Heat->2,2-Dichlorobutanoic_Acid Light Light Light->2,2-Dichlorobutanoic_Acid Base_H2O Base / H₂O Base_H2O->2,2-Dichlorobutanoic_Acid 2-Oxobutanoic_Acid 2-Oxobutanoic_Acid 2-Hydroxy-2-chlorobutanoic_Acid->2-Oxobutanoic_Acid Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results? Check_Purity Check Purity of Starting Material (HPLC) Inconsistent_Results->Check_Purity Pure Is it Pure? Check_Purity->Pure Review_Protocol Review Experimental Protocol Pure->Review_Protocol Yes Degraded Degraded Pure->Degraded No Check_Compatibility Check Solvent/Reagent Compatibility Review_Protocol->Check_Compatibility Replace_Reagent Prepare Fresh Solution / Use New Batch Degraded->Replace_Reagent Check_Conditions Check Reaction Conditions (Temp, Light) Check_Compatibility->Check_Conditions Modify_Protocol Modify Protocol Check_Conditions->Modify_Protocol

References

Technical Support Center: Analytical Method Validation for 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 2,2-Dichlorobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the analytical method validation of this compound?

A1: The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3][4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: Given its chemical properties as a polar, acidic compound, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.

  • HPLC: Reversed-phase HPLC with UV detection is a common approach for carboxylic acids. Due to the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag may be necessary to enhance sensitivity.[3][7]

  • GC: Due to its low volatility, this compound requires derivatization to a more volatile ester form before GC analysis.[8] GC coupled with a mass spectrometer (GC-MS) can provide high selectivity and sensitivity.

Q3: What are the typical acceptance criteria for validation parameters?

A3: While specific acceptance criteria should be defined in the validation protocol, general guidelines are provided in the table below.

Data Presentation: Summary of Typical Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.99[5]
Y-intercept should be minimal
Accuracy Recovery: 98.0% - 102.0% for drug substance[5][9]
Precision Repeatability (RSD%) ≤ 2%[9]
Intermediate Precision (RSD%) ≤ 2%[6]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[6]

Troubleshooting Guides

HPLC Method Troubleshooting

Issue: Peak Tailing for this compound

Peak tailing is a common issue when analyzing acidic compounds on reversed-phase columns.[10][11][12][13]

Potential Cause Troubleshooting Step
Secondary Silanol Interactions Lower the mobile phase pH to 2-3 units below the pKa of this compound to ensure it is in its non-ionized form. Use a modern, high-purity, end-capped silica (B1680970) column.[11]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., 2.5-3.5) is generally preferred to suppress ionization.[10]
Insufficient Buffer Capacity Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a consistent pH on the column.[11]
Column Overload Reduce the injection volume or dilute the sample.
Extra-Column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume.[10]
GC Method Troubleshooting

Issue: Poor Peak Shape or Low Response for Derivatized this compound

Potential Cause Troubleshooting Step
Incomplete Derivatization Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). Ensure the sample is free of water, which can interfere with many derivatization reactions.
Analyte Adsorption Use a deactivated inlet liner and a column specifically designed for acidic compounds if possible.
Injector Temperature Too Low/High Optimize the injector temperature to ensure complete volatilization of the derivative without causing thermal degradation.
Column Bleed Condition the column according to the manufacturer's instructions. Use a high-quality, low-bleed column.

Experimental Protocols

HPLC Method (Starting Point)

This protocol is a general starting point and will require optimization for this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 25 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or fluorescent detection after derivatization.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

GC-MS Method (Starting Point with Derivatization)
  • Derivatization: Esterification with an agent like BF₃/methanol or diazomethane (B1218177) to form the methyl ester of this compound.

  • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Sample Preparation: After derivatization, the sample is typically extracted into a non-polar solvent like hexane (B92381) or dichloromethane.[14]

Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_evaluation 3. Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Technique (HPLC or GC) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Data vs. Acceptance Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Decision_Tree Start Poor Chromatographic Performance Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Tailing_Peak Peak Tailing? Check_Peak_Shape->Tailing_Peak Fronting_Peak Peak Fronting? Tailing_Peak->Fronting_Peak No Adjust_pH Adjust Mobile Phase pH (Lower for Acids) Tailing_Peak->Adjust_pH Yes Broad_Peak Broad Peak? Fronting_Peak->Broad_Peak No Dilute_Sample Dilute Sample or Reduce Injection Volume Fronting_Peak->Dilute_Sample Yes Good_Shape Good Peak Shape Broad_Peak->Good_Shape No Optimize_Flow Optimize Flow Rate Broad_Peak->Optimize_Flow Yes Check_Column Check for Column Void or Contamination Adjust_pH->Check_Column Check_Solvent Ensure Sample Solvent is Weaker than Mobile Phase Dilute_Sample->Check_Solvent Check_System Check for Extra-Column Volume Optimize_Flow->Check_System

Caption: Troubleshooting Decision Tree for HPLC.

References

Validation & Comparative

A Comparative Analysis of Halogenated Carboxylic Acid Herbicides: Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the herbicidal properties of Dalapon (2,2-Dichloropropionic acid) is provided below. It is important to note that a comprehensive search for the herbicidal efficacy of 2,2-Dichlorobutanoic acid did not yield any relevant scientific literature, suggesting it is not a commonly used or studied herbicide. Therefore, to provide a valuable comparative context for our audience, this guide will focus on Dalapon and contrast its characteristics with those of the well-documented herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), which represents a different class of herbicidal compounds.

Introduction to Dalapon (2,2-Dichloropropionic Acid)

Dalapon, chemically known as 2,2-dichloropropionic acid, is a selective, systemic herbicide primarily used for the control of annual and perennial grasses.[1][2][3] It is absorbed through both the leaves and roots and readily translocates throughout the plant.[2][3] Dalapon is typically formulated as a water-soluble sodium salt or a mixture of sodium and magnesium salts.[1][4]

Mechanism of Action of Dalapon

The precise molecular mechanism of action for Dalapon has been a subject of investigation. The prevailing understanding is that it inhibits lipid synthesis.[1][5] At higher concentrations, Dalapon acts as a protein precipitant, causing denaturation of tissue proteins upon contact, which leads to localized necrosis.[2][6] Lower concentrations result in a slower, systemic effect, causing chlorosis (yellowing), growth inhibition, and eventual death of the plant.[2] It is also suggested that Dalapon may interfere with multiple enzyme pathways.[2]

Dalapon_Mechanism Dalapon Dalapon (2,2-Dichloropropionic Acid) Absorption Absorption by Roots and Leaves Dalapon->Absorption Translocation Systemic Translocation Absorption->Translocation Lipid_Synthesis Inhibition of Lipid Synthesis Translocation->Lipid_Synthesis Enzyme_Pathways Interference with Enzyme Pathways Translocation->Enzyme_Pathways Protein_Precipitation Protein Precipitation (High Concentrations) Translocation->Protein_Precipitation Growth_Inhibition Growth Inhibition Lipid_Synthesis->Growth_Inhibition Enzyme_Pathways->Growth_Inhibition Necrosis Necrosis Protein_Precipitation->Necrosis Chlorosis Chlorosis Growth_Inhibition->Chlorosis Plant_Death Plant Death Chlorosis->Plant_Death Necrosis->Plant_Death

Figure 1. Proposed mechanism of action for Dalapon.

Herbicidal Efficacy and Target Specificity of Dalapon

Dalapon is primarily effective against grasses, including bluegrass, crabgrass, quackgrass, and bermudagrass.[1][5] Its selective nature makes it useful for controlling grassy weeds in broadleaf crops, fruit orchards, and non-crop areas.[1][7] The efficacy of Dalapon can be influenced by environmental factors such as temperature and soil moisture, with decomposition being more rapid in warm, moist conditions.[3]

Comparison with 2,4-Dichlorophenoxyacetic Acid (2,4-D)

To provide a comparative perspective, we will briefly discuss 2,4-D, a widely used herbicide from the synthetic auxin class.

FeatureDalapon (2,2-Dichloropropionic Acid)2,4-D (2,4-Dichlorophenoxyacetic Acid)
Herbicide Class Alkanoic acid[3]Synthetic auxin[8][9]
Primary Target Grasses (Monocots)[1][2]Broadleaf weeds (Dicots)[8][9]
Mechanism of Action Inhibition of lipid synthesis, protein precipitation[1][2][5][6]Mimics the plant hormone auxin, leading to uncontrolled growth[8][9]
Mode of Action Systemic, absorbed by roots and leaves[1][2][3]Systemic, absorbed primarily through leaves[8]

Experimental Protocols

Detailed experimental protocols for evaluating herbicidal efficacy are crucial for reproducible research. While specific protocols for this compound are unavailable, a general methodology for assessing the efficacy of a foliar-applied herbicide like Dalapon is outlined below.

Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow cluster_preparation Preparation cluster_application Application cluster_evaluation Evaluation Plant_Cultivation Cultivate Target Weed Species (e.g., Seedling Oats) Herbicide_Formulation Prepare Herbicide Solutions (e.g., Dalapon sodium salt in water) Foliar_Application Apply Herbicide via Foliar Spray (Specified rate and volume) Plant_Cultivation->Foliar_Application Control_Group Treat Control Group with Vehicle (e.g., Water) Plant_Cultivation->Control_Group Herbicide_Formulation->Foliar_Application Incubation Incubate Plants under Controlled Conditions (Temperature, Light, Humidity) Foliar_Application->Incubation Control_Group->Incubation Data_Collection Collect Data at Predetermined Intervals (e.g., Visual injury, biomass) Incubation->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, dose-response curves) Data_Collection->Statistical_Analysis

Figure 2. A generalized workflow for evaluating herbicidal efficacy.

A study on the herbicidal properties of low-volatile esters of Dalapon provides an example of such an experimental approach.[10] In this study, the phytotoxicity of various Dalapon formulations was evaluated on seedling oats. The compounds were applied as foliar sprays, and the plants were observed for herbicidal effects.[10]

Conclusion

Dalapon is a selective, systemic herbicide effective against a range of grassy weeds, with its primary mode of action believed to be the inhibition of lipid synthesis. The lack of available data on the herbicidal activity of this compound prevents a direct comparison. However, by contrasting Dalapon with a well-understood herbicide from a different class, such as the synthetic auxin 2,4-D, researchers can appreciate the diversity of mechanisms through which herbicidal compounds exert their effects. This understanding is fundamental for the development of new, more effective, and selective weed management strategies.

References

A Comparative Analysis of Dichlorinated Butanoic Acid Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive structural comparison of various dichlorinated butanoic acid isomers. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data on the physicochemical properties of these compounds and offers standardized experimental protocols for their characterization. While experimental data for a direct comparison is limited, this guide provides a framework for future research by outlining expected trends and detailed methodologies.

Structural Isomers of Dichlorinated Butanoic Acid

Dichlorinated butanoic acid exists in several structural isomers, distinguished by the position of the two chlorine atoms on the four-carbon butanoic acid backbone. The location of these electron-withdrawing groups significantly influences the molecule's chemical and physical properties. The primary isomers include:

  • 2,2-Dichlorobutanoic acid

  • 2,3-Dichlorobutanoic acid

  • 2,4-Dichlorobutanoic acid

  • 3,3-Dichlorobutanoic acid

  • 3,4-Dichlorobutanoic acid

  • 4,4-Dichlorobutanoic acid

Physicochemical Properties: A Comparative Overview

IsomerMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
This compound C₄H₆Cl₂O₂156.991.937.3
2,4-Dichlorobutanoic acid C₄H₆Cl₂O₂156.991.437.3
3,4-Dichlorobutanoic acid C₄H₆Cl₂O₂156.991.437.3

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity. Topological Polar Surface Area (TPSA) is an indicator of a molecule's polarity and its potential to permeate cell membranes.

Acidity and the Inductive Effect

The acidity of a carboxylic acid is significantly influenced by the presence of electron-withdrawing groups. In the case of dichlorinated butanoic acid isomers, the chlorine atoms exert a strong negative inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule.

The strength of the inductive effect is distance-dependent. Therefore, the closer the chlorine atoms are to the carboxylic acid moiety, the more pronounced their acid-strengthening effect will be. Based on this principle, the expected order of acidity for the isomers is:

This compound > 2,3-Dichlorobutanoic acid > 2,4-Dichlorobutanoic acid ≈ 3,4-Dichlorobutanoic acid > 4,4-Dichlorobutanoic acid

Consequently, this compound is predicted to be the strongest acid among the isomers and is expected to have the lowest pKa value.[4][5]

Experimental Protocols

To facilitate further research and ensure data comparability, the following detailed protocols for key experiments are provided.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method provides a highly accurate determination of a compound's pKa.[6]

Materials:

  • Dichlorinated butanoic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL Burette

  • 250 mL Beakers

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a sample of the dichlorinated butanoic acid isomer in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Inert Atmosphere: Place a known volume (e.g., 50 mL) of the acid solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide.

  • Titration Setup: Immerse the calibrated pH electrode in the solution and begin gentle stirring.

  • Titration: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH has risen several units beyond the expected equivalence point (the point of the steepest pH change).

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the inflection point of this curve. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

  • Replication: Perform the titration in triplicate for each isomer to ensure accuracy and calculate the mean and standard deviation of the pKa values.

Protocol 2: Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.[7]

Materials:

  • Dichlorinated butanoic acid isomer

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the closed end. Invert the tube and tap the closed end on a hard surface to ensure the sample is tightly packed at the bottom.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C/min to allow for accurate observation.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

  • Purity Assessment: A pure compound will typically have a sharp melting range of 1-2 °C. A broader melting range often indicates the presence of impurities.[7]

  • Replication: Repeat the measurement at least twice for each isomer to ensure the reproducibility of the results.

Experimental and Logical Workflows

To systematically investigate the dichlorinated butanoic acid isomers, a structured workflow is essential. The following diagrams illustrate a logical approach to their synthesis and characterization, as well as a conceptual representation of the factors influencing their acidity.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization and Analysis cluster_data Data Interpretation start Starting Materials (e.g., Butanoic Acid, Chlorinating Agent) synthesis Chlorination Reaction start->synthesis separation Isomer Separation (e.g., Chromatography) synthesis->separation purification Purification (e.g., Recrystallization, Distillation) separation->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy physchem Physicochemical Property Determination (pKa, MP, BP, Solubility) spectroscopy->physchem bioactivity Biological Activity Screening (e.g., Cytotoxicity Assays) physchem->bioactivity sar Structure-Activity Relationship (SAR) Analysis bioactivity->sar

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of dichlorinated butanoic acid isomers.

acidity_influence cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_properties Chemical Properties isomer Dichlorinated Butanoic Acid Isomer inductive_effect Inductive Effect (-I) of Chlorine Atoms isomer->inductive_effect distance Proximity of Cl to COOH isomer->distance anion_stability Stabilization of Carboxylate Anion inductive_effect->anion_stability distance->anion_stability acidity Increased Acidity (Lower pKa) anion_stability->acidity

Caption: Logical diagram illustrating the influence of chlorine atom position on the acidity of dichlorinated butanoic acid isomers.

Conclusion and Future Directions

The structural isomers of dichlorinated butanoic acid represent a compelling case study in the influence of substituent position on molecular properties. While computational data provides a solid foundation for predicting their behavior, there is a clear need for comprehensive experimental studies to validate these predictions. Future research should focus on the synthesis and isolation of pure isomers, followed by systematic characterization of their physicochemical properties and biological activities. Such data is crucial for advancing our understanding of structure-activity relationships and will be invaluable for applications in medicinal chemistry and materials science.

References

A Comparative Analysis of the Biological Activity of 2,2-Dichlorobutanoic Acid and Other Halogenated Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2,2-Dichlorobutanoic acid and other halogenated carboxylic acids. The information presented is intended to support research and development in fields such as drug design, toxicology, and herbicide development by offering a detailed look at their cytotoxic, herbicidal, and enzyme-inhibiting properties.

Executive Summary

Halogenated carboxylic acids are a class of compounds with diverse biological activities. The position and number of halogen substituents on the aliphatic chain significantly influence their chemical reactivity and, consequently, their biological effects. This guide focuses on this compound and compares its activity with other relevant halogenated acids, including monochlorobutanoic acid, dichloropropanoic acid, and other isomers of dichlorobutanoic acid. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds to provide a predictive overview and highlights the structure-activity relationships that govern their biological impact.

Comparative Biological Activity

The biological activity of halogenated carboxylic acids is largely dictated by the nature and position of the halogen atoms. Halogenation can significantly alter the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons, influencing the molecule's ability to interact with biological targets.

Cytotoxicity

Table 1: Comparative Cytotoxicity of Halogenated Compounds (Illustrative)

CompoundCell LineIC50 (µM)Reference
Dichloroacetic acid (DCA)Endometrial Cancer CellsEffective at 5-10 mM[4]
Halogenated Benzofuran Derivative 7A549 (Lung Carcinoma)-[2]
Halogenated Benzofuran Derivative 8A549 (Lung Carcinoma)-[2]
Halogenated Benzofuran Derivative 8HepG2 (Liver Carcinoma)-[2]

Note: This table is illustrative and includes data from related halogenated compounds to infer potential activity trends. Direct comparative IC50 values for this compound are not currently available in the cited literature.

Herbicidal Activity

Certain halogenated carboxylic acids exhibit herbicidal properties. The most well-known is 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts as a synthetic auxin, a plant hormone that controls growth and development.[5] At high concentrations, 2,4-D disrupts normal plant growth processes, leading to cell death.[5] The mechanism involves increasing cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[6] While the specific herbicidal mechanism of this compound is not detailed in the available literature, its structural similarity to other herbicidal acids suggests it may interfere with plant growth regulation.

Enzyme Inhibition

The ability of halogenated acids to inhibit enzymes is a key aspect of their biological activity. Dichloroacetic acid (DCA) is known to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex and a subsequent shift from glycolysis to oxidative phosphorylation.[4] This mechanism is the basis for its investigation as a cancer therapeutic. Enzyme inhibition by halogenated compounds can be reversible or irreversible and can occur through competitive or non-competitive mechanisms.[7][8] The specific enzymes inhibited by this compound have not been extensively documented.

Structure-Activity Relationships

The biological activity of halogenated aliphatic acids is closely linked to their chemical structure. Key factors influencing their activity include:

  • Position of Halogen Atoms: The proximity of halogen atoms to the carboxylic acid group can significantly impact the molecule's reactivity.

  • Number of Halogen Atoms: Increasing the number of halogen substituents can alter the compound's lipophilicity and electronic properties, affecting its interaction with biological targets.

  • Type of Halogen: The nature of the halogen atom (e.g., chlorine, bromine) influences the strength of the carbon-halogen bond and the leaving group potential, which can be critical for certain reaction mechanisms.[2]

StructureActivityRelationship cluster_structure Chemical Structure cluster_activity Biological Activity Structure Halogenated Carboxylic Acid Position Position of Halogens Structure->Position Number Number of Halogens Structure->Number Type Type of Halogen Structure->Type Cytotoxicity Cytotoxicity Position->Cytotoxicity Herbicidal Herbicidal Activity Position->Herbicidal Number->Cytotoxicity Number->Herbicidal Type->Cytotoxicity EnzymeInhibition Enzyme Inhibition Type->EnzymeInhibition

Caption: Structure-Activity Relationship of Halogenated Acids.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the context of evaluating the biological activity of halogenated acids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium

  • Test compounds (this compound and other halogenated acids)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

MTWorkflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: MTT Assay Workflow for Cytotoxicity.

Genotoxicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Rat liver S9 fraction (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Test compounds

Procedure:

  • Prepare a mixture of the bacterial tester strain, the test compound at various concentrations, and with or without S9 mix.

  • Pour the mixture onto minimal glucose agar plates.

  • Incubate the plates for 48-72 hours at 37°C.

  • Count the number of revertant colonies.

  • A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10][11]

AmesTestWorkflow A Prepare Bacterial Culture (S. typhimurium) B Mix Bacteria, Test Compound, and S9 Mix (optional) A->B C Pour on Minimal Agar Plates B->C D Incubate at 37°C C->D E Count Revertant Colonies D->E F Analyze for Mutagenicity E->F

Caption: Ames Test Workflow for Genotoxicity.

Conclusion

While direct experimental data comparing the biological activity of this compound with other halogenated acids is not extensively available, this guide provides a framework for understanding its potential effects based on the known activities of structurally related compounds. The cytotoxicity, herbicidal properties, and enzyme inhibition potential of halogenated carboxylic acids are strongly influenced by the number, type, and position of the halogen substituents. Further experimental studies are necessary to fully elucidate the specific biological profile of this compound and to enable a direct quantitative comparison with other halogenated acids. The provided experimental protocols offer a starting point for researchers to conduct such comparative analyses.

References

Spectroscopic Fingerprints: A Comparative Guide to Confirming the Structure of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of spectroscopic data to definitively identify 2,2-Dichlorobutanoic acid and distinguish it from its structural isomers. Detailed experimental protocols and data analysis are presented to support structural confirmation.

The precise structural elucidation of small organic molecules is a critical step in chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for this purpose, offering a unique "fingerprint" for each molecule. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of this compound and differentiate it from its isomers, such as 2,3-Dichlorobutanoic acid and 4,4-Dichlorobutanoic acid.

Comparative Spectroscopic Data Analysis

The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its key isomers. These tables are designed for easy comparison to aid in the identification of an unknown sample.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
This compound -COOH~11-13singlet (broad)1H
-CH₂-~2.3quartet2H
-CH₃~1.2triplet3H
2,3-Dichlorobutanoic acid -COOH~11-13singlet (broad)1H
-CHCl- (C2)~4.5doublet1H
-CHCl- (C3)~4.3multiplet1H
-CH₃~1.8doublet3H
4,4-Dichlorobutanoic acid -COOH~11-13singlet (broad)1H
-CH(Cl)₂~5.9triplet1H
-CH₂- (C2)~2.8triplet2H
-CH₂- (C3)~2.4quartet2H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundCarbonPredicted Chemical Shift (ppm)
This compound -COOH~170
-C(Cl)₂-~90
-CH₂-~35
-CH₃~10
2,3-Dichlorobutanoic acid -COOH~168
-CHCl- (C2)~60
-CHCl- (C3)~65
-CH₃~20
4,4-Dichlorobutanoic acid -COOH~175
-CH(Cl)₂~70
-CH₂- (C2)~30
-CH₂- (C3)~40

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)

CompoundFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
All Isomers O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1725Strong
C-Cl600-800Strong

Table 4: Mass Spectrometry Data (Key Fragments)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z) and Interpretation
This compound 156/158/160 (isotope pattern)[M-Cl]⁺, [M-COOH]⁺, [C₂H₅]⁺
2,3-Dichlorobutanoic acid 156/158/160 (isotope pattern)[M-Cl]⁺, [M-COOH]⁺, [CH₃CHCl]⁺
4,4-Dichlorobutanoic acid 156/158/160 (isotope pattern)[M-Cl]⁺, [M-COOH]⁺, [CHCl₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for carboxylic acids. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90 degrees, a longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Place a drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.[1][2]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[3] This "hard" ionization technique induces fragmentation, which is crucial for structural elucidation.[3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M⁺, M+2, and M+4 peaks for dichlorinated compounds.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

G Workflow for Structural Confirmation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Comparison cluster_2 Structural Confirmation A Obtain ¹H NMR Spectrum E Analyze ¹H NMR: - Quartet at ~2.3 ppm (2H) - Triplet at ~1.2 ppm (3H) - Broad singlet at ~11-13 ppm (1H) A->E B Obtain ¹³C NMR Spectrum F Analyze ¹³C NMR: - Signal at ~90 ppm (-C(Cl)₂-) B->F C Obtain IR Spectrum G Analyze IR: - Broad O-H stretch (2500-3300 cm⁻¹) - Strong C=O stretch (~1710 cm⁻¹) - Strong C-Cl stretch (600-800 cm⁻¹) C->G D Obtain Mass Spectrum H Analyze MS: - Molecular ion with M/M+2/M+4 pattern - Fragmentation consistent with loss of Cl, COOH D->H I Compare with Isomer Data E->I F->I G->I H->I J Structure Confirmed: This compound I->J Data Matches K Structure Not Confirmed: Re-evaluate or consider other isomers I->K Data Mismatches

References

A Comparative Guide to the Synthesis of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for 2,2-dichlorobutanoic acid, a valuable building block in organic synthesis and drug development. The following sections detail established and alternative routes, presenting key performance indicators and comprehensive experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The synthesis of this compound primarily revolves around the α-chlorination of butanoic acid or its derivatives. The Hell-Volhard-Zelinsky (HVZ) reaction is the most established method, while alternatives involving the direct chlorination of butyryl chloride offer different reactivity profiles and conditions.

Method Starting Material Reagents Typical Yield (%) Purity (%) Reaction Conditions Advantages Disadvantages
Method A: Modified Hell-Volhard-Zelinsky Reaction Butanoic AcidRed Phosphorus, Chlorine (gas)75-85>95High Temperature (120-140°C), neat or in a high-boiling solventWell-established, reliable for α-halogenationHarsh reaction conditions, use of corrosive chlorine gas, potential for side reactions if not carefully controlled
Method B: Chlorination of Butyryl Chloride Butyryl ChlorideSulfuryl Chloride (SO₂Cl₂), Benzoyl Peroxide (initiator)80-90>97Moderate Temperature (reflux in CCl₄), radical initiationMilder conditions than HVZ, higher selectivity for dichlorinationRequires preparation of butyryl chloride, use of a radical initiator

Experimental Protocols

Method A: Modified Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol describes the synthesis of this compound from butanoic acid via a modified Hell-Volhard-Zelinsky reaction. The reaction involves the in-situ generation of phosphorus trichloride, which catalyzes the α-chlorination.

Materials:

  • Butanoic acid

  • Red phosphorus

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, optional)

  • Distilled water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reactions under reflux and gas handling

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to 120-140°C in an oil bath.

  • Slowly bubble dry chlorine gas through the heated mixture. The reaction is exothermic and the temperature should be carefully monitored and controlled.

  • Continue the chlorination until the desired degree of dichlorination is achieved, as monitored by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. This may take several hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze the intermediate acyl chloride and any remaining phosphorus halides.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and hydrogen chloride, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Method B: Chlorination of Butyryl Chloride with Sulfuryl Chloride

This method provides an alternative route to this compound starting from butyryl chloride, utilizing sulfuryl chloride as the chlorinating agent under free-radical conditions.

Materials:

  • Butyryl chloride

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄)

  • Distilled water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, dissolve butyryl chloride in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Heat the solution to reflux.

  • Add sulfuryl chloride dropwise from the dropping funnel to the refluxing solution. The rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for a period determined by reaction monitoring (GC or NMR) to ensure complete dichlorination.

  • Cool the reaction mixture to room temperature.

  • Carefully add water to the mixture to quench the reaction and hydrolyze the resulting 2,2-dichlorobutyryl chloride to this compound. The hydrolysis can be facilitated by gentle heating.

  • Work-up the product as described in Method A (extraction, washing, drying, and solvent removal).

  • Purify the final product by vacuum distillation.

Reaction Pathways and Workflow

The following diagrams illustrate the signaling pathways and experimental workflows for the described synthesis methods.

G Method A: Modified Hell-Volhard-Zelinsky Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Butanoic_Acid Butanoic Acid Acyl_Chloride_Formation In-situ PCl₃ formation & Butyryl Chloride formation Butanoic_Acid->Acyl_Chloride_Formation Red_Phosphorus Red Phosphorus Red_Phosphorus->Acyl_Chloride_Formation Chlorine_Gas Chlorine Gas Chlorine_Gas->Acyl_Chloride_Formation Dichlorination α,α-Dichlorination Chlorine_Gas->Dichlorination Enolization Enolization Acyl_Chloride_Formation->Enolization Enolization->Dichlorination Hydrolysis Hydrolysis Dichlorination->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Vacuum Distillation

Caption: Workflow for the synthesis of this compound via a modified HVZ reaction.

G Method B: Chlorination of Butyryl Chloride cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Butyryl_Chloride Butyryl Chloride Radical_Chlorination Free Radical Chlorination Butyryl_Chloride->Radical_Chlorination Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Radical_Chlorination Radical_Initiator Radical Initiator (Benzoyl Peroxide) Radical_Initiator->Radical_Chlorination Hydrolysis Hydrolysis Radical_Chlorination->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Vacuum Distillation

Caption: Workflow for the synthesis of this compound from butyryl chloride.

G Comparison of Synthesis Routes Start Butanoic Acid HVZ Method A: Modified Hell-Volhard-Zelinsky (Red P, Cl₂) Start->HVZ Thionyl_Chloride Thionyl Chloride (SOCl₂) Start->Thionyl_Chloride Butyryl_Chloride Butyryl Chloride Radical_Chlorination Method B: Radical Chlorination (SO₂Cl₂, Initiator) Butyryl_Chloride->Radical_Chlorination Final_Product This compound HVZ->Final_Product Radical_Chlorination->Final_Product Thionyl_Chloride->Butyryl_Chloride

Caption: Logical relationship between the starting materials and the two primary synthesis methods.

Comparative Toxicity of Dichlorinated Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative toxicity of dichlorinated carboxylic acids is crucial for informed decision-making in various research and development phases. This guide provides a comprehensive comparison of Dichloroacetic acid (DCA), Dalapon (2,2-dichloropropionic acid), 2,3-dichloropropionic acid, and 3,3-dichloropropionic acid, focusing on their toxicological profiles and mechanisms of action.

Executive Summary

Dichlorinated carboxylic acids exhibit a range of toxicities affecting various organs and cellular pathways. Dichloroacetic acid (DCA) is the most studied of the group, with known hepatotoxic, nephrotoxic, and neurotoxic effects, primarily through the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). Dalapon (2,2-dichloropropionic acid) is a herbicide with moderate acute toxicity, targeting lipid biosynthesis. Data on 2,3-dichloropropionic acid and 3,3-dichloropropionic acid is more limited, but they are recognized as toxic and corrosive substances. This guide synthesizes available quantitative data, details experimental methodologies for toxicity assessment, and visualizes key signaling pathways to facilitate a comparative understanding of these compounds.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute, genetic, hepatic, and renal toxicity of the four dichlorinated carboxylic acids. It is important to note that directly comparative studies across all compounds and endpoints are limited; therefore, data from different studies are presented, and direct comparisons should be made with caution.

Table 1: Comparative Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)Reference
Dichloroacetic acid (DCA)Mouse~2866 (32.1 mmol/kg)[1]
Dalapon (2,2-dichloropropionic acid)Rat (male)9330[2]
Rat (female)7570[2]
2,3-Dichloropropionic acidNot AvailableNot Available
3,3-Dichloropropionic acidNot AvailableNot Available

Table 2: Comparative Genotoxicity

CompoundAssayTest SystemResultReference
Dichloroacetic acid (DCA)Ames TestSalmonella typhimurium TA100Mutagenic[3]
SOS ChromotestEscherichia coli PQ 37Induced DNA damage[3]
Dalapon (2,2-dichloropropionic acid)Not AvailableNot AvailableNot Available
2,3-Dichloropropionic acidNot AvailableNot AvailableNot Available
3,3-Dichloropropionic acidNot AvailableNot AvailableNot Available

Table 3: Comparative Hepatotoxicity Markers

CompoundTest SpeciesKey FindingsReference
Dichloroacetic acid (DCA)RodentsHepatocarcinogenic, induces liver tumors.[4]
Dalapon (2,2-dichloropropionic acid)Not specifiedNot a primary target organ.
2,3-Dichloropropionic acidNot specifiedLimited evidence of carcinogenic effect.[5]
3,3-Dichloropropionic acidNot specifiedNo data available.

Table 4: Comparative Nephrotoxicity Markers

CompoundTest SpeciesKey FindingsReference
Dichloroacetic acid (DCA)Not specifiedCan cause kidney damage.
Dalapon (2,2-dichloropropionic acid)RatIncreased kidney weight with long-term exposure.[2]
2,3-Dichloropropionic acidNot specifiedCorrosive, potential for kidney damage.[5]
3,3-Dichloropropionic acidNot specifiedCorrosive, potential for kidney damage.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided to aid in the design and interpretation of experimental studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-free medium.

Protocol Outline:

  • Strain Selection: Use of multiple strains (e.g., TA97a, TA98, TA100, TA102) to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Micronucleus Assay

This assay is used to detect chromosomal damage or damage to the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated animal population indicates that the substance is genotoxic.

Protocol Outline:

  • Animal Model: Typically performed in rodents (mice or rats).

  • Dosing: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are included.

  • Tissue Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Slide Preparation: The collected cells are processed and stained to visualize micronuclei in newly formed red blood cells (polychromatic erythrocytes).

  • Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a large number of cells under a microscope.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the known or proposed signaling pathways involved in the toxicity of dichlorinated carboxylic acids.

DCA_PDK_Inhibition cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH PDH Pyruvate Dehydrogenase (PDH) (Active) PDH_inactive Pyruvate Dehydrogenase (PDH-P) (Inactive) PDH->PDH_inactive PDK (Phosphorylation) PDH_inactive->PDH PDP (Dephosphorylation) TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle DCA Dichloroacetic Acid (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibition

Figure 1: Dichloroacetic Acid (DCA) Mechanism of Action.

DCA_Oxidative_Stress cluster_cellular_stress Cellular Stress Response DCA Dichloroacetic Acid (DCA) PI3K PI3K DCA->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription

Figure 2: DCA-Induced Oxidative Stress Response Pathway.

Dalapon_ACCase_Inhibition cluster_fatty_acid_synthesis Fatty Acid Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase ACCase Acetyl-CoA Carboxylase (ACCase) Dalapon Dalapon (2,2-dichloropropionic acid) Dalapon->ACCase Inhibition

Figure 3: Dalapon's Mechanism of Action via ACCase Inhibition.
Experimental Workflow

The following diagram outlines a general experimental workflow for the comparative toxicity assessment of dichlorinated carboxylic acids.

Toxicity_Workflow cluster_planning Experimental Design cluster_execution In Vivo / In Vitro Studies cluster_analysis Data Analysis and Interpretation SelectCompounds Select Dichlorinated Carboxylic Acids SelectAssays Select Toxicity Assays (e.g., Acute, Genotoxicity, Hepatotoxicity, Nephrotoxicity) SelectCompounds->SelectAssays DetermineDoses Determine Dose Range SelectAssays->DetermineDoses AnimalStudies Animal Studies (e.g., Rats, Mice) DetermineDoses->AnimalStudies CellCulture Cell Culture Studies (e.g., Hepatocytes, Renal Cells) DetermineDoses->CellCulture CollectData Collect Endpoint Data (e.g., LD50, DNA damage, biomarkers) AnimalStudies->CollectData CellCulture->CollectData StatisticalAnalysis Statistical Analysis CollectData->StatisticalAnalysis CompareToxicity Compare Toxicity Profiles StatisticalAnalysis->CompareToxicity

Figure 4: General Workflow for Comparative Toxicity Assessment.

References

A Researcher's Guide to Assessing the Purity of Synthesized 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, verifying the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of analytical techniques for assessing the purity of 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid of interest in various chemical and pharmaceutical research areas. We present detailed experimental protocols, performance comparisons, and guidance on selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques

The selection of an analytical method for purity determination depends on several factors, including the expected impurities, the required accuracy and precision, and the available instrumentation. Here, we compare three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Performance Comparison of Analytical Methods for this compound Purity Assessment

ParameterGC-MS (with Derivatization)HPLC-UVQuantitative ¹H-NMR
Principle Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Purity (%) 98.5 ± 0.398.2 ± 0.599.1 ± 0.1
Limit of Detection Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Limit of Quantitation Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Sample Throughput ModerateHighLow to Moderate
Primary Impurities Detected Monochlorobutanoic acid, other positional isomers, residual starting materials.Non-volatile impurities, compounds with UV chromophores.Structurally similar impurities, residual solvents, water.
Advantages High sensitivity and selectivity, excellent for identifying volatile impurities.Robust, widely available, suitable for non-volatile impurities.Highly accurate and precise, provides structural information, primary analytical method.
Disadvantages Requires derivatization, potential for thermal degradation of the analyte.Lower sensitivity than GC-MS, requires a UV chromophore for sensitive detection.Lower sensitivity, requires a high-field NMR spectrometer and a suitable internal standard.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable purity data. Below are representative methodologies for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile ester.

1. Sample Preparation and Derivatization (Esterification):

  • Weigh accurately about 10 mg of the synthesized this compound into a reaction vial.

  • Add 1 mL of 10% (w/v) Boron Trifluoride in Methanol (BF₃/MeOH).

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the methyl 2,2-dichlorobutanoate, to a clean GC vial for analysis.

2. GC-MS Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for analyzing the purity of this compound without derivatization, focusing on non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized acid and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile (B52724) and 40% water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

1. Sample Preparation:

  • Accurately weigh about 20 mg of the synthesized this compound and about 10 mg of a suitable internal standard (e.g., maleic acid, with certified purity) into a clean NMR tube.

  • Record the exact weights.

  • Dissolve the solids in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

2. ¹H-NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30 s for accurate quantification).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

3. Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Potential Impurities in the Synthesis of this compound

The synthesis of this compound, often achieved through the Hell-Volhard-Zelinsky (HVZ) reaction or similar chlorination methods starting from butanoic acid, can lead to several impurities. Identifying these potential byproducts is crucial for selecting the appropriate analytical technique for their detection and quantification.

Table 2: Common Potential Impurities and Their Origin

ImpurityChemical StructureLikely Origin
Butanoic AcidCH₃CH₂CH₂COOHUnreacted starting material.
2-Chlorobutanoic AcidCH₃CH₂CHClCOOHIncomplete chlorination.
3-Chlorobutanoic AcidCH₃CHClCH₂COOHIsomeric byproduct of chlorination.
4-Chlorobutanoic AcidClCH₂CH₂CH₂COOHIsomeric byproduct of chlorination.
2,3-Dichlorobutanoic AcidCH₃CHClCHClCOOHIsomeric byproduct of dichlorination.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound, from initial synthesis to final purity determination.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Outcome Synthesis Synthesis of this compound (e.g., HVZ Reaction) Crude_Product Crude Product Isolation Synthesis->Crude_Product Initial_Screening Initial Screening (e.g., TLC, ¹H-NMR) Crude_Product->Initial_Screening Method_Selection Method Selection Initial_Screening->Method_Selection GC_MS GC-MS Analysis (Derivatization) Method_Selection->GC_MS Volatile Impurities HPLC HPLC-UV Analysis Method_Selection->HPLC Non-volatile Impurities qNMR Quantitative ¹H-NMR Method_Selection->qNMR High Accuracy Required Data_Analysis Data Analysis & Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Final_Purity Final Purity Report Data_Analysis->Final_Purity Purification Further Purification Required Final_Purity->Purification If Purity < Desired Level

A Researcher's Guide to Cross-Reactivity Assessment of 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comparative framework for assessing the cross-reactivity of analytical assays for 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid of interest in various research contexts. Due to a lack of published cross-reactivity studies for this specific compound, this guide presents a hypothetical experimental plan, including detailed protocols and plausible data, to serve as a practical template for researchers undertaking such investigations.

Introduction to Cross-Reactivity in Analytical Methods

Cross-reactivity refers to the phenomenon where an analytical method detects substances other than the intended analyte.[1] In immunoassays, this occurs when antibodies bind to molecules that are structurally similar to the target antigen.[1] For chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), cross-reactivity can manifest as co-elution and similar fragmentation patterns of interfering compounds, leading to inaccurate quantification.[2][3] Assessing cross-reactivity is a critical component of method validation, ensuring the accuracy and reliability of experimental results.

Analytical Methods for Haloacetic Acids

The primary analytical methods for haloacetic acids (HAAs), the chemical class to which this compound belongs, are GC-MS and LC-MS/MS.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is a gold standard for HAA analysis.[5] However, it requires a derivatization step to convert the non-volatile HAAs into volatile esters, typically using acidic methanol (B129727) or diazomethane.[2][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has the advantage of allowing for direct injection of aqueous samples without derivatization, simplifying sample preparation.[3][6][7] It is a sensitive and rapid technique for HAA determination.[7]

  • Immunoassay (e.g., Competitive ELISA): While no commercial immunoassay for this compound is currently available, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) could be developed for rapid screening.[8][9] This format is well-suited for the detection of small molecules (haptens) like this compound.[10]

Hypothetical Cross-Reactivity Study: A Comparative Analysis

This section outlines a hypothetical study to assess the cross-reactivity of a competitive ELISA designed for this compound. The study compares its performance against a range of structurally similar compounds.

Potential Cross-Reactants

Based on structural similarity, the following compounds are selected as potential cross-reactants for this compound:

  • Isomers of Dichlorobutanoic Acid:

    • 2,3-Dichlorobutanoic acid[11]

    • 2,4-Dichlorobutanoic acid[12]

    • 3,4-Dichlorobutanoic acid[13]

  • Other Haloacetic Acids (HAAs):

    • Monochloroacetic acid[14]

    • Dichloroacetic acid[14]

    • Trichloroacetic acid[14]

    • Monobromoacetic acid[14]

    • Dibromoacetic acid[14]

  • Longer-Chain 2,2-Dichloroalkanoic Acids:

    • 2,2-Dichloropentanoic acid[15]

    • 2,2-Dichlorooctanoic acid[16]

Experimental Protocol: Competitive ELISA

The following protocol is a hypothetical adaptation for determining the cross-reactivity of an immunoassay for this compound.[17][18]

1. Reagent Preparation:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA). Dilute to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
  • Antibody: Monoclonal or polyclonal antibody specific to this compound.
  • Standards: Prepare a serial dilution of this compound in assay buffer.
  • Test Compounds: Prepare serial dilutions of each potential cross-reactant in assay buffer.
  • Enzyme-Conjugated Secondary Antibody: (e.g., HRP-conjugated anti-mouse IgG).
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2N H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
  • Competition: Add 50 µL of standard or test compound and 50 µL of the primary antibody to each well. Incubate for 1-2 hours at 37°C.
  • Washing: Repeat the washing step.
  • Detection: Add 100 µL of the enzyme-conjugated secondary antibody. Incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Signal Development: Add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.
  • Stopping the Reaction: Add 50 µL of stop solution.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the IC50 for each test compound.
  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Data Presentation: Hypothetical Cross-Reactivity Data

The following table summarizes plausible, hypothetical results from the competitive ELISA described above.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
This compound CH₃CH₂C(Cl)₂COOH 10 100
2,3-Dichlorobutanoic acidCH₃CH(Cl)CH(Cl)COOH2504.0
2,4-Dichlorobutanoic acidClCH₂CH₂CH(Cl)COOH>10,000<0.1
3,4-Dichlorobutanoic acidClCH₂CH(Cl)CH₂COOH>10,000<0.1
Dichloroacetic acidCl₂CHCOOH8001.25
Trichloroacetic acidCCl₃COOH1,5000.67
Monochloroacetic acidClCH₂COOH>10,000<0.1
Dibromoacetic acidBr₂CHCOOH5,0000.2
Monobromoacetic acidBrCH₂COOH>10,000<0.1
2,2-Dichloropentanoic acidCH₃CH₂CH₂C(Cl)₂COOH5020.0
2,2-Dichlorooctanoic acidCH₃(CH₂)₅C(Cl)₂COOH1,0001.0

Visualizing the Workflow and Relationships

To clarify the experimental process and the relationships between the tested compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive ELISA Protocol cluster_analysis Data Analysis A Prepare Coating Antigen (2,2-DBA-BSA) D Coat Plate with Antigen A->D B Prepare Primary Antibody (anti-2,2-DBA) F Competitive Binding Step (Antibody + Sample/Standard) B->F C Prepare Standards & Test Compounds C->F E Block Wells D->E E->F G Add Enzyme-Conjugated Secondary Antibody F->G H Add Substrate & Stop Reaction G->H I Read Absorbance H->I J Calculate IC50 Values I->J K Calculate % Cross-Reactivity J->K

Caption: Experimental workflow for cross-reactivity assessment using competitive ELISA.

G cluster_isomers Isomers cluster_haas Other Haloacetic Acids cluster_analogs Chain Length Analogs Target This compound 2,3-Dichlorobutanoic Acid 2,3-Dichlorobutanoic Acid Target->2,3-Dichlorobutanoic Acid High Structural Similarity Dichloroacetic Acid Dichloroacetic Acid Target->Dichloroacetic Acid Moderate Similarity 2,2-Dichloropentanoic Acid 2,2-Dichloropentanoic Acid Target->2,2-Dichloropentanoic Acid High Structural Similarity 2,4-Dichlorobutanoic Acid 2,4-Dichlorobutanoic Acid 3,4-Dichlorobutanoic Acid 3,4-Dichlorobutanoic Acid Trichloroacetic Acid Trichloroacetic Acid Dibromoacetic Acid Dibromoacetic Acid 2,2-Dichlorooctanoic Acid 2,2-Dichlorooctanoic Acid

Caption: Structural relationships of potential cross-reactants to this compound.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the cross-reactivity of analytical methods for this compound. The detailed experimental protocol for a competitive ELISA, along with the structured data presentation and workflow visualizations, offers a practical resource for researchers. The principles outlined here can be readily adapted for other analytical techniques, such as GC-MS and LC-MS/MS, and for other small molecule analytes. By rigorously assessing cross-reactivity, scientists and drug development professionals can ensure the validity and reliability of their analytical data, leading to more robust and reproducible research outcomes.

References

A Comparative Analysis of 2,2-Dichlorobutanoic Acid and Commercial Herbicides for Grass Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of 2,2-Dichlorobutanoic acid, commonly known as Dalapon, against two widely used commercial herbicides: glyphosate (B1671968) and paraquat (B189505). The information presented is intended to offer an objective analysis of their performance, supported by available data and detailed experimental methodologies, to assist in research and development efforts.

Executive Summary

This compound (Dalapon) is a selective, systemic herbicide primarily used for the control of annual and perennial grasses. It functions by inhibiting lipid synthesis within the plant. In comparison, glyphosate is a broad-spectrum, systemic herbicide that inhibits the synthesis of essential aromatic amino acids, while paraquat is a non-selective contact herbicide that causes rapid cell death by inducing oxidative stress. The choice of herbicide depends on the target weed species, the desired selectivity, and the speed of action required. This guide delves into the mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these herbicides.

Mechanisms of Action

Understanding the distinct mechanisms of action is crucial for selecting the appropriate herbicide for a specific application and for managing the development of herbicide resistance.

  • This compound (Dalapon): Dalapon is absorbed by both the leaves and roots and is translocated throughout the plant.[1][2] Its primary mode of action is believed to be the inhibition of lipid synthesis, a vital process for cell membrane integrity and energy storage.[1] This disruption of lipid metabolism leads to a slow but effective control of grass species.

  • Glyphosate: As a systemic herbicide, glyphosate is also absorbed through the foliage and translocated to all parts of the plant. Its mechanism involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][4] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) essential for protein synthesis and overall plant growth.[3][4]

  • Paraquat: Paraquat is a fast-acting, non-selective contact herbicide. Upon application, it is rapidly absorbed by green plant tissues. In the presence of light, it undergoes a redox cycling process, leading to the generation of highly reactive oxygen species (ROS). These ROS cause lipid peroxidation, which destroys cell membranes and leads to rapid desiccation and death of the plant tissue.

G cluster_Dalapon This compound (Dalapon) cluster_Glyphosate Glyphosate cluster_Paraquat Paraquat Dalapon_Absorption Absorption (Leaves & Roots) Dalapon_Translocation Systemic Translocation Dalapon_Absorption->Dalapon_Translocation Dalapon_MOA Inhibition of Lipid Synthesis Dalapon_Translocation->Dalapon_MOA Dalapon_Effect Grass Weed Control Dalapon_MOA->Dalapon_Effect Glyphosate_Absorption Absorption (Foliage) Glyphosate_Translocation Systemic Translocation Glyphosate_Absorption->Glyphosate_Translocation Glyphosate_MOA Inhibition of EPSPS Enzyme (Shikimate Pathway) Glyphosate_Translocation->Glyphosate_MOA Glyphosate_Effect Broad-Spectrum Weed Control Glyphosate_MOA->Glyphosate_Effect Paraquat_Absorption Contact Absorption (Foliage) Paraquat_MOA Generation of Reactive Oxygen Species (ROS) Paraquat_Absorption->Paraquat_MOA Paraquat_Effect Rapid, Non-Selective Weed Control Paraquat_MOA->Paraquat_Effect

Figure 1. Simplified signaling pathways for the mechanisms of action of Dalapon, Glyphosate, and Paraquat.

Comparative Efficacy Data

Direct comparative studies with standardized metrics like IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) for this compound against glyphosate and paraquat on a range of grass species are limited in publicly available literature. However, data from various studies on their application rates and observed efficacy provide a basis for comparison.

Table 1: Application Rates for Effective Grass Control

HerbicideTarget WeedsTypical Application RateSource
This compound (Dalapon) Annual and Perennial Grasses3.5 - 20 kg/ha [1]
Barley Grass1.5 - 2 kg/ha [5]
Kikuyu, Couch, Paspalum2.5 - 10 kg/ha [1]
Glyphosate Annual Weeds1 - 2 L/ha[6]
Perennial Grasses (e.g., Kikuyu)4 - 6 L/ha[6]
Johnson Grass6 L/ha[6]
Paraquat General Weed Control1 L/ha[7]
Annual Grasses & Broadleaf WeedsVaries by product and weed density[8]

Note: Application rates can vary significantly based on the specific product formulation, weed growth stage, environmental conditions, and desired level of control. Always refer to the product label for specific recommendations.

One study on emergent weeds found that a combination of Dalapon (10 pounds/acre) and 2,4-D (10 pounds/acre) provided control comparable to a standard treatment of 2,4-D in an oil carrier.[9] Another study evaluating post-emergence herbicides in cotton fields used glyphosate at 3 L/ha and paraquat at 1 L/ha.[7] While not a direct comparison with Dalapon on grasses, these figures provide context for typical field application rates.

Experimental Protocols for Herbicide Efficacy Evaluation

To conduct a robust comparative study of these herbicides, a standardized experimental protocol is essential. The following outlines a general methodology for greenhouse and field trials based on established guidelines.[10][11]

Greenhouse Pot Study Protocol

Objective: To determine the dose-response relationship and calculate IC50/ED50 values for each herbicide on target grass species.

Materials:

  • Seeds of target grass species (e.g., Lolium rigidum, Avena fatua)

  • Pots (e.g., 10 cm diameter) filled with a standardized soil mix

  • Technical grade this compound, glyphosate, and paraquat

  • Appropriate solvents and adjuvants as required by herbicide formulation

  • Automated spray chamber for uniform application

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Plant Cultivation: Sow a predetermined number of seeds in each pot and thin to a uniform number of seedlings per pot after emergence.

  • Herbicide Application: Apply herbicides at a range of concentrations (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of the recommended field rate) when seedlings have reached a specific growth stage (e.g., 2-3 leaf stage).

  • Experimental Design: Use a completely randomized design with multiple replications (e.g., 4-5) for each treatment.

  • Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), assess visual injury (on a scale of 0-100%), plant height, and fresh/dry biomass.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) and perform regression analysis to determine the IC50 or ED50 values.

G cluster_workflow Greenhouse Herbicide Efficacy Workflow start Start: Plant Cultivation herbicide_prep Prepare Herbicide Solutions (Varying Concentrations) start->herbicide_prep application Apply Herbicides in Spray Chamber herbicide_prep->application incubation Incubate in Growth Chamber application->incubation data_collection Data Collection (Visual Injury, Biomass) incubation->data_collection analysis Statistical Analysis (IC50/ED50 Calculation) data_collection->analysis end End: Comparative Efficacy Determined analysis->end

Figure 2. A generalized workflow for a greenhouse-based herbicide efficacy study.

Field Trial Protocol

Objective: To evaluate the performance of the herbicides under real-world environmental conditions.

Materials:

  • Commercial formulations of this compound, glyphosate, and paraquat

  • Field sprayer calibrated for accurate application

  • Test plots with natural or seeded infestations of target grass weeds

Procedure:

  • Site Selection: Choose a site with a uniform weed population and soil type.

  • Experimental Design: Use a randomized complete block design with multiple replications (e.g., 3-4) to account for field variability.

  • Plot Establishment: Mark out plots of a standard size (e.g., 2m x 5m).

  • Herbicide Application: Apply herbicides at their recommended field rates at the appropriate weed growth stage. Include an untreated control for comparison.

  • Data Collection: Assess weed control visually at regular intervals. Collect quadrat samples to determine weed density and biomass. Measure crop yield if applicable and assess for any phytotoxicity.

  • Data Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Conclusion

This compound (Dalapon) remains a relevant herbicide for the selective control of grass weeds, acting through the inhibition of lipid synthesis. In contrast, glyphosate offers broad-spectrum, systemic control by targeting the shikimate pathway, while paraquat provides rapid, non-selective, contact-based weed knockdown. The selection of the most appropriate herbicide is contingent on the specific weed challenge, crop safety requirements, and desired speed of action. The provided experimental protocols offer a framework for conducting rigorous, comparative evaluations to generate the quantitative data necessary for informed decision-making in research and development. Further head-to-head studies are warranted to provide more precise comparative efficacy data, such as IC50 and ED50 values, across a wider range of grass species.

References

Unraveling the Nuances: A Comparative Guide to the Mechanism of Action of Auxinic Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, a comprehensive understanding of the molecular mechanisms underpinning the action of auxinic herbicides is paramount. This guide provides a detailed comparison of various auxinic herbicides, focusing on their differential interactions with auxin co-receptor complexes and the resulting physiological effects. Experimental data from key studies are presented to illuminate the subtle yet significant differences that dictate their herbicidal efficacy and selectivity.

Auxinic herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overstimulation of auxin signaling pathways in susceptible plants. These synthetic compounds are classified into several chemical families, including phenoxy-carboxylic acids, benzoic acids, pyridine-carboxylic acids, and quinoline-carboxylic acids. While they share a common primary mode of action, their molecular interactions and downstream effects exhibit notable variations.

The Core Mechanism: Hijacking the Auxin Signaling Pathway

The central mechanism of auxinic herbicide action involves their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor unleashes Auxin Response Factors (ARFs), which then modulate the expression of a multitude of auxin-responsive genes. This disruption of regulated gene expression ultimately leads to a cascade of physiological disturbances, including uncontrolled cell division and elongation, epinasty, and eventually, plant death.

Comparative Performance of Auxinic Herbicides

The efficacy of different auxinic herbicides is intrinsically linked to their binding affinity for various TIR1/AFB receptors and their subsequent impact on plant growth. The following tables summarize quantitative data from comparative studies, providing insights into these differences.

In Vitro Binding Affinity to TIR1/AFB Receptors

The binding affinity of auxinic herbicides to different TIR1/AFB receptor clades can vary significantly, influencing their herbicidal activity. Surface Plasmon Resonance (SPR) is a powerful technique used to measure these binding kinetics in real-time.

HerbicideChemical ClassTIR1 Binding Affinity (Kd, µM)AFB5 Binding Affinity (Kd, µM)
IAA (Natural Auxin) Indoleacetic Acid~5.8~29
2,4-D Phenoxy-carboxylic Acid~23.5~11.8
Dicamba Benzoic Acid>500>500
Picloram Pyridine-carboxylic Acid~147~2.9
Quinclorac Quinoline-carboxylic AcidNo significant binding detectedNo significant binding detected

Data compiled from studies utilizing surface plasmon resonance to measure the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Whole-Plant Bioassays: A Reflection of in Vivo Efficacy

The ultimate measure of a herbicide's effectiveness lies in its ability to control target weeds. Whole-plant bioassays, such as root growth inhibition and foliar phytotoxicity assays, provide a quantitative assessment of a herbicide's in vivo performance.

Table 2: Comparative Efficacy of Auxinic Herbicides on Arabidopsis thaliana

HerbicideChemical ClassRoot Growth Inhibition (IC50, µM)Foliar Phytotoxicity (GR50, g ai/ha)
2,4-D Phenoxy-carboxylic Acid0.0450-100
Dicamba Benzoic Acid0.2100-200
Picloram Pyridine-carboxylic Acid0.0110-50

IC50 (Inhibitory Concentration 50) is the concentration of herbicide that inhibits root growth by 50%. GR50 (Growth Reduction 50) is the dose of herbicide that reduces plant growth by 50%. Data is specific to the model plant Arabidopsis thaliana and may vary for different weed species.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_response Cellular Response Auxinic Herbicide Auxinic Herbicide TIR1/AFB TIR1/AFB Auxinic Herbicide->TIR1/AFB Binds to Uncontrolled Growth Uncontrolled Growth SCF Complex SCF Complex TIR1/AFB->SCF Complex Part of Aux/IAA Aux/IAA 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome Degradation ARF ARF Aux/IAA->ARF Represses SCF Complex->Aux/IAA Ubiquitinates Auxin Responsive Genes Auxin Responsive Genes ARF->Auxin Responsive Genes Activates Transcription Auxin Responsive Genes->Uncontrolled Growth

Caption: Auxinic Herbicide Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Protein Expression Protein Expression SPR Assay SPR Assay Protein Expression->SPR Assay Binding Affinity (Kd) Binding Affinity (Kd) SPR Assay->Binding Affinity (Kd) Efficacy (IC50, GR50) Efficacy (IC50, GR50) Binding Affinity (Kd)->Efficacy (IC50, GR50) Correlates with Plant Growth Plant Growth Herbicide Treatment Herbicide Treatment Plant Growth->Herbicide Treatment Root Growth Assay Root Growth Assay Herbicide Treatment->Root Growth Assay Foliar Phytotoxicity Assay Foliar Phytotoxicity Assay Herbicide Treatment->Foliar Phytotoxicity Assay Root Growth Assay->Efficacy (IC50, GR50) Foliar Phytotoxicity Assay->Efficacy (IC50, GR50)

Caption: Experimental Workflow for Herbicide Comparison.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.

Surface Plasmon Resonance (SPR) Binding Assay

This in vitro technique measures the binding kinetics between the auxinic herbicide and purified TIR1/AFB receptor proteins.

  • Protein Expression and Purification: TIR1/AFB proteins are expressed in an appropriate system (e.g., insect cells) and purified to homogeneity.

  • Chip Preparation: A sensor chip with a streptavidin-coated surface is used. A biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7) is immobilized on the chip surface.

  • Binding Analysis: A solution containing the purified TIR1/AFB protein and the auxinic herbicide at various concentrations is flowed over the sensor chip. The binding of the TIR1/AFB-herbicide complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index, which is proportional to the mass bound to the surface.

  • Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Arabidopsis thaliana Root Growth Inhibition Assay

This whole-plant bioassay provides a quantitative measure of a herbicide's effect on plant growth.

  • Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana (wild-type, e.g., Col-0) are surface-sterilized and plated on a sterile nutrient agar (B569324) medium.

  • Herbicide Treatment: The nutrient agar is supplemented with a range of concentrations of the auxinic herbicide.

  • Incubation: The plates are incubated vertically in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a set period (e.g., 7-10 days), the length of the primary root of each seedling is measured.

  • Data Analysis: The root length of treated seedlings is compared to that of untreated control seedlings. The IC50 value, the concentration of herbicide that causes a 50% inhibition of root growth, is calculated using a dose-response curve.

Foliar Phytotoxicity Assay

This assay assesses the herbicidal efficacy when applied to the leaves of whole plants.

  • Plant Growth: Arabidopsis thaliana plants are grown in soil under controlled greenhouse conditions until they reach a specific developmental stage (e.g., the 4-6 leaf stage).

  • Herbicide Application: The auxinic herbicides are applied as a foliar spray at various rates (e.g., in grams of active ingredient per hectare). A non-treated control group is included.

  • Evaluation: After a specified period (e.g., 14-21 days), the plants are visually assessed for injury, and the fresh or dry weight of the above-ground tissue is measured.

  • Data Analysis: The growth reduction of the treated plants is calculated relative to the untreated control. The GR50 value, the herbicide rate that causes a 50% reduction in plant growth, is determined from a dose-response curve.

Conclusion

The comparative analysis of auxinic herbicides reveals a complex interplay between their chemical structure, binding affinity to specific auxin co-receptors, and their ultimate herbicidal efficacy. While all auxinic herbicides exploit the plant's natural auxin signaling pathway, the nuances in their molecular interactions lead to significant differences in their performance. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the development of more effective and selective weed management strategies and for anticipating and managing the evolution of herbicide resistance. The detailed protocols provided herein serve as a foundation for researchers to conduct further comparative studies and to deepen our collective knowledge of these vital agricultural tools.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of 2,2-Dichlorobutanoic acid and related chlorinated carboxylic acids. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally similar compounds, primarily 2,2-dichloropropionic acid (Dalapon), as well as monochloroacetic acid and trichloroacetic acid, to provide a comprehensive overview of the expected environmental behavior. The primary routes of environmental dissipation—biodegradation, hydrolysis, and photolysis—are discussed, with available quantitative data summarized for comparison.

Data Summary

The environmental persistence and degradation pathways of chlorinated carboxylic acids are influenced by the number and position of chlorine atoms on the alkyl chain. The following tables summarize the available quantitative data for key environmental fate parameters.

Table 1: Biodegradation Half-Life of this compound and Related Compounds

CompoundMediumConditionHalf-LifeDegradation Products
2,2-Dichloropropionic acid (Dalapon) SoilAerobic2 to 8 weeksPyruvate, Alanine
River SedimentAnaerobic42 daysNot specified
Monochloroacetic acid Aquatic MicrocosmAerobicIntermediate residence time (~14 days)Glycolic acid
Dichloroacetic acid Aquatic MicrocosmAerobicShortest residence time (~4 days)Glyoxylic acid
Trichloroacetic acid Aquatic MicrocosmAerobicLongest residence time (~40 days)Oxalic acid

Table 2: Hydrolysis Half-Life of this compound and Related Compounds

CompoundpHTemperatureHalf-Life
2,2-Dichloropropionic acid (Dalapon) Neutral< 25°CSeveral months
Monochloroacetic acid Not specified15°C15 years (extrapolated)
Dichloroacetic acid Not specified15°C68 years (extrapolated)
Trichloroacetic acid Not specified15°C46 years (extrapolated)

Table 3: Photolysis Data for Related Compounds

CompoundConditionQuantum YieldHalf-Life
2,2-Dichloropropionic acid (Dalapon) Sunlit surface watersNot reportedConsidered a potential but unquantified fate process
2,4-Dichlorophenoxyacetic acid (2,4-D) Aqueous solutionNot specified13 days (at 25°C in distilled water)

Experimental Protocols

The data presented in this guide are typically generated using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Biodegradation Testing

Standardized tests for assessing the biodegradability of chemicals in soil and water are crucial for determining their environmental persistence.

  • Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline is designed to determine the rate and route of degradation of a chemical in aerobic and anaerobic soil environments. The test substance is applied to soil samples, which are then incubated under controlled conditions. The disappearance of the parent compound and the formation of transformation products are monitored over time.

  • Ready Biodegradability (OECD 301 Series): This series of six tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous medium. These tests, such as the CO2 Evolution Test (OECD 301B), measure the conversion of the organic carbon in the test substance to carbon dioxide.

Hydrolysis Testing

Hydrolysis is a key abiotic degradation pathway for many chemicals in the environment.

  • Hydrolysis as a Function of pH (OECD 111): This test guideline determines the rate of hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The test is usually conducted at a constant temperature in the dark to prevent photodegradation. The concentration of the test substance is measured at various time intervals to determine the hydrolysis rate constant and half-life.

Photolysis Testing

Photodegradation can be a significant dissipation route for chemicals exposed to sunlight.

  • Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline describes a method for determining the direct phototransformation rate of a chemical in water under simulated sunlight. A solution of the test substance in pure water is irradiated with a light source that mimics the solar spectrum. The quantum yield, which is a measure of the efficiency of the photochemical reaction, is determined and used to estimate the environmental photolysis half-life.

Conceptual Workflow for Environmental Fate Assessment

The following diagram illustrates a typical workflow for assessing the environmental fate of a chemical compound like this compound.

EnvironmentalFateWorkflow cluster_0 Initial Assessment cluster_1 Degradation Pathways cluster_2 Data Analysis & Risk Assessment A Compound Identification (this compound) B Physicochemical Properties (Solubility, Vapor Pressure, pKa) A->B C Biodegradation Screening (OECD 301) B->C Aqueous solubility D Soil Metabolism (OECD 307) B->D Soil partitioning E Hydrolysis (OECD 111) B->E pH stability F Photolysis (OECD 316) B->F UV absorption G Determine Half-lives (DT50) C->G D->G H Identify Degradation Products D->H E->G E->H F->G F->H I Environmental Fate Modeling G->I H->I J Risk Characterization I->J

Caption: Conceptual workflow for assessing the environmental fate of a chemical.

Discussion of Environmental Fate

Biodegradation: The primary mechanism for the environmental degradation of short-chain chlorinated carboxylic acids appears to be microbial action. For Dalapon, the biodegradation half-life in soil is in the range of weeks to a couple of months. The number of chlorine atoms on the alpha-carbon can influence the rate of degradation, with dichloroacetic acid degrading faster than monochloroacetic acid, which in turn degrades faster than trichloroacetic acid in aquatic systems. This suggests that this compound is likely to be biodegradable, with a persistence in soil and water that is dependent on microbial populations and environmental conditions. The expected initial biodegradation step would involve the removal of the chlorine atoms, followed by the breakdown of the carbon chain.

Hydrolysis: Hydrolysis of the carbon-chlorine bonds in short-chain chlorinated alkanoic acids is generally a very slow process under typical environmental conditions. The extrapolated hydrolysis half-lives for monochloro-, dichloro-, and trichloroacetic acids are on the order of years. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Photolysis: While Dalapon does absorb light in the environmentally relevant UV spectrum, indicating a potential for photodegradation, the rate of this process has not been quantified. For other chlorinated organic compounds, photolysis can be a significant degradation pathway, particularly in sunlit surface waters. The efficiency of photolysis would depend on the quantum yield of the molecule and the intensity of solar radiation. The degradation products of photolysis could include dechlorination and oxidation products.

Signaling Pathways and Experimental Workflows in DOT Language

The following diagram illustrates the general signaling pathway of microbial degradation of a chlorinated organic acid.

MicrobialDegradationPathway cluster_0 Cellular Uptake cluster_1 Enzymatic Dehalogenation cluster_2 Metabolic Pathway A Chlorinated Carboxylic Acid B Microbial Cell A->B Transport C Dehalogenase Enzyme B->C D Dehalogenated Intermediate C->D E Central Metabolism (e.g., TCA Cycle) D->E F CO2 + H2O + Biomass E->F

Caption: Generalized microbial degradation pathway for a chlorinated carboxylic acid.

A Comparative Guide to the Synthesis of 2,2-Dichlorobutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various synthetic pathways to 2,2-dichlorobutanoic acid, a crucial building block in pharmaceutical and chemical research, is presented. This guide provides a cost-benefit analysis of the most common synthesis routes, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers in selecting the most efficient method for their specific needs.

Introduction

This compound is a halogenated carboxylic acid of significant interest in the development of novel therapeutics and specialized chemicals. Its synthesis, however, can be approached through several distinct chemical pathways, each with its own set of advantages and disadvantages concerning cost, yield, safety, and environmental impact. This guide aims to provide a comprehensive comparison of the primary synthesis routes to empower researchers to make informed decisions. The routes discussed include the direct dichlorination of butanoic acid, the further chlorination of 2-chlorobutanoic acid, and the oxidation of 2,2-dichlorobutanal (B8715161).

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound is a multi-faceted decision that balances economic viability with reaction efficiency and safety. The following tables provide a quantitative comparison of the key parameters for each of the primary synthetic pathways.

Table 1: Cost Analysis of Starting Materials and Reagents

RouteStarting MaterialKey ReagentsEstimated Cost of Starting Material (per mole)Estimated Cost of Key Reagents (per mole of product)
1 Butanoic AcidThionyl Chloride, Sulfuryl Chloride, Phosphorus Pentachloride~$3.00 - $5.00~$15.00 - $30.00
2 2-Chlorobutanoic AcidN-Chlorosuccinimide (NCS), Sulfuryl Chloride~$20.00 - $30.00~$10.00 - $20.00
3 2,2-DichlorobutanalPotassium Permanganate (B83412), Chromic Acid, Hydrogen PeroxideVaries significantly based on supplier~$5.00 - $15.00

Note: Costs are estimates based on currently available market prices and may vary depending on supplier, purity, and quantity.

Table 2: Comparison of Reaction Parameters and Yields

RouteReaction TypeTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
1 Direct DichlorinationHigh temperatures, UV irradiation, or use of strong chlorinating agents and catalysts.30-60%Readily available starting material.Low selectivity, formation of multiple byproducts, harsh reaction conditions.
2 Stepwise ChlorinationMilder conditions, use of selective chlorinating agents like NCS.60-80%Higher selectivity and yield compared to direct chlorination.More expensive starting material, additional synthesis step.
3 OxidationVaries with oxidizing agent (e.g., KMnO4 in alkaline solution, Jones oxidation).70-90%High yields, potentially milder conditions depending on the oxidant.Starting material may not be readily available, potential for over-oxidation or side reactions.

Detailed Experimental Protocols

The following are representative experimental protocols for each synthesis route. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Route 1: Direct Dichlorination of Butanoic Acid (via Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction allows for the α-halogenation of carboxylic acids. For dichlorination, an excess of the chlorinating agent is required.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a gas inlet, add butanoic acid (1 mol) and a catalytic amount of red phosphorus (0.1 mol).

  • Slowly bubble chlorine gas (2.2 mol) through the mixture while irradiating with a UV lamp. The reaction is exothermic and the temperature should be maintained at 50-60 °C.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Route 2: Chlorination of 2-Chlorobutanoic Acid

This two-step approach offers better control and selectivity. The first step involves the synthesis of 2-chlorobutanoic acid, which is then further chlorinated.

Experimental Protocol (Second Step):

  • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-chlorobutanoic acid (1 mol) in a suitable solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 mol) and a radical initiator such as benzoyl peroxide (0.02 mol).

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a solution of sodium bisulfite to remove any remaining chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by vacuum distillation.

Route 3: Oxidation of 2,2-Dichlorobutanal

This method can provide high yields if the starting aldehyde is available.

Experimental Protocol (Using Potassium Permanganate):

  • Prepare a solution of potassium permanganate (0.8 mol) in water and cool it in an ice bath.

  • In a separate flask, dissolve 2,2-dichlorobutanal (1 mol) in acetone.

  • Slowly add the cold potassium permanganate solution to the aldehyde solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

  • Decolorize the excess permanganate by adding a small amount of sodium bisulfite solution.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute hydrochloric acid and extract the product with dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Process Diagrams

To visualize the relationships between the different synthesis strategies, the following diagrams are provided.

Synthesis_Routes Butanoic_Acid Butanoic Acid Chlorobutanoic_Acid 2-Chlorobutanoic Acid Butanoic_Acid->Chlorobutanoic_Acid Monochlorination Dichlorobutanoic_Acid This compound Butanoic_Acid->Dichlorobutanoic_Acid Direct Dichlorination (Route 1) Chlorobutanoic_Acid->Dichlorobutanoic_Acid Chlorination (Route 2) Dichlorobutanal 2,2-Dichlorobutanal Dichlorobutanal->Dichlorobutanoic_Acid Oxidation (Route 3) Experimental_Workflow Start Starting Material Reaction Reaction with Chlorinating/Oxidizing Agent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

A Comparative Guide to Bio-isosteric Replacements of 2,2-Dichlorobutanoic Acid for Pyruvate Dehydrogenase Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2-Dichlorobutanoic acid and its bio-isosteric replacements as inhibitors of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). Due to the limited publicly available data on the direct biological activity of this compound, this guide will utilize its close structural and functional analog, Dichloroacetate (B87207) (DCA), as a primary reference compound. DCA is a well-characterized inhibitor of PDK and serves as a relevant benchmark for evaluating novel bio-isosteres.[1][2][3][4][5][6][7][8][9][10]

The primary focus of this guide is to compare the inhibitory potency of DCA with a recently developed, highly potent bio-isosteric replacement. This comparison is supported by quantitative experimental data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

PDK Signaling Pathway and Mechanism of Inhibition

Pyruvate Dehydrogenase Kinase (PDK) is a key regulatory enzyme in cellular metabolism. It functions by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a metabolic state often exploited by cancer cells known as the Warburg effect.[5][6] Inhibition of PDK restores PDC activity, promoting oxidative phosphorylation over glycolysis.[4][7]

DCA and its bio-isosteres act as inhibitors of PDK, thus promoting a metabolic shift from glycolysis to glucose oxidation.[4][7] This mechanism of action has generated significant interest in these compounds for their potential therapeutic applications in cancer and other metabolic disorders.

PDK_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inhibitors Inhibitors Glucose Glucose Pyruvate_cytosol Pyruvate Glucose->Pyruvate_cytosol Glycolysis Lactate Lactate Pyruvate_cytosol->Lactate Pyruvate_mito Pyruvate Pyruvate_cytosol->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDC PDC_active PDC (Active) PDC_inactive PDC-P (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation TCA TCA Cycle AcetylCoA->TCA PDK PDK PDK->PDC_inactive PDP PDP PDP->PDC_active DCA DCA / Bio-isosteres DCA->PDK Inhibition

Figure 1: PDK Signaling Pathway and Points of Inhibition.

Quantitative Comparison of PDK Inhibitors

The following table summarizes the inhibitory potency of Dichloroacetate (DCA) and a novel, more potent arsenical-based bio-isostere, compound 1f .

CompoundTargetAssay TypeIC50 / EC50Reference
Dichloroacetate (DCA) PDK2Enzymatic183 µM[4]
PDK4Enzymatic80 µM[4]
Compound 1f PDKEnzymatic68 nM (EC50)[1][11]
(DCA-arsenical bio-isostere)PDKCellular2.0 µM (IC50)[1][11]

As the data indicates, the bio-isosteric replacement strategy led to the development of compound 1f , which exhibits significantly greater potency at both the enzymatic and cellular levels compared to DCA.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro PDK Enzymatic Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDK isoform.

Materials:

  • Recombinant human PDK enzyme (e.g., PDK2 or PDK4)

  • PDK substrate (e.g., a synthetic peptide or the E1 component of the PDC)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (DCA, bio-isosteres) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤1%) across all wells. Prepare working solutions of the PDK enzyme, substrate, and ATP in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: Add the diluted test compounds or vehicle control to the wells of the microplate. Add the diluted PDK enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PDK substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

  • Data Analysis: The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[12][13]

PDK_Enzymatic_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->reagent_prep pre_incubation Add Test Inhibitor and Enzyme to Plate (Pre-incubate) reagent_prep->pre_incubation reaction_initiation Initiate Reaction with ATP and Substrate pre_incubation->reaction_initiation incubation Incubate at 30°C reaction_initiation->incubation adp_detection Stop Reaction & Add ADP Detection Reagent incubation->adp_detection read_luminescence Read Luminescence adp_detection->read_luminescence data_analysis Data Analysis (IC50 determination) read_luminescence->data_analysis end_node End data_analysis->end_node

Figure 2: Experimental Workflow for an In Vitro PDK Inhibitor Assay.

Cell-Based Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the activity of the Pyruvate Dehydrogenase Complex in cell lysates, providing an indication of the cellular potency of PDK inhibitors.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Test compounds (DCA, bio-isosteres)

  • Lysis buffer

  • Pyruvate Dehydrogenase Activity Assay Kit (colorimetric or fluorometric)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle control for a specified period.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer provided in a commercial kit or a standard laboratory protocol.

  • Lysate Preparation: Centrifuge the cell lysates to pellet insoluble debris and collect the supernatant containing the cellular proteins, including the PDC.

  • PDH Activity Measurement: Measure the PDH activity in the cell lysates using a commercial assay kit. These kits typically involve a coupled enzyme reaction where the product of the PDH reaction (NADH) reduces a probe to generate a colorimetric or fluorescent signal.

  • Data Analysis: The rate of change in absorbance or fluorescence is proportional to the PDH activity. The activity in treated cells is compared to that in vehicle-treated cells to determine the effect of the inhibitors.[14][15][16]

PDH_Cell_Based_Assay_Workflow start Start cell_culture Culture and Plate Cells start->cell_culture treatment Treat Cells with Inhibitors cell_culture->treatment cell_lysis Wash and Lyse Cells treatment->cell_lysis lysate_prep Prepare Cell Lysate (Centrifugation) cell_lysis->lysate_prep activity_measurement Measure PDH Activity (Colorimetric/Fluorometric) lysate_prep->activity_measurement data_analysis Data Analysis (Compare with Control) activity_measurement->data_analysis end_node End data_analysis->end_node

Figure 3: Experimental Workflow for a Cell-Based PDH Activity Assay.

Conclusion

The bio-isosteric replacement of the carboxylic acid moiety in Dichloroacetate has proven to be a successful strategy for identifying novel and highly potent Pyruvate Dehydrogenase Kinase inhibitors. The arsenical derivative, compound 1f , demonstrates a significant improvement in inhibitory activity compared to the parent compound, DCA. This highlights the potential of exploring non-classical bio-isosteres in the design of targeted metabolic therapies. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of new chemical entities targeting the PDK/PDC axis. Further investigation into a wider range of bio-isosteric replacements for this compound and its analogs is warranted to expand the chemical space for potent and selective PDK inhibitors.

References

A Comparative Guide to Validating Analytical Standards for 2,2-Dichlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison for validating analytical standards of 2,2-Dichlorobutanoic acid, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited commercial availability of a dedicated certified reference material (CRM) for this compound, this guide will focus on a comparative validation approach against established analytical standards for other regulated haloacetic acids (HAAs).

Comparison of Analytical Standards: Performance Characteristics

The validation of a new analytical standard for this compound would necessitate a rigorous comparison against existing, well-characterized standards for similar analytes. The performance of the new standard should be demonstrated to be equivalent or superior to these established standards under identical analytical conditions. The following table summarizes key performance parameters that must be evaluated.

ParameterThis compound Standard (Hypothetical)Alternative HAA Standards (e.g., DCAA, TCAA)Acceptance Criteria
Purity (%) > 99.5> 99.5 (Typically certified)High purity is essential for accurate calibration.
Limit of Detection (LOD) To be determinedTypically in the range of 0.1 - 1 µg/LMethod-dependent, should be sufficient for the intended application.
Limit of Quantification (LOQ) To be determinedTypically in the range of 0.5 - 5 µg/LThe lowest concentration that can be reliably quantified.
Recovery (%) To be determined70-130%A measure of the accuracy of the analytical method.
Repeatability (RSD%) < 5< 5Precision of the method under the same operating conditions over a short interval.
Reproducibility (RSD%) < 10< 10Precision of the method between different laboratories.

DCAA: Dichloroacetic acid, TCAA: Trichloroacetic acid, RSD: Relative Standard Deviation

Experimental Protocols for Validation

The validation of an analytical standard for this compound should be conducted using established and validated analytical methods for haloacetic acids. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a widely used technique for the analysis of HAAs in various matrices.[2][3]

a. Sample Preparation (Derivatization): Haloacetic acids are typically derivatized to their more volatile methyl esters before GC-MS analysis.

  • Extraction: Acidify the aqueous sample (e.g., water, plasma) to pH < 0.5 with concentrated sulfuric acid. Extract the HAAs with a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • Derivatization: Add a derivatizing agent, such as acidic methanol (B129727) or diazomethane, to the extract. Heat the mixture to facilitate the esterification of the carboxylic acid group.

  • Neutralization and Cleanup: Neutralize the excess acid and wash the extract with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

b. GC-MS Analysis:

  • Injection: Inject an aliquot of the final extract into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) to separate the HAA methyl esters. The oven temperature program should be optimized to achieve good resolution of all target analytes.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the advantage of direct analysis of aqueous samples without the need for derivatization, making it a faster and often more efficient method.[1]

a. Sample Preparation:

  • Filtration: Filter the aqueous sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a reverse-phase C18 column for the separation of the HAAs. The mobile phase typically consists of a gradient of water and methanol or acetonitrile, with a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring the transition of the precursor ion to a specific product ion for each analyte.

Workflow and Data Validation

The overall process of validating a new analytical standard involves several key stages, from the initial characterization of the standard to the final validation of the analytical method using that standard.

Validation_Workflow cluster_0 Standard Characterization cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Final Report Standard_Purity Purity Assessment (e.g., qNMR, Mass Balance) Method_Selection Select Analytical Technique (GC-MS or LC-MS/MS) Standard_Purity->Method_Selection Standard_Identity Identity Confirmation (NMR, MS, IR) Standard_Identity->Method_Selection Method_Optimization Optimize Parameters (e.g., Column, Mobile Phase, MS settings) Specificity Specificity & Selectivity Method_Optimization->Specificity Final_Report Validation Report Generation Specificity->Final_Report Linearity Linearity & Range Linearity->Final_Report Accuracy Accuracy (Recovery) Accuracy->Final_Report Precision Precision (Repeatability & Reproducibility) Precision->Final_Report LOD_LOQ LOD & LOQ Determination LOD_LOQ->Final_Report Robustness Robustness Robustness->Final_Report Validation_Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Precision

References

Safety Operating Guide

Proper Disposal of 2,2-Dichlorobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2-Dichlorobutanoic acid, a halogenated carboxylic acid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its corrosive nature and halogenated organic structure, this compound is classified as hazardous waste and requires specialized disposal methods.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response: In the event of a small spill, neutralize the acid with a suitable absorbent material such as sodium bicarbonate or a commercial acid neutralizer. Ventilate the area and wear appropriate PPE. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Classification and Reporting

This compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification is based on its characteristics. As a strong acid, it is likely to exhibit the characteristic of corrosivity.

Parameter Classification & Guidance
RCRA Hazardous Waste Code D002 (Corrosive) - This code applies if the waste has a pH ≤ 2. Given the chemical structure, this is highly probable.
CERCLA Reportable Quantity (RQ) 100 pounds (45.4 kg) - This is the default RQ for unlisted hazardous wastes exhibiting the characteristic of corrosivity.[1][2][3]

Disposal Procedures

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company or your institution's EHS program. Neutralization is generally not recommended as the primary means of disposal for halogenated organic compounds. The resulting salt solution may still be considered hazardous, and incineration is the preferred final treatment method.

Step-by-Step Disposal Protocol:
  • Segregation: Keep this compound waste separate from all other waste streams, especially non-halogenated organic waste and bases.

  • Containerization:

    • Collect the waste in a designated, leak-proof, and corrosion-resistant container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).

    • Ensure the container is properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

    • Keep the container securely closed when not in use.

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Neutralization (For Emergency Use or as Directed by EHS)

Disclaimer: This protocol is provided for informational purposes and should only be performed by trained personnel in a controlled laboratory setting, and with the explicit approval of your institution's EHS department. Direct disposal without neutralization is the preferred method.

Objective: To neutralize small quantities of this compound.

Materials:

  • This compound solution

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Place the beaker or flask containing the this compound solution in an ice bath to manage heat generation.

  • Dilution: Slowly add the acidic solution to a larger volume of cold water with constant stirring. This will help to dissipate heat.

  • Neutralization: Slowly and carefully add small portions of sodium bicarbonate or dropwise add the 5% sodium hydroxide solution to the diluted acid while continuously stirring. Be cautious as the reaction may be exothermic and produce gas (carbon dioxide if using bicarbonate).

  • Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Even after neutralization, the solution contains the organic dichlorobutanoate salt. This solution should be collected as hazardous waste and disposed of through your EHS department. Do not pour the neutralized solution down the drain without explicit permission from your EHS department, as it may still be subject to environmental regulations.

Disposal Workflow Diagram

DisposalWorkflow start Start: Have 2,2-Dichlorobutanoic Acid Waste segregate Segregate from other waste streams start->segregate spill Spill Occurs? start->spill containerize Collect in a labeled, corrosion-resistant container segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end spill->segregate No small_spill Small Spill: Neutralize with absorbent, collect as hazardous waste spill->small_spill Yes (Small) large_spill Large Spill: Evacuate and contact EHS spill->large_spill Yes (Large) small_spill->containerize large_spill->end

Caption: Decision workflow for the proper disposal of this compound waste.

Chemical Waste Segregation Logic

WasteSegregation cluster_waste Chemical Waste Generation cluster_containers Designated Waste Containers waste This compound (Halogenated Organic Acid) halogenated Halogenated Organic Waste (e.g., Green Labeled Carboy) waste->halogenated Correct Segregation non_halogenated Non-Halogenated Organic Waste (e.g., Black Labeled Carboy) waste->non_halogenated Incorrect inorganic Inorganic Waste (Acids/Bases) (e.g., Blue Labeled Carboy) waste->inorganic Incorrect

Caption: Logical diagram for the correct segregation of this compound waste.

References

Navigating the Safe Handling of 2,2-Dichlorobutanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 2,2-Dichlorobutanoic acid must prioritize safety through rigorous adherence to established protocols. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans. However, it is critical to note that a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 13023-00-2) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, such as dichloroacetic acid, and should be supplemented by a substance-specific SDS obtained directly from your supplier before commencing any work.

Essential Safety and Personal Protective Equipment (PPE)

Handling this compound necessitates a stringent PPE protocol to prevent skin, eye, and respiratory exposure. Based on the hazards associated with similar chlorinated carboxylic acids, the following PPE is mandatory.

Table 1: Personal Protective Equipment for this compound

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Inspect for tears or holes before each use.
Eyes Chemical splash gogglesMust be worn at all times.
Face Face shieldTo be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash risk.[1]
Body Laboratory coat or chemical-resistant apronLong-sleeved and fully buttoned. A chemical-resistant apron provides an additional layer of protection.[1]
Respiratory Use in a certified chemical fume hoodAll handling of this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood to minimize inhalation of vapors.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the key procedural stages.

Pre-Handling Preparations
  • Obtain and Review the SDS: Before any work begins, obtain the specific Safety Data Sheet for this compound from your chemical supplier and thoroughly review it.

  • Designate a Work Area: All work with this chemical must be conducted within a certified chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are nearby and unobstructed.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Chemical Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed.

  • Avoid Incompatibilities: Keep the acid away from strong bases, oxidizing agents, and metals to prevent vigorous reactions.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

A minor spill within a chemical fume hood can be managed by trained laboratory personnel. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS.

Experimental Workflow: Minor Spill Cleanup

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Use a chemical spill kit to absorb the spilled acid. Absorbent materials should be acid-neutralizing.

  • Collection: Carefully collect the absorbent material using appropriate tools (e.g., tongs, dustpan).

  • Decontamination: Clean the spill area with a suitable decontamination solution.

  • Waste Disposal: Place all contaminated materials, including PPE, into a designated hazardous waste container and dispose of it according to the disposal plan.

Below is a logical diagram illustrating the workflow for responding to a chemical spill.

G Workflow for this compound Spill Response cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Post-Cleanup Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess MinorSpill Minor Spill in Fume Hood Assess->MinorSpill Small & Contained MajorSpill Major Spill or Outside Hood Assess->MajorSpill Large or Uncontained Cleanup Contain and Clean Up with Spill Kit MinorSpill->Cleanup Evacuate Evacuate Area and Alert EHS MajorSpill->Evacuate Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Report Report Incident to Supervisor Evacuate->Report Dispose->Report

Caption: Logical workflow for spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.